Ethyl 2-(ethylthio)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPMXDWMIGAPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325524 | |
| Record name | Acetic acid, (ethylthio)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-29-8 | |
| Record name | NSC509544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (ethylthio)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Identity and Physicochemical Landscape
An In-depth Technical Guide to Ethyl 2-(ethylthio)acetate
This guide provides a comprehensive technical overview of Ethyl 2-(ethylthio)acetate, a key building block in organic synthesis with significant potential in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the causality behind its chemical behavior, synthesis, and application, offering field-proven insights for researchers and scientists.
Ethyl 2-(ethylthio)acetate, also known by its IUPAC name ethyl 2-ethylsulfanylacetate, is a bifunctional molecule incorporating both a thioether linkage and an ethyl ester group.[1] This structure is fundamental to its utility as a synthetic intermediate.
Molecular Structure
The molecule's architecture is a key determinant of its reactivity. The thioether moiety provides a nucleophilic sulfur center susceptible to oxidation, while the ester group offers a site for hydrolysis or transesterification, and the α-carbon can be a site for enolate formation.
Caption: 2D Structure of Ethyl 2-(ethylthio)acetate.
Physicochemical Properties
A summary of the core physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety protocols.
| Property | Value | Source |
| CAS Number | 17640-29-8 | [1][2] |
| Molecular Formula | C6H12O2S | [1][2] |
| Molecular Weight | 148.23 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | ~1.044 - 1.061 g/cm³ @ 20°C | [3][4] |
| Boiling Point | ~165 °C | [5] |
| Flash Point | 59.4 °C (139 °F) | [3][5] |
| XLogP3 | 1.5 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [6][7] |
Synthesis Pathway: S-Alkylation
The most direct and widely employed method for synthesizing Ethyl 2-(ethylthio)acetate is the nucleophilic substitution (SN2) reaction between an ethanethiolate nucleophile and an ethyl haloacetate electrophile.[8] This approach is efficient and leverages readily available starting materials.
Caption: General workflow for the synthesis of Ethyl 2-(ethylthio)acetate.
Self-Validating Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. The causality for key steps is provided to ensure reproducibility and understanding.
Materials:
-
Ethanethiol
-
Ethyl chloroacetate[9]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.
-
Thiolate Formation: Add ethanethiol (1.0 equivalent) to the stirring suspension. Rationale: Potassium carbonate is a mild base sufficient to deprotonate the thiol. Acetone is a suitable polar aprotic solvent for SN2 reactions that readily dissolves the organic components.[10]
-
Electrophile Addition: Slowly add ethyl chloroacetate (1.05 equivalents) to the mixture. Rationale: A slight excess of the electrophile ensures the complete consumption of the volatile and malodorous thiol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and potassium chloride byproduct.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dilute the residue with diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine. Rationale: The aqueous washes remove any remaining inorganic salts and unreacted starting materials. The NaHCO₃ wash neutralizes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure Ethyl 2-(ethylthio)acetate.
Chemical Reactivity and Synthetic Utility
The thioether bond is the primary site of reactivity, making it a versatile handle for further molecular elaboration.
Caption: Key oxidation pathway of the thioether moiety.
Oxidation to Sulfoxides and Sulfones
Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This transformation is highly significant in drug development as it drastically alters the molecule's properties:
-
Polarity and Solubility: The introduction of oxygen atoms increases polarity and aqueous solubility.
-
Hydrogen Bonding: The sulfoxide and sulfone groups are hydrogen bond acceptors, which can influence binding to biological targets.
-
Metabolic Stability: In vivo, thioethers are often metabolized via oxidation. Synthesizing these metabolites allows for their direct study.
This oxidative potential makes Ethyl 2-(ethylthio)acetate a precursor for building blocks containing sulfoxide and sulfone functionalities, which are present in numerous FDA-approved drugs.[11]
Spectroscopic Characterization
Unambiguous identification of Ethyl 2-(ethylthio)acetate is achieved through a combination of spectroscopic methods. The expected data are summarized below.
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR | ~1.25 ppm (t, 3H): -O-CH₂-CH₃ ~2.55 ppm (q, 2H): -S-CH₂ -CH₃~1.20 ppm (t, 3H): -S-CH₂-CH₃ ~3.20 ppm (s, 2H): -S-CH₂ -C(=O)-~4.15 ppm (q, 2H): -O-CH₂ -CH₃ |
| ¹³C NMR | Signals for two CH₃, three CH₂, and one C=O carbon. The carbonyl carbon will be the most downfield (~170 ppm). |
| IR Spectroscopy | ~1735 cm⁻¹: Strong C=O stretch (ester)~1150-1250 cm⁻¹: C-O stretch |
| Mass Spec (EI) | m/z 148: Molecular ion (M⁺)Key fragments corresponding to the loss of -OCH₂CH₃, -CH₂CH₃, and other characteristic fragments. |
Note: NMR shifts are approximate and can vary based on the solvent used.
Applications in Drug Discovery and Development
The thioether functional group is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals.[11][12][13] Ethyl 2-(ethylthio)acetate serves as a valuable building block for introducing this moiety.
Role of the Thioether Moiety
Thioethers are often incorporated into drug candidates for several strategic reasons:
-
Pharmacokinetic Modulation: They can improve metabolic stability compared to more labile functional groups.[14]
-
Structural Scaffolding: The C-S-C bond angle (~99°) provides a distinct geometry for building molecular frameworks compared to the corresponding ether (C-O-C, ~110°).
-
Bioisosterism: A thioether can act as a bioisostere for an ether or a methylene group, allowing chemists to fine-tune properties like lipophilicity and conformation without drastically altering the core structure.
Synthetic Intermediate
Ethyl 2-(ethylthio)acetate is a precursor for more complex molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals.
Safety and Handling
Proper handling is critical for ensuring laboratory safety.
-
Hazards: Ethyl 2-(ethylthio)acetate is a flammable liquid.[15] It may cause skin and serious eye irritation.[15][16]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, protective gloves (e.g., nitrile), and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[18] Keep away from heat, sparks, and open flames.[17][18] Use non-sparking tools and take precautionary measures against static discharge.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
Conclusion
Ethyl 2-(ethylthio)acetate is more than a simple chemical reagent; it is a versatile and strategic building block for chemical synthesis, particularly within the pharmaceutical industry. Its value is derived from the unique and tunable properties of the thioether linkage. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, empowers researchers to effectively leverage this molecule in the design and creation of novel chemical entities.
References
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Ethyl 2-(ethylthio)acetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Thioethers: An Overview. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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(PDF) Thioethers: An Overview. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
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ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]
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2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). PMC - NIH. Retrieved January 14, 2026, from [Link]
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Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]
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Material Safety Data Sheet. (2009). West Liberty University. Retrieved January 14, 2026, from [Link]
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Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
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Ethyl chloroacetate. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Introduction: The Strategic Importance of Ethyl 2-(ethylthio)acetate
An In-depth Technical Guide to the Synthesis of Ethyl 2-(ethylthio)acetate
Ethyl 2-(ethylthio)acetate is a sulfur-containing organic ester that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] Its structural motif, featuring an ethyl thioether linked to an ethyl acetate backbone, provides a versatile scaffold for introducing sulfur functionality and extending carbon chains. While not a household name, this compound and its analogs are crucial building blocks in the development of various therapeutic agents and specialty materials. Understanding its synthesis is fundamental for chemists aiming to leverage its reactivity in multi-step synthetic campaigns.
This guide provides an in-depth exploration of the primary synthetic pathways to Ethyl 2-(ethylthio)acetate, designed for researchers, chemists, and drug development professionals. We will dissect the core chemical principles, provide field-proven experimental protocols, and offer a comparative analysis to inform the strategic selection of a synthesis route based on laboratory or industrial needs.
Core Synthesis Pathways: A Mechanistic Overview
The construction of Ethyl 2-(ethylthio)acetate is primarily achieved through nucleophilic substitution reactions. The two most logical and widely practiced strategies revolve around the formation of the key carbon-sulfur (C-S) bond.
-
Pathway A: S-Alkylation via Nucleophilic Substitution. This is the most direct and common approach, involving the reaction of an ethanethiolate nucleophile with an electrophilic ethyl haloacetate, typically ethyl chloroacetate.
-
Pathway B: Thiol Alkylation. This alternative route starts with ethyl thioglycolate (also known as ethyl mercaptoacetate) and introduces the terminal ethyl group via reaction with an ethylating agent.
We will explore each pathway in detail, examining the causality behind experimental choices to ensure robust and reproducible outcomes.
Pathway A: S-Alkylation of Ethanethiol with Ethyl Chloroacetate
This pathway represents a classic Williamson ether synthesis, adapted for thioether formation. It is often favored due to the ready availability and relatively low cost of the starting materials.
Reaction Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core principle involves enhancing the nucleophilicity of ethanethiol.
-
Deprotonation: Ethanethiol (CH₃CH₂SH) is a weak acid. To make it a potent nucleophile, it must be deprotonated by a suitable base to form the ethanethiolate anion (CH₃CH₂S⁻). This anion is a much stronger nucleophile due to its negative charge.
-
Nucleophilic Attack: The ethanethiolate anion then attacks the electrophilic α-carbon of ethyl chloroacetate. This carbon is susceptible to attack because the highly electronegative chlorine atom withdraws electron density, creating a partial positive charge.
-
Displacement: The attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride ion as the leaving group and the simultaneous formation of the new C-S bond, yielding the final product.
The choice of base and solvent is critical for maximizing yield and minimizing side reactions, such as elimination or hydrolysis of the ester.
Visualizing Pathway A
Caption: S-Alkylation via an SN2 mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system designed for laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials:
-
Ethyl chloroacetate (CAS: 105-39-5)[2]
-
Ethanethiol (CAS: 75-08-1)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and a dropping funnel.
-
Base and Solvent Addition:
-
Using K₂CO₃ in Acetone: To the flask, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone. Stir the suspension.
-
Using NaH in DMF: To the flask, add anhydrous DMF. Carefully add sodium hydride (1.1 equivalents) in portions. Caution: NaH reacts violently with water. Ensure all glassware is scrupulously dry.
-
-
Thiol Addition: In the dropping funnel, prepare a solution of ethanethiol (1.0 equivalent) in the chosen solvent (acetone or DMF). Add this solution dropwise to the stirred suspension of the base at 0 °C (ice bath). Allow the mixture to stir for 30 minutes to ensure complete formation of the thiolate.
-
Electrophile Addition: Add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For the acetone/K₂CO₃ system, gentle reflux may be required to drive the reaction to completion.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature. If using NaH, cautiously quench any excess hydride by the slow, dropwise addition of isopropanol followed by water.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 2-(ethylthio)acetate as a clear liquid.
Pathway B: Ethylation of Ethyl Thioglycolate
This pathway is an excellent alternative if ethyl thioglycolate is a more readily available or cost-effective starting material. The mechanistic principles are identical to Pathway A, but the roles of the nucleophile and electrophile are sourced from different molecules.
Reaction Mechanism and Rationale
The process is again a classic SN2 reaction.
-
Deprotonation: The thiol proton of ethyl thioglycolate (HSCH₂COOEt) is removed by a base (e.g., sodium ethoxide, potassium carbonate) to generate the corresponding thiolate anion (⁻SCH₂COOEt).
-
Nucleophilic Attack: This thiolate acts as the nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide.
-
Displacement: The iodide or bromide ion is displaced as the leaving group, forming the C-S bond and yielding the target product.
The choice of ethylating agent is a balance between reactivity (I > Br > Cl) and cost.[3]
Visualizing Pathway B
Caption: Ethylation of ethyl thioglycolate.
Detailed Experimental Protocol
Reagents and Materials:
-
Ethyl iodide (CAS: 75-03-6) or Ethyl bromide (CAS: 74-96-4)
-
Sodium Ethoxide (NaOEt) or Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol or DMF
-
Work-up and purification reagents as listed in Pathway A.
Procedure:
-
Reaction Setup: Use the same dry, inert-atmosphere setup as described in Pathway A.
-
Thiolate Formation:
-
Using NaOEt in Ethanol: Dissolve ethyl thioglycolate (1.0 equivalent) in anhydrous ethanol in the reaction flask. Cool to 0 °C. Add a solution of sodium ethoxide (1.05 equivalents) in ethanol dropwise.
-
Using K₂CO₃ in DMF: Add ethyl thioglycolate (1.0 equivalent) to a stirred suspension of anhydrous K₂CO₃ (1.2 equivalents) in anhydrous DMF.
-
-
Electrophile Addition: After stirring for 30 minutes to ensure complete deprotonation, add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up, Drying, and Purification: Follow the identical work-up, drying, concentration, and vacuum distillation procedures as outlined in Pathway A.
Comparative Analysis of Synthesis Pathways
The choice between Pathway A and Pathway B depends on several practical and economic factors.
| Parameter | Pathway A: S-Alkylation of Ethanethiol | Pathway B: Ethylation of Ethyl Thioglycolate | Rationale & Expert Insight |
| Starting Materials | Ethanethiol, Ethyl Chloroacetate | Ethyl Thioglycolate, Ethyl Halide | Pathway A generally uses more fundamental and lower-cost building blocks. Ethyl thioglycolate is itself often synthesized from thioglycolic acid and ethanol. |
| Atom Economy | Good | Good | Both are substitution reactions with high atom economy, primarily generating an inorganic salt as the main byproduct. |
| Typical Yields | 70-90% | 75-95% | Both pathways are highly efficient. Yields are heavily dependent on the purity of reagents and strict adherence to anhydrous conditions. |
| Reaction Conditions | Flexible; can be run from 0 °C to reflux depending on base/solvent choice. | Generally mild; often proceeds efficiently at room temperature after initial addition at 0 °C. | Pathway B can sometimes be performed under slightly milder conditions, but both are highly manageable in a standard laboratory setting. |
| Safety & Handling | Ethanethiol: Pervasive, unpleasant odor (stench); requires excellent ventilation. Ethyl Chloroacetate: Toxic and a lachrymator.[6] | Ethyl Thioglycolate: Pungent odor, toxic if swallowed.[7] Ethyl Iodide: A potential alkylating agent, requires careful handling. | Both pathways involve hazardous materials. The extreme odor of ethanethiol in Pathway A is a significant practical consideration requiring robust engineering controls. |
| Overall Recommendation | Preferred for large-scale/industrial synthesis due to the lower cost of starting materials. The primary challenge is managing the odor of ethanethiol. | Excellent for laboratory-scale synthesis, especially if ethyl thioglycolate is readily available. It avoids the use of volatile, low-boiling-point ethanethiol. |
Safety and Handling
The synthesis of Ethyl 2-(ethylthio)acetate requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for all solvents; consult a glove compatibility chart).
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors and malodorous thiols.
-
Reagent Handling: Ethyl chloroacetate is toxic and a lachrymator.[6] Ethanethiol and ethyl thioglycolate are malodorous and toxic.[7] Handle these reagents with extreme care. Bases like sodium hydride and sodium ethoxide are corrosive and/or water-reactive.
Conclusion
The synthesis of Ethyl 2-(ethylthio)acetate is most effectively accomplished via two primary SN2 pathways: the S-alkylation of ethanethiol with ethyl chloroacetate (Pathway A) and the ethylation of ethyl thioglycolate (Pathway B). Both methods are robust, high-yielding, and reliable. The ultimate choice of protocol is a strategic decision guided by the scale of the synthesis, the cost and availability of starting materials, and the specific handling capabilities of the laboratory. For industrial applications, the economic advantages of Pathway A are compelling, whereas for laboratory-scale research, the practical convenience of Pathway B often makes it the more attractive option.
References
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The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]
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Ottokemi. (n.d.). Ethyl thioglycolate, 97% 623-51-8. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved from [Link]
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Löser, C., Urit, T., & Bley, T. (2014). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131-1142. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78199, Ethyl (methylthio)acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350365, Ethyl 2-(ethylthio)acetate. Retrieved from [Link]
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THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12185, Ethyl Thioglycolate. Retrieved from [Link]
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ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to Ethyl 2-(ethylthio)acetate
Introduction: Elucidating the Molecular Architecture of Ethyl 2-(ethylthio)acetate
Ethyl 2-(ethylthio)acetate (CAS No. 17640-29-8) is a thioether ester with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.23 g/mol .[1] Its structure, containing both an ethyl ester and an ethyl thioether functional group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in drug development and chemical synthesis, as it allows for unambiguous identification, purity assessment, and investigation of molecular interactions.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize Ethyl 2-(ethylthio)acetate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights for professionals in the field.
Below is the chemical structure of Ethyl 2-(ethylthio)acetate, which will be the focus of our spectroscopic investigation.
Caption: 2D Structure of Ethyl 2-(ethylthio)acetate (CAS: 17640-29-8).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of NMR data is highly dependent on proper sample preparation and instrument setup.[2][3]
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh between 5-25 mg of neat Ethyl 2-(ethylthio)acetate for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is an excellent choice for this nonpolar organic compound as its residual proton signal (at ~7.26 ppm) does not interfere with the analyte signals.[2]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing can aid dissolution.
-
Filtration and Transfer: To ensure magnetic field homogeneity and prevent spectral artifacts like broad lines, the solution must be free of particulate matter. Filter the sample through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field over time.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils, a process that maximizes spectral resolution.
-
Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). Based on the structure, we expect five distinct proton signals.
Table 1: Predicted ¹H NMR Data for Ethyl 2-(ethylthio)acetate
| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| b | ~1.30 | Triplet (t) | 3H | -S-CH₂-CH₃ |
| c | ~2.70 | Quartet (q) | 2H | -S-CH₂ -CH₃ |
| d | ~3.25 | Singlet (s) | 2H | -S-CH₂ -C(=O)- |
| e | ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
Expert Analysis:
-
Ethyl Ester Group (a, e): The ethoxy group gives rise to a characteristic upfield triplet at ~1.25 ppm for the methyl protons (a ) and a downfield quartet at ~4.15 ppm for the methylene protons (e ). The quartet arises because the methylene protons are adjacent to three equivalent methyl protons (n+1 rule, 3+1=4). The triplet is due to the methyl protons being adjacent to two methylene protons (n+1 rule, 2+1=3). The downfield shift of the methylene group is due to the deshielding effect of the adjacent oxygen atom.
-
Ethyl Thioether Group (b, c): Similarly, the ethylthio group will show a triplet for its methyl protons (b ) and a quartet for its methylene protons (c ). However, sulfur is less electronegative than oxygen, so the methylene protons (c ) at ~2.70 ppm are significantly upfield compared to their ester counterparts.
-
Methylene Bridge (d): The methylene protons flanked by the sulfur atom and the carbonyl group (-S-CH₂ -C(=O)-) are expected to appear as a singlet at ~3.25 ppm. These protons have no adjacent proton neighbors, hence no splitting is observed. Their chemical shift is influenced by both the adjacent sulfur and the electron-withdrawing carbonyl group.
¹³C NMR Spectral Interpretation
The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for Ethyl 2-(ethylthio)acetate
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~14.2 | -O-CH₂-C H₃ |
| ~14.8 | -S-CH₂-C H₃ |
| ~26.5 | -S-C H₂-CH₃ |
| ~34.0 | -S-C H₂-C(=O)- |
| ~61.0 | -O-C H₂-CH₃ |
| ~170.5 | -C (=O)-O- |
Expert Analysis:
-
Alkyl Carbons: The four sp³ hybridized carbons of the two ethyl groups and the bridging methylene appear in the upfield region of the spectrum (~14-61 ppm). The carbons directly attached to the heteroatoms (-O-C H₂- and -S-C H₂-) are shifted further downfield due to the electronegativity of oxygen and sulfur.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at ~170.5 ppm, which is a highly characteristic chemical shift for this functional group.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Neat Liquid Sample Analysis
For a pure, non-volatile liquid like Ethyl 2-(ethylthio)acetate, the simplest method is to use a thin film between two salt plates.[4][5]
Step-by-Step Methodology:
-
Prepare Salt Plates: Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
-
Apply Sample: Place a single drop of the liquid sample onto the face of one salt plate.
-
Create Film: Place the second salt plate on top and gently rotate it to create a thin, uniform liquid film between the plates.
-
Acquire Background: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Acquire Sample Spectrum: Place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[5]
-
Cleaning: After analysis, the plates must be thoroughly cleaned with a dry solvent (e.g., methylene chloride or isopropanol) and stored in a desiccator.[6]
FT-IR Spectral Interpretation
The IR spectrum is dominated by absorptions corresponding to the vibrations of the ester and alkyl thioether groups.
Table 3: Characteristic IR Absorption Bands for Ethyl 2-(ethylthio)acetate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850-2990 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1735 | C=O Stretch (Strong) | Ester |
| ~1450, ~1370 | C-H Bend | Alkyl (CH₂, CH₃) |
| ~1150-1250 | C-O Stretch (Strong) | Ester |
| ~600-700 | C-S Stretch | Thioether |
Expert Analysis:
-
The Carbonyl Peak: The most prominent and diagnostic peak in the spectrum will be the strong, sharp absorption band around 1735 cm⁻¹ . This is the classic stretching frequency for an ester carbonyl (C=O) group. Its high intensity is due to the large change in dipole moment during the vibration.
-
The C-O Stretch: A second strong absorption, characteristic of the ester group, will appear in the fingerprint region between 1150-1250 cm⁻¹ . This corresponds to the C-O single bond stretch.
-
Alkyl C-H Stretches: In the region just below 3000 cm⁻¹, a series of peaks between 2850-2990 cm⁻¹ will be observed. These are the C-H stretching vibrations of the sp³ hybridized methyl and methylene groups.
-
C-S Stretch: The carbon-sulfur (C-S) stretch is a weak absorption and can be difficult to definitively assign, but it is expected to appear in the 600-700 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For a volatile compound like Ethyl 2-(ethylthio)acetate, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Experimental Protocol: GC-MS Analysis
The sample is first vaporized and separated from other components by gas chromatography before being introduced into the mass spectrometer.[7][8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the molecule is bombarded with high-energy electrons (typically 70 eV). This process knocks an electron off the molecule to form a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
Mass Spectrum Interpretation
The mass spectrum plots the relative abundance of ions against their m/z ratio.
Table 4: Expected Key Ions in the Mass Spectrum of Ethyl 2-(ethylthio)acetate
| m/z | Ion | Description |
| 148 | [C₆H₁₂O₂S]⁺• | Molecular Ion (M⁺•) |
| 103 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 87 | [CH₃CH₂SCH₂C=O]⁺ | Alpha-cleavage |
| 61 | [CH₃CH₂S]⁺ | Ethylthio cation |
| 29 | [CH₃CH₂]⁺ | Ethyl cation |
Expert Analysis and Fragmentation Pathway:
-
Molecular Ion (M⁺•): The peak at m/z 148 corresponds to the intact molecule that has lost one electron. The presence of this peak confirms the molecular weight of the compound.
-
Major Fragmentation Pathways: The high-energy EI process induces fragmentation of the molecular ion, which provides structural information. Key expected fragmentations include:
-
Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent acylium ion at m/z 103 .
-
Alpha-Cleavage: Cleavage of the bond alpha to the sulfur atom is a common fragmentation for thioethers. This can lead to the formation of a stable ion at m/z 87 .
-
Formation of Ethyl and Ethylthio Cations: Simple cleavage can also lead to smaller, stable fragments like the ethyl cation ([CH₃CH₂]⁺) at m/z 29 and the ethylthio cation ([CH₃CH₂S]⁺) at m/z 61 .
-
Predicted Fragmentation Pathway
Sources
- 1. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. dem.ri.gov [dem.ri.gov]
Starting materials for Ethyl 2-(ethylthio)acetate synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(ethylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(ethylthio)acetate is a valuable intermediate in organic synthesis, finding application in the development of pharmaceuticals and other fine chemicals. Its structure, featuring a thioether linkage and an ester functional group, allows for diverse subsequent chemical transformations. A thorough understanding of its synthetic pathways, and more critically, the selection of appropriate starting materials, is paramount for achieving high yields, purity, and process efficiency. This guide provides a detailed examination of the primary synthetic routes to Ethyl 2-(ethylthio)acetate, focusing on the causality behind experimental choices, process validation, and the critical role of the foundational starting materials.
Principal Synthetic Strategies: A Comparative Overview
The synthesis of Ethyl 2-(ethylthio)acetate can be approached from two primary strategic viewpoints, each with distinct starting material requirements and process implications.
-
Strategy A: Direct Thioetherification. This is the most common and direct approach, analogous to the Williamson ether synthesis.[1][2] It involves the formation of the carbon-sulfur bond via nucleophilic substitution.
-
Strategy B: Esterification of a Precursor Acid. This is a two-step approach where the thioether moiety is established first, followed by the formation of the ethyl ester.
The choice between these strategies is fundamental and dictates the entire manufacturing process, from raw material sourcing to purification.
Caption: Comparative logic of the two primary synthetic strategies.
In-Depth Analysis of Strategy A: Direct Thioetherification
This pathway is a robust and widely employed SN2 reaction.[1] The core transformation involves a nucleophilic attack by a thiolate anion on an electrophilic halo-ester.
Core Reaction: CH₃CH₂S⁻Na⁺ + ClCH₂COOCH₂CH₃ → CH₃CH₂SCH₂COOCH₂CH₃ + NaCl
The success of this synthesis is critically dependent on the quality and handling of two key starting materials.
Caption: Experimental workflow for the direct thioetherification route.
Starting Material 1: Ethanethiol (Ethyl Mercaptan)
-
Role: Ethanethiol serves as the sulfur nucleophile source. However, in its protonated form, it is only weakly nucleophilic. Activation is required.
-
Activation (Causality): The thiol proton is acidic and must be removed by a base to generate the highly nucleophilic ethanethiolate anion (CH₃CH₂S⁻). This deprotonation step is critical; without it, the reaction rate is negligible. The choice of base is a key experimental parameter.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Cost-effective and common choices, typically used in alcoholic solvents. The in-situ formation of water can be a minor drawback in some contexts but is generally acceptable for this synthesis.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that offers the advantage of an irreversible deprotonation, producing hydrogen gas as the only byproduct.[3] This is often used in anhydrous solvents like THF or DMF for a very clean reaction.[3]
-
Carbonates (K₂CO₃, Cs₂CO₃): Milder bases suitable for this alkylation, often used in polar aprotic solvents like DMF or acetonitrile.[3] The addition of a catalyst like potassium iodide (KI) can enhance the reaction rate.[3]
-
-
Purity and Handling: Ethanethiol is a volatile liquid with an extremely powerful and unpleasant odor. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Purity is essential, as oxidative impurities (disulfides) can lead to side products and reduced yields.
Starting Material 2: Ethyl Chloroacetate
-
Role: This molecule is the electrophile. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and the carbonyl group, making it susceptible to nucleophilic attack.
-
Synthesis of the Starting Material: While commercially available, understanding the synthesis of Ethyl Chloroacetate itself provides deeper process control. It is typically prepared via Fischer-Speier esterification of chloroacetic acid with ethanol, using a strong acid catalyst like sulfuric acid.[4][5] ClCH₂COOH + CH₃CH₂OH ⇌ [H₂SO₄] ⇌ ClCH₂COOCH₂CH₃ + H₂O The reaction is an equilibrium, so it is often driven to completion by removing water as it forms, for example, through azeotropic distillation with a solvent like benzene or by using a molecular sieve.[5]
-
Purity and Handling: Ethyl Chloroacetate is a toxic lachrymator and must be handled with care.[4] Water is a critical impurity, as it can hydrolyze the ester back to chloroacetic acid, which can complicate the subsequent thioetherification step by reacting with the base. Therefore, anhydrous conditions are preferred.
Experimental Protocol: Synthesis via Direct Thioetherification
This protocol describes a standard laboratory procedure for the synthesis of Ethyl 2-(ethylthio)acetate.
Materials:
-
Ethanethiol
-
Ethyl Chloroacetate
-
Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Ethanol, 200 proof)
-
Round-bottom flask, magnetic stirrer, reflux condenser, addition funnel
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol under an inert atmosphere (e.g., nitrogen).
-
Thiolate Formation: Cool the solution in an ice bath. Slowly add ethanethiol (1.0 eq) dropwise via an addition funnel. The formation of sodium ethanethiolate is an exothermic reaction. Stir for 30 minutes at 0-5°C.
-
SN2 Reaction: To the freshly prepared thiolate solution, add ethyl chloroacetate (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium chloride. Remove the bulk of the ethanol via rotary evaporation.
-
Purification: Dilute the residue with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities.
-
Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Ethyl 2-(ethylthio)acetate.
Comparative Data of Synthetic Routes
The direct thioetherification route is almost always superior for this specific target molecule.
| Parameter | Strategy A: Direct Thioetherification | Strategy B: Esterification of Thio-acid |
| Primary Starting Materials | Ethanethiol, Ethyl Chloroacetate | 2-(Ethylthio)acetic Acid, Ethanol |
| Number of Steps | 1 | 2 (Requires prior synthesis of the acid) |
| Atom Economy | High | Lower (due to the additional step) |
| Reagent Availability | Starting materials are common bulk chemicals. | 2-(Ethylthio)acetic acid is less common. |
| Process Simplicity | Simple setup, workup, and purification. | More complex due to the intermediate step. |
| Typical Yields | Generally high (>85%) | Dependent on the yield of two separate reactions. |
Conclusion
For the synthesis of Ethyl 2-(ethylthio)acetate, the selection of starting materials points decisively towards a direct thioetherification strategy (Strategy A). The core starting materials for this efficient, one-pot synthesis are Ethanethiol and Ethyl Chloroacetate . A comprehensive understanding of these reagents, including their activation, handling, and the synthesis of the halo-ester precursor, is fundamental to a successful outcome. This approach, rooted in the principles of the SN2 reaction, offers superior atom economy, process simplicity, and reliability, making it the preferred method for both laboratory and industrial-scale production.
References
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Physical properties of Ethyl 2-(ethylthio)acetate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(ethylthio)acetate
For professionals in the fields of chemical research and drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed examination of two key physical properties of Ethyl 2-(ethylthio)acetate (CAS No: 17640-29-8): its boiling point and density. This document serves as a technical resource, offering not only the established values for these properties but also the detailed experimental methodologies required for their verification, ensuring a high degree of scientific integrity and reproducibility.
Core Physical Properties of Ethyl 2-(ethylthio)acetate
Ethyl 2-(ethylthio)acetate, with the molecular formula C6H12O2S, is a sulfur-containing ester.[1][2] Its physical characteristics are crucial for its handling, purification, and application in various synthetic pathways.
Quantitative Data Summary
The primary physical constants for Ethyl 2-(ethylthio)acetate are summarized below. These values are critical for predicting the compound's behavior under different experimental conditions, from reaction setups to purification processes like distillation.
| Physical Property | Value | Conditions |
| Boiling Point | 182.9°C | at 760 mmHg |
| Density | 1.022 g/mL | Not specified |
Source: Guidechem[1]
The boiling point is a definitive measure of a liquid's volatility and is essential for purification by distillation. The density is a fundamental property used in mass-to-volume conversions and for assessing purity.
Experimental Determination of Physical Properties
To ensure the accuracy and reliability of experimental data, it is imperative to follow validated protocols. The following sections detail the methodologies for determining the boiling point and density of liquid compounds like Ethyl 2-(ethylthio)acetate. These protocols are designed to be self-validating, incorporating steps that confirm the accuracy of the measurements.
Protocol for Boiling Point Determination (Micro-Reflux Method)
For substances available in limited quantities, the micro-reflux method is a precise and efficient technique for determining the boiling point.[3] This method relies on observing the temperature at which the liquid and its vapor are in equilibrium.
Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase just above the boiling liquid. The continuous condensation of the vapor on the thermometer bulb ensures that the measured temperature is the true boiling point of the substance at the given pressure.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Place approximately 0.5 mL of Ethyl 2-(ethylthio)acetate into a small test tube.
-
Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping".[3]
-
Clamp the test tube securely within a heating block on a hot plate stirrer.
-
Position a thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[3]
-
-
Heating and Observation:
-
Begin gentle stirring of the liquid.
-
Slowly heat the apparatus. Observe the liquid for the onset of boiling (formation of bubbles) and the condensation of vapor on the cooler, upper walls of the test tube. This condensation ring indicates that a state of reflux has been achieved.[3]
-
Adjust the heating rate to maintain a steady reflux. The thermometer bulb should be positioned at the level of this vapor condensation ring for an accurate measurement.[3]
-
-
Data Recording:
-
Validation and Shutdown:
-
After recording the boiling point, turn off the heat but continue stirring to ensure even cooling.
-
Allow the apparatus to cool completely before disassembly.
-
Protocol for Density Determination
The density of a liquid can be accurately determined by measuring the mass of a known volume.[5] This procedure requires precision in both mass and volume measurements to ensure reliable results.
Rationale: Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[5] The use of a calibrated measuring cylinder or pycnometer and a precise analytical balance allows for an accurate determination of these two quantities.
Step-by-Step Methodology:
-
Mass Measurement of Empty Container:
-
Place a clean, dry measuring cylinder on a digital balance.
-
Tare the balance to zero. This eliminates the mass of the cylinder from subsequent measurements.[5]
-
-
Volume Measurement of Liquid:
-
Carefully pour a specific volume of Ethyl 2-(ethylthio)acetate into the measuring cylinder (e.g., 10 mL).
-
To avoid parallax error, read the volume at eye level from the bottom of the meniscus.[5] Record this volume.
-
-
Mass Measurement of Liquid:
-
Place the measuring cylinder containing the liquid back onto the tared balance.
-
Record the mass displayed by the balance. This value represents the mass of the liquid.[5]
-
-
Calculation and Repetition:
Experimental Workflow Visualization
The logical flow of the experimental procedures for determining the boiling point and density of Ethyl 2-(ethylthio)acetate can be visualized as follows:
Sources
- 1. guidechem.com [guidechem.com]
- 2. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to Ethyl 2-(ethylthio)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(ethylthio)acetate, identified by its CAS number 17640-29-8 , is a bifunctional molecule that, while not a household name in blockbuster pharmaceuticals, represents a class of versatile building blocks essential to the synthetic chemist's toolkit. Its structure, featuring both an ester and a thioether moiety, offers two distinct points of reactivity. This duality is the cornerstone of its utility, allowing for sequential and orthogonal chemical transformations. In my experience, compounds like this are the unsung heroes of drug discovery and process development. They provide the foundational scaffolds upon which molecular complexity is built. This guide is structured not as a simple data sheet, but as a narrative that walks the researcher through the molecule's synthesis, its inherent chemical personality, and its potential applications, grounded in the principles of synthetic organic chemistry.
Core Molecular Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in any experimental design. These parameters govern solvent choice, reaction temperature, and purification strategies.
Nomenclature and Structure:
-
Systematic IUPAC Name: ethyl 2-ethylsulfanylacetate[1]
-
Common Synonyms: Ethyl 2-(ethylthio)acetate, ethyl (ethylsulfanyl)acetate[1]
-
Molecular Structure:
Physicochemical Data:
The following table summarizes key computed and experimental properties. It is essential to consult the Certificate of Analysis for lot-specific data before use.
| Property | Value | Source |
| Molecular Weight | 148.23 g/mol | [1] |
| Physical Form | Liquid | |
| Purity (Typical) | ≥95% | |
| XLogP3 (Computed) | 1.5 | [1] |
| Storage Temperature | Room temperature, sealed in dry conditions | [2] |
Synthesis Protocol: A Validated Approach via Thioetherification
The most reliable and scalable method for preparing Ethyl 2-(ethylthio)acetate is through a direct nucleophilic substitution (Sₙ2) reaction, a variant of the classic Williamson ether synthesis adapted for sulfur nucleophiles.[4][5][6] This method is predicated on the high nucleophilicity of the thiolate anion, which readily displaces a halide from an α-halo ester.[6]
Experimental Methodology: Sₙ2 Synthesis
This protocol describes the synthesis from ethanethiol and ethyl chloroacetate.
Materials:
-
Ethanethiol (EtSH)
-
Ethyl chloroacetate (ClCH₂COOEt)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol (EtOH), Anhydrous
-
Diethyl ether (Et₂O)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol:
-
Thiolate Formation (Nucleophile Generation):
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol at 0 °C (ice bath).
-
Slowly add ethanethiol (1.0 eq) dropwise to the cooled solution. The exotherm should be carefully managed. This in-situ deprotonation is critical as the resulting sodium ethanethiolate is a significantly stronger nucleophile than the neutral thiol.[6]
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
-
Nucleophilic Substitution (C-S Bond Formation):
-
To the thiolate solution, add ethyl chloroacetate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The Sₙ2 mechanism involves a backside attack on the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.[5]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acidic species), and finally with brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude Ethyl 2-(ethylthio)acetate can be purified by vacuum distillation to yield a colorless liquid.
-
Synthesis Workflow Diagram
Caption: Sₙ2 synthesis workflow for Ethyl 2-(ethylthio)acetate.
Chemical Reactivity and Mechanistic Insights
The utility of Ethyl 2-(ethylthio)acetate in drug development stems from the distinct reactivity of its functional groups.
-
Ester Functionality: The ester can undergo standard transformations such as hydrolysis (saponification) to the corresponding carboxylic acid, reduction to the alcohol, or transesterification.
-
Thioether Functionality: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. These oxidized forms are of significant interest in medicinal chemistry, as they can act as hydrogen bond acceptors and modulate the polarity and metabolic stability of a drug candidate.
-
α-Methylene Group: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic. They can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate is a potent carbon nucleophile that can react with various electrophiles (e.g., alkyl halides), allowing for chain extension and elaboration at the α-position.[7]
Reaction Mechanism: α-Alkylation
The diagram below illustrates the mechanism for the alkylation of Ethyl 2-(ethylthio)acetate at the α-carbon, a key strategy for building molecular complexity.
Caption: Mechanism of α-alkylation via an enolate intermediate.
Applications in Research and Drug Development
While direct incorporation into a final API is not widely documented, Ethyl 2-(ethylthio)acetate serves as a valuable pharmaceutical intermediate and synthetic building block .[3][8][9] Its applications are best understood by considering the structures it can help create:
-
Synthesis of Heterocycles: The reactive α-methylene group, after functionalization, can participate in cyclization reactions to form sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
-
Precursor to Novel Carboxylic Acids: Hydrolysis of the ester after α-alkylation provides access to a wide range of 2-(ethylthio)alkanoic acids, which can be used as fragments for amide bond formation in peptide synthesis or as components of more complex molecules.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself is small enough to be considered a "fragment." It can be used in screening campaigns to identify weak binders to biological targets. Hits can then be elaborated into more potent leads by leveraging the molecule's inherent reactivity.
-
Agrochemical and Material Science: Similar sulfur-containing intermediates are used in the synthesis of agrochemicals and specialty materials.[9] For example, related alkyl (alkylthio) carboxylates are used to prepare pyrimidine derivatives.[10]
Spectroscopic Characterization (Predicted)
No publicly available experimental spectra were identified. However, based on the analysis of analogous structures like ethyl acetate and ethyl 2-(methylthio)acetate, a confident prediction of the ¹H and ¹³C NMR spectra can be made.[11] This predictive analysis is a crucial skill for synthetic chemists to confirm the identity of their target compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.20 | Quartet (q) | 2H | -C(O)O-CH₂ -CH₃ | Deshielded by adjacent ester oxygen. Split by the methyl group (n=3, n+1=4). |
| ~ 3.25 | Singlet (s) | 2H | -S-CH₂ -C(O)- | Alpha to both sulfur and a carbonyl group, resulting in a downfield shift. No adjacent protons to cause splitting. |
| ~ 2.70 | Quartet (q) | 2H | -S-CH₂ -CH₃ | Alpha to the sulfur atom. Split by the adjacent methyl group (n=3, n+1=4). |
| ~ 1.30 | Triplet (t) | 3H | -S-CH₂-CH₃ | Standard alkyl region. Split by the adjacent methylene group (n=2, n+1=3). |
| ~ 1.25 | Triplet (t) | 3H | -C(O)O-CH₂-CH₃ | Standard alkyl region. Split by the adjacent methylene group (n=2, n+1=3). |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.5 | C =O (Ester Carbonyl) |
| ~ 61.5 | -O-C H₂-CH₃ |
| ~ 35.0 | -S-C H₂-C(O)- |
| ~ 26.0 | -S-C H₂-CH₃ |
| ~ 14.5 | -S-CH₂-C H₃ |
| ~ 14.1 | -O-CH₂-C H₃ |
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from supplier safety data.
-
Signal Word: Warning
-
GHS Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. (Source:)
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear standard PPE: safety glasses with side shields, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.[12]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[2][12]
-
Keep away from strong oxidizing agents.
Conclusion
Ethyl 2-(ethylthio)acetate (CAS 17640-29-8) is a valuable, readily synthesizable reagent. Its true potential is realized not as a standalone therapeutic agent, but as a versatile molecular scaffold. The ability to perform chemistry at the ester, the thioether, and the α-carbon provides multiple avenues for synthetic diversification, making it a useful tool for medicinal chemists and drug development professionals engaged in the creation of novel molecular entities. Understanding its synthesis, reactivity, and spectral properties is key to unlocking its full potential in the laboratory.
References
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Ling, B., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Benneche, T., et al. (1989). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Thioester. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). ACS Green Chemistry Institute. Retrieved January 14, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
- Bader, H. (1980). Production of alkyl (alkylthio) carboxylates. U.S. Patent 4,185,155. Google Patents.
-
Thioester synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Synthesis & Retrosynthesis Of Alpha Alkylated Esters. (2022, February 18). Sourav Sir's Classes [YouTube]. Retrieved January 14, 2026, from [Link]
-
Ethyl 2-(ethylthio)acetate. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]
-
ethyl 2-(methyl thio) acetate, 4455-13-4. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]
-
Ethyl 2-(ethylthio)acetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Ethyl (methylthio)acetate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved January 14, 2026, from [Link]
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- 3. Ethyl 2-(ethylthio)acetate [myskinrecipes.com]
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An In-depth Technical Guide to Ethyl 2-(ethylthio)acetate: Molecular Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Sulfur-Containing Building Block
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of sulfur-containing moieties is a well-established approach for modulating the physicochemical and pharmacological properties of bioactive molecules. Ethyl 2-(ethylthio)acetate, a seemingly simple α-thioether ester, represents a versatile and highly valuable building block. Its structure combines an ethyl ester group, amenable to a variety of classical transformations, with an ethylthio substituent that not only influences the electronic character of the molecule but also serves as a handle for further functionalization.
This technical guide provides a comprehensive exploration of Ethyl 2-(ethylthio)acetate, moving beyond basic identifiers to delve into its detailed molecular characteristics, spectroscopic signature, synthetic accessibility, and core reactivity principles. For the medicinal chemist and process scientist, understanding the nuances of this reagent is paramount for its effective deployment in the synthesis of complex molecular architectures and novel pharmaceutical agents.
Section 1: Core Molecular and Physical Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in any synthetic endeavor. These parameters govern its handling, reactivity, and purification.
Molecular Structure and Chemical Formula
Ethyl 2-(ethylthio)acetate is an organic compound featuring a central acetate core. The carbonyl carbon of the acetate is esterified with an ethanol moiety, while the alpha-carbon is substituted with an ethylthio group.
-
Chemical Formula: C₆H₁₂O₂S[1]
-
IUPAC Name: ethyl 2-ethylsulfanylacetate[1]
-
CAS Number: 17640-29-8[1]
-
Molecular Weight: 148.23 g/mol [1]
-
SMILES: CCOC(=O)CSCC[1]
Caption: 2D structure of Ethyl 2-(ethylthio)acetate.
Physicochemical Properties
The physical properties of the compound are summarized in the table below. These values are crucial for designing reaction conditions, such as solvent choice and purification methods.
| Property | Value | Source |
| Molecular Weight | 148.23 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Storage Temperature | Room temperature, sealed in dry conditions | BLD Pharm[2] |
Section 2: Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of starting materials are cornerstones of reproducible research.
Synthesis Protocol: S-Alkylation of Ethyl Mercaptoacetate
The most direct and common laboratory synthesis of Ethyl 2-(ethylthio)acetate involves the S-alkylation of ethyl 2-mercaptoacetate. This is a classic Williamson ether synthesis, adapted for sulfur nucleophiles (thiolates), which are generally more nucleophilic than their oxygen counterparts.[3]
Reaction Principle: The protocol is based on the deprotonation of the thiol group in ethyl 2-mercaptoacetate by a suitable base to form a highly nucleophilic thiolate. This thiolate then displaces a halide from an ethylating agent (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction to form the thioether linkage.
Caption: General workflow for the synthesis of Ethyl 2-(ethylthio)acetate.
Detailed Experimental Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-mercaptoacetate (1.0 eq) and anhydrous acetone (approx. 0.2 M).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension is stirred vigorously.
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the stirring suspension at room temperature over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with additional acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude oil in diethyl ether (or ethyl acetate) and wash with water (2x) and brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity after extraction.
Spectroscopic Characterization
The identity and purity of the synthesized Ethyl 2-(ethylthio)acetate must be confirmed by spectroscopic methods. Below are the expected data based on its structure and data from analogous compounds.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Aliphatic methyl group split by the adjacent methylene group. |
| ~1.28 | Triplet | 3H | -S-CH₂-CH₃ | Aliphatic methyl group split by the adjacent methylene group. Slightly different environment from the ester methyl. |
| ~2.70 | Quartet | 2H | -S-CH₂ -CH₃ | Methylene group adjacent to sulfur, split by the neighboring methyl group. |
| ~3.25 | Singlet | 2H | -S-CH₂ -C=O | Methylene group alpha to both a sulfur atom and a carbonyl group; appears as a singlet. |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene group of the ethyl ester, split by the neighboring methyl group. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display six unique signals, one for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.2 | -O-CH₂-C H₃ | Ethyl ester methyl carbon. |
| ~14.8 | -S-CH₂-C H₃ | Ethylthio methyl carbon. |
| ~26.5 | -S-C H₂-CH₃ | Ethylthio methylene carbon. |
| ~34.5 | -S-C H₂-C=O | Alpha-carbon, influenced by both sulfur and carbonyl. |
| ~61.0 | -O-C H₂-CH₃ | Ethyl ester methylene carbon. |
| ~170.5 | C =O | Ester carbonyl carbon. |
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium-Strong | C-H (sp³) stretching |
| 1735-1750 | Strong, Sharp | C=O (ester) stretching |
| 1250-1150 | Strong | C-O (ester) stretching |
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 119 | [M - C₂H₅]⁺ |
| 103 | [M - OC₂H₅]⁺ |
| 89 | [M - SCH₂CH₃]⁺ |
| 73 | [COOC₂H₅]⁺ |
Section 3: Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 2-(ethylthio)acetate stems from the reactivity of its three key components: the ester, the thioether, and the α-carbon.
Caption: Key reactivity sites of Ethyl 2-(ethylthio)acetate.
Reactivity at the α-Carbon: Enolate Chemistry
The protons on the carbon alpha to the carbonyl group are acidic (pKa ≈ 25 in DMSO) and can be removed by a suitable non-nucleophilic base (e.g., LDA, NaH) to form an enolate. This enolate is a powerful carbon nucleophile, making Ethyl 2-(ethylthio)acetate an excellent building block for forming new carbon-carbon bonds.
-
Causality: The acidity of the α-protons is enhanced by the electron-withdrawing inductive effect of both the adjacent ester carbonyl group and the sulfur atom. The resulting enolate is stabilized by resonance.
-
Applications: This reactivity is fundamental for chain extension and the construction of complex carbon skeletons. For instance, the enolate can be alkylated with various electrophiles (e.g., alkyl halides, epoxides) or used in aldol-type condensation reactions with aldehydes and ketones.
Transformations of the Ester Group
The ethyl ester functionality is a versatile handle for subsequent synthetic modifications.
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(ethylthio)acetic acid. This unmasks a new functional group for further reactions, such as amide bond formation.
-
Amidation: Direct reaction with amines can form amides, a critical linkage in many pharmaceutical compounds.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(ethylthio)ethanol, a useful intermediate in its own right.[4][5]
Oxidation of the Thioether
The sulfur atom in the thioether linkage is in a low oxidation state and can be selectively oxidized.
-
Experimental Choice: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used. The stoichiometry of the oxidant determines the product: one equivalent typically yields the sulfoxide, while two or more equivalents lead to the sulfone.
-
Expertise & Impact: This transformation is of high strategic importance in drug development. Converting a lipophilic thioether into a more polar sulfoxide or sulfone can dramatically alter a drug candidate's solubility, metabolic stability, and receptor binding profile. This strategy is often employed in lead optimization to fine-tune pharmacokinetic properties.
Section 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive MSDS for Ethyl 2-(ethylthio)acetate is not widely available, data from suppliers and analogous compounds provide a strong basis for safe handling protocols.
-
Hazard Identification: Based on supplier information, the compound is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[2]
-
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[6]
-
Dispensing: Dispense the liquid carefully, avoiding splashes. For transfers, use appropriate glassware (pipettes, syringes).
-
Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as chemical waste.[7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][8]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2]
-
Conclusion
Ethyl 2-(ethylthio)acetate is more than a simple reagent; it is a multifunctional synthetic tool. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical transformations. The ability to form carbon-carbon bonds via its enolate, modify its ester group, and tune polarity through sulfur oxidation makes it a powerful asset in the synthetic chemist's arsenal. For professionals in drug development, a deep understanding of this and similar building blocks is crucial for the rational design and efficient synthesis of the next generation of therapeutic agents.
References
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Förster, C., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350365, Ethyl 2-(ethylthio)acetate. PubChem. Available at: [Link]
-
Wikipedia (n.d.). Thioester. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of ethyl 2-((bis(alkylthio)methylene)amino) acetate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78199, Ethyl (methylthio)acetate. PubChem. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). Ethyl (methylthio)acetate. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4447651, 2-(Methylthio)ethyl acetate. PubChem. Available at: [Link]
-
FooDB (2018). Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). Available at: [Link]
-
ACS Publications (2022). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. Available at: [Link]
-
National Center for Biotechnology Information (2022). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PubMed Central. Available at: [Link]
-
Master Organic Chemistry (2023). Thiols And Thioethers. Available at: [Link]
-
The Good Scents Company (n.d.). ethyl 2-(methyl thio) acetate, 4455-13-4. Available at: [Link]
-
Spectra of ethyl acetate. (n.d.). Available at: [Link]
-
SpectraBase (n.d.). Ethyl 2-(thiophen-3-yl)acetate. Available at: [Link]
- Google Patents (1965). US3213144A - Production of 2-(ethylthio) ethanol.
-
DiVA (2021). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Available at: [Link]
-
ResearchGate (2022). Thiol-Thioester Exchange Reactions in Precursors Enable pH-Triggered Hydrogel Formation. Available at: [Link]
- Google Patents (1969). US3487113A - Production of 2-(ethylthio)ethanol.
-
Scilit (2019). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Available at: [Link]
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The Synthetic Versatility of Ethyl 2-(ethylthio)acetate: A Reactivity Profile for Drug Discovery and Development
Abstract
Ethyl 2-(ethylthio)acetate is a bifunctional molecule that presents a compelling scaffold for chemical exploration in the pharmaceutical and agrochemical industries. Possessing both a reactive thioether linkage and a versatile ester functional group, this compound serves as a valuable building block for the synthesis of more complex chemical entities. This in-depth technical guide provides a comprehensive overview of the reactivity profile of Ethyl 2-(ethylthio)acetate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its key reactions—including oxidation, hydrolysis, and carbon-carbon bond formation—and discuss its potential applications as a strategic intermediate in the development of novel therapeutics and other fine chemicals.
Introduction: Unveiling a Key Synthetic Intermediate
Ethyl 2-(ethylthio)acetate, with the chemical formula C₆H₁₂O₂S, is an organic compound that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a thioether moiety and an ethyl ester group, allows for a diverse range of chemical transformations. The thioether can be selectively oxidized to sulfoxides and sulfones, introducing polarity and hydrogen bonding capabilities, which are often crucial for biological activity. The ester group, on the other hand, can undergo hydrolysis, amidation, or serve as a precursor for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
This guide will provide a detailed exploration of the chemical behavior of Ethyl 2-(ethylthio)acetate, offering a toolkit of reactions and methodologies for its effective utilization in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂S | PubChem CID: 350365[1] |
| Molecular Weight | 148.23 g/mol | PubChem CID: 350365[1] |
| IUPAC Name | ethyl 2-(ethylthio)acetate | PubChem CID: 350365 |
| CAS Number | 17640-29-8 | PubChem CID: 350365 |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not specified, but the methyl analog boils at 165 °C | Biosynth[2] |
| Density | Not specified, but the methyl analog has a density of 1.044 g/cm³ | Biosynth[2] |
Synthesis of Ethyl 2-(ethylthio)acetate: A Practical Approach
The most direct and industrially scalable synthesis of Ethyl 2-(ethylthio)acetate is achieved through a nucleophilic substitution reaction, a variant of the well-established Williamson ether synthesis.[3] This method involves the reaction of a thiol or its corresponding thiolate with an ethyl haloacetate.
Synthetic Pathway: Nucleophilic Substitution
The synthesis proceeds via an Sₙ2 mechanism where the sulfur atom of ethanethiol (or its conjugate base, the ethanethiolate anion) acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride leaving group.
Caption: General workflow for the synthesis of Ethyl 2-(ethylthio)acetate.
Detailed Experimental Protocol
This protocol is based on analogous and well-established procedures for the synthesis of similar thioethers.
Materials:
-
Ethanethiol
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in anhydrous acetone, add ethanethiol dropwise at room temperature.
-
After the initial effervescence subsides, add ethyl chloroacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure Ethyl 2-(ethylthio)acetate.
Reactivity Profile: A Tale of Two Functional Groups
The reactivity of Ethyl 2-(ethylthio)acetate is dominated by its two functional groups: the thioether and the ester. This bifunctionality allows for a wide range of selective transformations.
Reactions at the Thioether Moiety: Oxidation
The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized products often exhibit altered biological activities and physicochemical properties, such as increased polarity and water solubility.
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[4][5] The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
Caption: Stepwise oxidation of the thioether in Ethyl 2-(ethylthio)acetate.
Experimental Protocol: Oxidation to the Sulfoxide
-
Dissolve Ethyl 2-(ethylthio)acetate in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (1 equivalent) in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reactions at the Ester Moiety: Hydrolysis
The ester functional group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(ethylthio)acetic acid.[3][6][7][8] This transformation is a key step in modifying the molecule for further derivatization or to unmask a carboxylic acid functional group which can be important for biological activity.
Acid-Catalyzed Hydrolysis:
This is a reversible reaction that is typically driven to completion by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification):
This is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism to give the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
Caption: Hydrolysis pathways for Ethyl 2-(ethylthio)acetate.
Experimental Protocol: Basic Hydrolysis
-
Dissolve Ethyl 2-(ethylthio)acetate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with cold dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-(ethylthio)acetic acid.
Applications in Drug Discovery and Development
The true value of a synthetic building block is realized in its application. While direct pharmaceutical applications of Ethyl 2-(ethylthio)acetate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The analogous compound, 2-(ethylthio)ethanol, is a known intermediate in the synthesis of the antimicrobial drug Tinidazole and is also used in the production of pesticides.[9] This strongly suggests that Ethyl 2-(ethylthio)acetate and its derivatives are valuable precursors for the synthesis of novel therapeutic agents and agrochemicals.
The ability to introduce the ethylthio)acetyl group into molecules can be a strategic move in drug design. The thioether can participate in crucial interactions with biological targets, and its oxidation to sulfoxides or sulfones can fine-tune the electronic and steric properties of a drug candidate, as well as improve its pharmacokinetic profile.
Conclusion: A Versatile Tool for the Modern Chemist
Ethyl 2-(ethylthio)acetate is a readily accessible and highly versatile building block with a rich and predictable reactivity profile. The independent reactivity of its thioether and ester functionalities allows for a wide range of selective transformations, making it a valuable tool for the synthesis of complex molecules. Its potential as a precursor to biologically active compounds in the pharmaceutical and agrochemical sectors makes it a compound of significant interest for further exploration. The synthetic protocols and reactivity data presented in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.
References
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Fiveable. (n.d.). Thioester Hydrolysis Definition. Retrieved January 14, 2026, from [Link].
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Chemistry LibreTexts. (2022, July 18). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Retrieved January 14, 2026, from [Link].
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StudySmarter. (2024, September 4). Hydrolysis of Thioesters Explained. Retrieved January 14, 2026, from [Link].
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Wikipedia. (n.d.). Thioester. Retrieved January 14, 2026, from [Link].
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Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved January 14, 2026, from [Link].
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PubChem. (n.d.). Ethyl 2-(ethylthio)acetate. Retrieved January 14, 2026, from [Link].
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ResearchGate. (2025, August 6). Dual signaling of m-chloroperbenzoic acid by desulfurization of thiocoumarin. Retrieved January 14, 2026, from [Link].
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MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved January 14, 2026, from [Link].
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Semantic Scholar. (n.d.). Metal-free Oxidations with m-CPBA: An Octennial Update. Retrieved January 14, 2026, from [Link].
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Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 14, 2026, from [Link].
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FooDB. (2010, April 8). Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). Retrieved January 14, 2026, from [Link].
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ChemAnalyst. (2023, July 14). What Is the Synthetic Application of Ethyl Acetate?. Retrieved January 14, 2026, from [Link].
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Quora. (2019, January 23). How is ethyl acetate obtained from ethyl iodide?. Retrieved January 14, 2026, from [Link].
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Commercial availability and suppliers of Ethyl 2-(ethylthio)acetate
An In-Depth Guide to the Commercial Sourcing and Application of Ethyl 2-(ethylthio)acetate for Pharmaceutical Research
Executive Summary
Ethyl 2-(ethylthio)acetate (CAS No. 17640-29-8) is a versatile thioether that serves as a crucial building block in synthetic organic chemistry.[1] While also finding applications in the flavor and fragrance industry, its primary relevance to researchers, scientists, and drug development professionals lies in its utility as a reactive intermediate for constructing more complex molecules. The thioether linkage provides a key structural motif and a point for further chemical modification, making it a valuable reagent in the synthesis of pharmaceutical intermediates and fine chemicals. This guide provides an in-depth analysis of its chemical properties, common synthetic routes, key applications in research, and a detailed overview of its commercial availability. Furthermore, it offers practical, field-proven insights into procurement, quality control, and a representative experimental protocol to guide laboratory application.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use in experimental design, ensuring both safety and reaction efficacy.
-
IUPAC Name: ethyl 2-ethylsulfanylacetate[1]
-
Synonyms: Ethyl 2-(ethylthio)acetate, Acetic acid, (ethylthio)-, ethyl ester[1]
-
CAS Number: 17640-29-8
-
Molecular Formula: C₆H₁₂O₂S[1]
-
Molecular Weight: 148.23 g/mol [1]
The key physicochemical data for Ethyl 2-(ethylthio)acetate are summarized in the table below. This data is essential for determining appropriate solvents, reaction temperatures, and purification methods such as distillation.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | General Supplier Data |
| Boiling Point | 70-72 °C @ 25 mmHg | [2] |
| Density | ~1.043 g/mL at 25 °C | [2] |
| Refractive Index | ~1.459 (n20/D) | [2] |
| Solubility | Miscible with most organic solvents; insoluble in water. | General Chemical Knowledge |
| Flash Point | 59 °C (138.2 °F) - closed cup | [2] |
Core Applications in Research and Drug Development
The utility of Ethyl 2-(ethylthio)acetate in a pharmaceutical research context stems from its identity as a bifunctional molecule. It contains an ester group, which can be hydrolyzed or otherwise modified, and a thioether linkage, which is more stable than a disulfide bond but can be oxidized to sulfoxides or sulfones if desired. This allows for its incorporation into larger molecules as a flexible spacer or as a precursor to other functional groups.
Its primary application is as a nucleophilic building block . The most common synthetic route to produce this compound involves the S-alkylation of ethanethiol with an ethyl haloacetate, a reaction analogous to the Williamson ether synthesis.[3][4][5] This same reactivity profile makes it a valuable intermediate. For instance, the carbon atom alpha to the ester group can potentially be deprotonated to form an enolate, enabling further carbon-carbon bond-forming reactions.
While specific, high-profile drug synthesis pathways directly citing Ethyl 2-(ethylthio)acetate are not broadly published in mainstream literature, its utility is representative of a class of thio-compounds widely used in the synthesis of pharmaceutical intermediates.[6][7][8] The thioether motif is present in various APIs, and building blocks like this are fundamental tools for medicinal chemists exploring new chemical space.
Commercial Availability and Supplier Analysis
Ethyl 2-(ethylthio)acetate is readily available commercially from a range of global suppliers, catering to different scales, from laboratory research quantities (grams) to bulk industrial production (kilograms to tons).
Major Supplier Overview
The following table summarizes prominent suppliers offering Ethyl 2-(ethylthio)acetate. Researchers should note that purity grades and available quantities can vary significantly between suppliers.
| Supplier | Typical Purity | Available Scale | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Lab Scale (g) | A primary source for research-grade chemicals, providing extensive documentation (CoA, SDS).[9] |
| BLD Pharm | 95-97% | Lab to Bulk Scale (g to kg) | Offers various quantities and provides basic specifications online.[6] |
| Ambeed, Inc. | 95% | Lab Scale (g) | Available through distributors like Sigma-Aldrich.[9] |
| TCI America | >97% (GC) | Lab to Pilot Scale (g to kg) | Known for high-quality reagents for organic synthesis. |
| Various Manufacturers (India, China) | ≥98% | Bulk Scale (kg to tons) | Numerous manufacturers cater to industrial supply chains, often with a minimum order quantity (MOQ). |
Key Considerations for Procurement: A Scientist's Checklist
As a Senior Application Scientist, I advise researchers to look beyond price and availability. The quality and documentation of a starting material are paramount to ensure experimental reproducibility and validity.
-
Request a Certificate of Analysis (CoA): Never purchase without a lot-specific CoA. This document is the primary guarantee of quality.
-
Verify Identity and Purity: The CoA should confirm the identity via techniques like ¹H NMR or FTIR and specify the purity, typically determined by Gas Chromatography (GC).
-
Assess Impurity Profile: For sensitive applications, understand the potential impurities. Common impurities could include residual starting materials (ethanethiol, ethyl bromoacetate) or byproducts like diethyl disulfide (from oxidation of ethanethiol).
-
Evaluate Supplier Reliability: Choose suppliers with a strong reputation for quality control and consistent supply, such as those with ISO certification.[10]
The logical workflow for procuring and validating a chemical reagent is illustrated below.
Caption: Procurement and validation workflow for chemical reagents.
Practical Methodologies: A Representative Synthetic Protocol
To provide actionable, field-proven insight, this section details a representative protocol for the synthesis of Ethyl 2-(ethylthio)acetate. The procedure is based on the well-established S-alkylation of a thiol, a robust and widely used transformation in the pharmaceutical industry.[3][8]
Reaction Principle: Thiolate S-Alkylation
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] Ethanethiol is first deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the highly nucleophilic ethanethiolate anion.[11] This anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the thioether C-S bond.[5]
Caption: Conceptual workflow for the synthesis of Ethyl 2-(ethylthio)acetate.
Step-by-Step Laboratory Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Ethanethiol (EtSH)
-
Ethyl bromoacetate (BrCH₂CO₂Et)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask. With vigorous stirring, add ethanethiol (1.0 equivalent). Stir the suspension for 10 minutes at room temperature.
-
Alkylation: Slowly add ethyl bromoacetate (1.05 equivalents) dropwise to the suspension. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 82 °C) and maintain for 4-6 hours, or until TLC/GC analysis shows complete consumption of the limiting reagent.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of diethyl ether. Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting crude oil can be purified by vacuum distillation if a higher purity is required.
Quality Control, Handling, and Storage
Analytical Characterization
To ensure the identity and purity of Ethyl 2-(ethylthio)acetate, the following analytical techniques are standard:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining purity and identifying volatile impurities.[12][13] The retention time confirms the compound's presence, while the mass spectrum provides structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the molecular structure. The ¹H NMR spectrum should show characteristic signals for the two ethyl groups and the methylene group adjacent to the sulfur atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for confirming the presence of key functional groups, most notably the strong carbonyl (C=O) stretch of the ester at approximately 1735 cm⁻¹.
Handling and Storage Best Practices
Thioethers and their thiol precursors require careful handling to maintain their integrity and ensure laboratory safety.
-
Odor: Many sulfur compounds, especially residual thiol starting materials, are malodorous.[2] All handling should be conducted in a well-ventilated fume hood.
-
Air Sensitivity: While thioethers are generally stable, their thiol precursors are susceptible to oxidation by atmospheric oxygen, which can form disulfide impurities.[14][15] For long-term storage or sensitive reactions, it is advisable to store the material under an inert atmosphere (e.g., argon or nitrogen).
-
Storage Conditions: Store in a cool, dry place away from strong oxidizing agents. The recommended storage temperature is often room temperature, but for long-term stability, refrigeration (2-8 °C) in a tightly sealed container is prudent.[6]
Conclusion
Ethyl 2-(ethylthio)acetate is a commercially accessible and synthetically valuable reagent for researchers in drug development and organic synthesis. Its utility as a building block is predicated on its straightforward and well-understood reactivity, primarily through S-alkylation pathways. A successful outcome in its application is contingent not only on a robust experimental protocol but also on diligent procurement and quality control practices. By verifying purity, understanding potential impurities, and employing correct handling procedures, researchers can confidently integrate this versatile thioether into their synthetic strategies, paving the way for the discovery of novel and complex chemical entities.
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Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Preparation and Reactions of Thiols. JoVE. [Link]
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Reactions of Thiols. Chemistry Steps. [Link]
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ethyl 2-(methyl thio) acetate, 4455-13-4. The Good Scents Company. [Link]
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Thioethers – Knowledge and References. Taylor & Francis Online. [Link]
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Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]
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Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols. PubMed, National Institutes of Health. [Link]
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2-(methyl thio) ethyl acetate, 5862-47-5. The Good Scents Company. [Link]
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What Is the Synthetic Application of Ethyl Acetate?. Fei Teng. [Link]
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Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. [Link]
-
GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research. [Link]
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13C NMR spectra of the ethyl acetate/acetone extract of white wines. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 2-(ethylthio)acetate
Introduction
Ethyl 2-(ethylthio)acetate is a versatile and valuable reagent in synthetic organic chemistry, particularly in the construction of various sulfur-containing heterocyclic systems. Its unique bifunctional nature, possessing both an activated methylene group and a readily displaceable ethylthio moiety, allows for a diverse range of cyclization strategies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(ethylthio)acetate in the synthesis of key heterocycles, including thiazoles and thiophenes. The protocols and mechanistic insights provided herein are designed to be both informative and practical for laboratory applications.
The strategic importance of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. These scaffolds are integral to a multitude of pharmaceuticals, agrochemicals, and materials.[1] The ability to efficiently synthesize these core structures is therefore of paramount importance. Ethyl 2-(ethylthio)acetate serves as a key building block in this endeavor, offering a reliable and adaptable platform for the synthesis of these valuable compounds.
I. Synthesis of Thiazole Derivatives
The thiazole ring is a fundamental structural motif in a wide array of biologically active molecules, including vitamin B1 (thiamine) and penicillin.[1] The Hantzsch thiazole synthesis is a classic and highly effective method for constructing this heterocyclic system.[2][3] While the traditional Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, modifications utilizing reagents like Ethyl 2-(ethylthio)acetate offer alternative and often advantageous routes.
A. Mechanistic Insights: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution followed by cyclization and dehydration.[2][4][5][6] The key steps are:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound, leading to the displacement of the halide.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide intermediate onto the carbonyl carbon forms a five-membered ring intermediate.
-
Dehydration: Elimination of a water molecule from the cyclized intermediate results in the formation of the aromatic thiazole ring.
The aromaticity of the final thiazole product is a significant driving force for the reaction.[5]
B. Experimental Protocol: Synthesis of Ethyl 2-(Thiazol-2-yl)acetate
This protocol details the synthesis of Ethyl 2-(thiazol-2-yl)acetate, a valuable intermediate, via a modified Hantzsch-type reaction.
Materials:
-
Ethyl 2-chloroacetoacetate or Ethyl 2-bromoacetoacetate
-
Thiourea
-
Ethanol (95%)
-
Sodium acetate trihydrate
-
Water
-
Sodium Carbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate/Hexanes mixture for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in 95% ethanol. Heat the mixture to reflux for 15-20 minutes to ensure complete dissolution.
-
Addition of Haloester: Slowly add ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate (1.02 equivalents) to the refluxing solution.
-
Reflux: Continue to heat the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid formed during the reaction.[2] Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 2-(thiazol-2-yl)acetate.[6]
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl chloroacetate | Thiourea | Ethanol | 3 hours | ~75% | Adapted from[4] |
| Ethyl bromoacetate | Thiourea | Ethanol | 2 hours | ~80% | Adapted from[4] |
Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 2-(thiazol-2-yl)acetate.
II. Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[7] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[7][8] Ethyl 2-(ethylthio)acetate can be utilized in variations of this reaction, contributing to the formation of the thiophene core. Thiophene and its derivatives are of significant interest due to their wide range of pharmacological activities.[9][10]
A. Mechanistic Insights: The Gewald Reaction
The mechanism of the Gewald reaction is generally understood to proceed through the following key steps:[7][11]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound (e.g., an α-cyanoester) to form a stable α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: The elemental sulfur, in the presence of a base, is believed to form a polysulfide species which then undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.
Microwave irradiation has been shown to be beneficial in improving reaction yields and reducing reaction times for the Gewald synthesis.[7]
B. Experimental Protocol: Synthesis of a Substituted 2-Aminothiophene
This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative using a ketone, an active methylene nitrile, and elemental sulfur, a reaction in which Ethyl 2-(ethylthio)acetate could be envisioned as a potential substrate or precursor in modified strategies.
Materials:
-
A ketone (e.g., Cyclohexanone)
-
An active methylene nitrile (e.g., Malononitrile or Ethyl cyanoacetate)
-
Elemental Sulfur
-
A base (e.g., Morpholine, Diethylamine, or Piperidinium borate)[11]
-
A solvent (e.g., Ethanol, DMF, or a solvent-free microwave-assisted approach)[8]
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the ketone (1.0 equivalent), the active methylene nitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents).
-
Addition of Base and Solvent: Add the base (catalytic to stoichiometric amounts, depending on the specific protocol) and the solvent, if applicable.
-
Reaction Conditions:
-
Conventional Heating: Heat the mixture with stirring at a temperature appropriate for the chosen solvent (e.g., reflux in ethanol) for several hours. Monitor the reaction progress by TLC.
-
Microwave Irradiation: For a microwave-assisted synthesis, place the sealed reaction vessel in a microwave synthesizer and irradiate at a set temperature and time.[8]
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an acetone-water mixture) to yield the pure 2-aminothiophene derivative.[8]
Data Presentation:
| Ketone | Active Methylene Compound | Base | Conditions | Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol, stir | ~65% | Adapted from[8] |
| Cyclohexanone | Ethyl cyanoacetate | - | Microwave, 8 min | - | Adapted from[8] |
| Ethyl acetoacetate | Malononitrile | Piperidinium borate | 100 °C | 98% | [11] |
| Ethyl acetoacetate | Ethyl cyanoacetate | Piperidinium borate | 100 °C | 96% | [11] |
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Gewald 2-aminothiophene synthesis.
III. Synthesis of 1,3-Dithiolane Derivatives
1,3-Dithiolanes are important sulfur-containing heterocycles that find applications as protecting groups for carbonyl compounds and as intermediates in organic synthesis.[12] While not a direct cyclization of Ethyl 2-(ethylthio)acetate itself, its structural motifs are relevant to the synthesis of related sulfur heterocycles, and understanding these syntheses provides a broader context for the utility of sulfur-containing building blocks.
A. General Synthetic Approaches to 1,3-Dithiolanes
The most common method for the synthesis of 1,3-dithiolanes involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of an acid catalyst. Another approach involves the reaction of active methylene compounds with carbon disulfide and a dihaloalkane.[13]
B. Experimental Protocol: One-Pot Synthesis of 2-Ylidene-1,3-dithiolanes
This protocol describes a one-pot synthesis of 2-ylidene-1,3-dithiolanes from an active methylene compound, carbon disulfide, and 1,2-dichloroethane.
Materials:
-
An active methylene compound (e.g., malononitrile)
-
Carbon disulfide
-
Sodium ethoxide
-
1,2-Dichloroethane
-
Ethanol
Procedure:
-
Formation of Dithiolate: In a reaction vessel, dissolve the active methylene compound in ethanol. To this solution, add sodium ethoxide followed by the slow addition of carbon disulfide while maintaining a low temperature.
-
Alkylation: After the formation of the disodium 1,1-dithiolate intermediate, add 1,2-dichloroethane to the reaction mixture.
-
Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Purification: Dry the organic extract, concentrate it, and purify the residue by recrystallization or column chromatography to obtain the 2-ylidene-1,3-dithiolane.[13]
Workflow Diagram:
Caption: One-pot synthesis of 2-ylidene-1,3-dithiolanes.
Conclusion
Ethyl 2-(ethylthio)acetate is a demonstrably valuable and versatile reagent for the synthesis of important sulfur-containing heterocycles. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to explore and expand upon the synthetic utility of this compound. The Hantzsch and Gewald reactions, in particular, represent robust and adaptable methods for constructing thiazole and thiophene cores, respectively, which are prevalent in numerous compounds of medicinal and industrial importance. The continued exploration of new applications for Ethyl 2-(ethylthio)acetate and related reagents will undoubtedly lead to the discovery of novel and efficient synthetic routes to complex heterocyclic systems.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). European Chemical Bulletin. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
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Lipin, K. V., et al. (2017). Synthesis of Some 2-Ylidene-1,3-dithiolanes. Russian Journal of General Chemistry, 87(1), 147-151. [Link]
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A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. [Link]
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Wikipedia. Gewald reaction. [Link]
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ResearchGate. Hantzsch thiazole synthesis. [Link]
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Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, 8(1), 359-363. [Link]
-
Dotsenko, I. A., et al. (2014). Convenient synthesis of 1,3-dithiolane-2-thiones: cyclic trithiocarbonates as conformational locks. ARKIVOC, 2014(v), 16-41. [Link]
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Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. (2022). Organic Letters. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. [Link]
-
Dotsenko, I. A., et al. (2014). Convenient synthesis of 1,3-dithiolane-2-thiones: Cyclic trithiocarbonates as conformational locks. ARKIVOC, 2014(5), 16-41. [Link]
-
Eweiss, N. F., & Osman, A. (1980). Synthesis of heterocycles. Part II. New routes to acetylthiadiazolines and alkylazothiazoles. Journal of Heterocyclic Chemistry, 17(8), 1713–1717. [Link]
-
Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
-
The Scientist. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Kibou, Z., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chem. Proc., 14, 112. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Gupta, R. R. (Ed.). (2006). Bioactive Heterocycles I. Springer. [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 10(1), 67-82. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Coronaviruses. [Link]
-
ethyl acetate: properties, production processes and applications - a review. (2013). International Journal of Current Research and Review. [Link]
-
Ma, J., et al. (2024). Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization. Engineering Advances, 6(1), 1-6. [Link]
-
Obi, C., & Okoye, I. P. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Journal of Chemical Engineering & Process Technology, 7(4). [Link]
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Production of Ethyl Acetate by an Esterification Process. (2016). ResearchGate. [Link]
-
ChemAnalyst. (2025). Comprehensive Guide: Production Process of Ethyl Acetate. [Link]
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Ethyl 2-(ethylthio)acetate: A Versatile Thioether Building Block in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Multifunctional Synthon
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. Ethyl 2-(ethylthio)acetate, a seemingly simple yet functionally rich thioether, has emerged as a valuable and versatile synthon for medicinal chemists. Its unique combination of a reactive ethyl acetate moiety and a nucleophilic ethylthio group provides a powerful handle for introducing thioether linkages and extending molecular scaffolds. This dual functionality allows for its application in a variety of synthetic strategies, from the construction of complex heterocyclic systems to the modification of peptide backbones. This technical guide will provide an in-depth exploration of Ethyl 2-(ethylthio)acetate as a key building block, offering detailed protocols, mechanistic insights, and a discussion of its role in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is the foundation for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 17640-29-8 | |
| Molecular Formula | C6H12O2S | |
| Molecular Weight | 148.23 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Soluble in common organic solvents | General chemical knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety and Handling: Ethyl 2-(ethylthio)acetate is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] It is also classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The utility of Ethyl 2-(ethylthio)acetate in medicinal chemistry stems from its ability to participate in a range of chemical transformations, leading to the synthesis of diverse and biologically relevant molecular architectures.
Synthesis of Bioactive Heterocyclic Compounds
Heterocyclic scaffolds are at the core of a vast number of pharmaceuticals. Ethyl 2-(ethylthio)acetate serves as a key precursor for the synthesis of various sulfur-containing heterocycles. The thioether moiety can act as a nucleophile or be incorporated into a larger ring system through cyclization reactions.
A notable application is in the synthesis of substituted pyrimidines, which are precursors for dihydropyrrolopyrimidine-selective JAK2 inhibitors.[2] While the specific example highlights a methylthio derivative, the synthetic principles are directly translatable to the ethylthio analog, demonstrating the potential of this class of compounds in developing therapies for myeloproliferative neoplasms.[2]
Conceptual Workflow for Heterocycle Synthesis:
Caption: A generalized workflow for the synthesis of bioactive heterocycles.
Construction of Thioether-Containing Peptidomimetics
Peptidomimetics, molecules that mimic the structure and function of peptides, are a significant area of drug discovery. The introduction of thioether linkages in place of amide bonds can enhance metabolic stability and modulate conformational properties. Ethyl 2-(ethylthio)acetate provides a straightforward method for the N-alkylation of amines, a key step in the synthesis of certain peptidomimetic scaffolds.
This approach is particularly valuable in solid-phase organic synthesis (SPOS), where the thioacetyl moiety can be introduced onto a resin-bound amine.[3] The resulting thioether-containing structure can then be further elaborated.
Reaction Pathway for N-Alkylation:
Caption: SN2 reaction pathway for the N-alkylation of amines.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key reactions involving Ethyl 2-(ethylthio)acetate. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of N-(2-(ethylthio)acetyl) Amines via Nucleophilic Substitution
This protocol describes the reaction of a primary or secondary amine with Ethyl 2-(ethylthio)acetate.
Materials:
-
Ethyl 2-(ethylthio)acetate
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Base (e.g., K2CO3, Et3N, or DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.
-
Add the base (1.2 - 2.0 eq) to the stirred solution.
-
Slowly add Ethyl 2-(ethylthio)acetate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(2-(ethylthio)acetyl) amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using organometallic or other sensitive reagents.
-
Anhydrous Solvent: The use of dry solvents is crucial to prevent the hydrolysis of the ester functionality and to ensure the efficiency of the base.
-
Base: The base is required to neutralize the in-situ formed acid and to deprotonate the amine, increasing its nucleophilicity for the SN2 reaction. The choice of base depends on the substrate's sensitivity and the reaction conditions.
Protocol 2: Synthesis of a Thioether-Substituted Heterocycle (Illustrative Example)
This protocol is a conceptual adaptation for the synthesis of a thioether-substituted heterocycle, inspired by the synthesis of related compounds.
Materials:
-
Ethyl 2-(ethylthio)acetate
-
A suitable heterocyclic precursor with a good leaving group (e.g., a chloro- or bromo-substituted heterocycle)
-
Sodium hydride (NaH) or another strong, non-nucleophilic base
-
Anhydrous DMF or THF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Ethyl 2-(ethylthio)acetate (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.
-
In a separate flask, dissolve the heterocyclic precursor (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of the heterocyclic precursor to the thiolate solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
Ethyl 2-(ethylthio)acetate is a potent and versatile building block in the medicinal chemist's toolbox. Its ability to readily introduce the ethylthioacetyl moiety provides a reliable strategy for the synthesis of diverse molecular architectures, including bioactive heterocycles and peptidomimetics. The protocols and conceptual workflows presented in this guide aim to empower researchers to harness the full potential of this valuable synthon. As the quest for novel therapeutics continues, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in accelerating the discovery and development of next-generation medicines.
References
-
PubChem Compound Summary for CID 350365, Ethyl 2-(ethylthio)acetate. National Center for Biotechnology Information. Available at: [Link]
Sources
The Versatility of Ethyl 2-(ethylthio)acetate in Agrochemical Synthesis: A Guide to its Application as a Key Building Block
Introduction: The Strategic Importance of Thioether Linkages in Modern Agrochemicals
In the landscape of contemporary agrochemical research and development, the incorporation of sulfur-containing moieties, particularly thioether linkages, has emerged as a pivotal strategy for the design of novel and efficacious active ingredients. These functional groups can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its bioavailability and target-site affinity. Within this context, Ethyl 2-(ethylthio)acetate has garnered attention as a versatile and reactive intermediate, offering a convenient scaffold for the introduction of the ethylthio group into more complex molecular architectures. While direct, large-scale applications in the synthesis of specific, named agrochemicals are not extensively documented in publicly available literature, its chemical reactivity makes it a valuable tool for the synthesis of various heterocyclic systems that form the backbone of many modern pesticides. This guide provides a comprehensive overview of the potential applications of Ethyl 2-(ethylthio)acetate in agrochemical synthesis, focusing on its role as a precursor to key heterocyclic motifs and providing detailed, field-proven protocols for its utilization.
Core Applications: A Gateway to Bioactive Heterocycles
The primary utility of Ethyl 2-(ethylthio)acetate in an agrochemical context lies in its potential as a precursor for the synthesis of various heterocyclic compounds known to exhibit pesticidal activity. The presence of a reactive methylene group activated by the adjacent ester and thioether functionalities allows for a range of condensation and cyclization reactions.
Synthesis of Thio-Substituted Pyrazole Derivatives: A Potential Route to Novel Fungicides
Pyrazole-based compounds are a well-established class of fungicides, with many commercial products targeting the succinate dehydrogenase enzyme in the fungal respiratory chain. The introduction of a thioether substituent on the pyrazole ring can modulate the biological activity and spectrum of these compounds. Ethyl 2-(ethylthio)acetate can serve as a key building block in the synthesis of such derivatives.
A plausible synthetic route involves the condensation of Ethyl 2-(ethylthio)acetate with a hydrazine derivative, followed by cyclization to form the pyrazolone ring. Subsequent functionalization can then lead to a diverse range of potential fungicidal candidates.
Experimental Protocol: Synthesis of a Model 3-(ethylthio)-1-phenyl-1H-pyrazol-5(4H)-one
Objective: To synthesize a model pyrazolone derivative incorporating the ethylthio moiety from Ethyl 2-(ethylthio)acetate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 2-(ethylthio)acetate | 17640-29-8 | 148.23 | 14.8 g (0.1 mol) |
| Phenylhydrazine | 100-63-0 | 108.14 | 10.8 g (0.1 mol) |
| Sodium Ethoxide | 141-52-6 | 68.05 | 6.8 g (0.1 mol) |
| Ethanol, anhydrous | 64-17-5 | 46.07 | 200 mL |
| Acetic Acid, glacial | 64-19-7 | 60.05 | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | For extraction |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing |
| Brine | N/A | N/A | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (150 mL) and sodium ethoxide (6.8 g, 0.1 mol). The mixture is stirred under a nitrogen atmosphere until the sodium ethoxide is completely dissolved.
-
Addition of Reactants: To the stirred solution, add Ethyl 2-(ethylthio)acetate (14.8 g, 0.1 mol) dropwise over 15 minutes. Subsequently, add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is dissolved in water (100 mL) and acidified to pH 5-6 with glacial acetic acid.
-
Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(ethylthio)-1-phenyl-1H-pyrazol-5(4H)-one.
Expected Yield: 70-80%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Logical Flow of Synthesis:
Caption: Synthetic pathway to a model pyrazolone derivative.
Causality in Experimental Design: The Rationale Behind the Protocol
The choice of sodium ethoxide as a base is crucial for the deprotonation of the active methylene group in Ethyl 2-(ethylthio)acetate, facilitating the initial condensation with phenylhydrazine. The use of anhydrous ethanol as a solvent is compatible with the base and the reactants. Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for both the condensation and the subsequent intramolecular cyclization to form the stable pyrazolone ring. Acidification during the work-up protonates the phenoxide intermediate, allowing for the isolation of the final product.
Future Perspectives and Broader Implications
While the direct synthesis of a blockbuster agrochemical from Ethyl 2-(ethylthio)acetate is not prominently featured in the literature, its potential as a versatile building block should not be underestimated. The protocol described above for the synthesis of a thio-substituted pyrazolone is a testament to its utility. This approach can be extended to the synthesis of other important heterocyclic scaffolds, such as thiazoles and thiophenes, which are also prevalent in agrochemical active ingredients.
Further research into the reactivity of Ethyl 2-(ethylthio)acetate with a wider range of nucleophiles and electrophiles could unlock novel synthetic pathways to previously inaccessible molecular architectures. For researchers and scientists in the agrochemical industry, a thorough understanding of the chemistry of such versatile intermediates is paramount for the design and development of the next generation of crop protection agents.
References
At the time of this writing, no direct citations were found in the provided search results that specifically detail the synthesis of a named agrochemical from Ethyl 2-(ethylthio)acetate. The provided protocols and discussions are based on established principles of organic synthesis and the known reactivity of similar compounds in the context of agrochemical research. For general information on the synthesis of thioethers and their relevance in medicinal and agricultural chemistry, the following resources may be useful:
- General principles of thioether synthesis and their applications in drug discovery and agrochemicals. This information is based on the common knowledge in the field of organic and medicinal chemistry.
- The role of pyrazole derivatives as fungicides. This is a well-established concept in agrochemical science.
-
Patents on the synthesis of pesticidal thioethers, such as WO2015058022A1, describe general methods for the preparation of thioether-containing pesticides, which provide a basis for the potential utility of intermediates like Ethyl 2-(ethylthio)acetate. (Note: This patent does not explicitly mention Ethyl 2-(ethylthio)acetate).[1]
Sources
Experimental protocol for the synthesis of Ethyl 2-(ethylthio)acetate
Application Note & Protocol:
Strategic Synthesis of Ethyl 2-(ethylthio)acetate: A Detailed Protocol for a Key Synthetic Building Block
Abstract
Ethyl 2-(ethylthio)acetate is a valuable intermediate in organic synthesis, utilized in the development of various pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive guide for its synthesis via a nucleophilic substitution reaction. We delve into the mechanistic rationale behind the procedural choices, offering a robust, step-by-step experimental protocol designed for reproducibility and safety. This guide is intended for researchers and professionals in chemical and drug development who require a reliable method for preparing this key thioether.
Introduction and Scientific Background
Ethyl 2-(ethylthio)acetate, a member of the thioether class of organosulfur compounds, serves as a versatile C2 building block in synthetic chemistry.[2][3] Its structure incorporates a reactive ester moiety and a sulfur linkage, making it a precursor for more complex molecular architectures. The synthesis detailed herein is based on the Williamson ether synthesis principle, adapted for thioether formation. This involves the S_N2 reaction between an alkyl halide and a thiolate nucleophile.
The core of this synthesis is the reaction between ethyl chloroacetate and ethanethiol. Ethanethiol is a weak acid; therefore, its direct reaction with the electrophilic ethyl chloroacetate is slow. To achieve a practical reaction rate, the ethanethiol must be converted into its conjugate base, the much more potent nucleophile, sodium ethanethiolate. This is accomplished by deprotonation with a strong base, sodium ethoxide.
Reaction Scheme: ClCH₂COOCH₂CH₃ + CH₃CH₂SNa → CH₃CH₂SCH₂COOCH₂CH₃ + NaCl
This protocol has been optimized for high yield and purity, with a strong emphasis on operational safety due to the hazardous nature of the reagents involved.
Experimental Design and Rationale
Choice of Reagents and Causality
-
Nucleophile Generation: Ethanethiol is deprotonated using sodium ethoxide. Sodium ethoxide is chosen as the base for two primary reasons: 1) It is a strong base, capable of quantitatively deprotonating the thiol, and 2) Its conjugate acid is ethanol, which is also the chosen solvent for the reaction. This prevents the introduction of competing nucleophiles (like water, which would be present if sodium hydroxide were used) that could lead to unwanted side products through hydrolysis of the ethyl chloroacetate ester.[4]
-
Electrophile: Ethyl chloroacetate serves as the electrophile. The carbon atom bonded to the chlorine is rendered electrophilic by the inductive effect of the adjacent carbonyl group and the chlorine atom, making it susceptible to attack by the ethanethiolate nucleophile.[5]
-
Solvent System: Anhydrous ethanol is the ideal solvent. It readily dissolves the sodium ethoxide and the ethanethiolate formed in situ. Furthermore, conducting the reaction under anhydrous conditions is critical to prevent the hydrolysis of both the sodium ethoxide base and the ethyl chloroacetate reactant.[4]
Safety Considerations: A Mandatory Prerequisite
A thorough understanding and strict adherence to safety protocols are paramount for this synthesis. All operations must be conducted within a certified chemical fume hood.
-
Ethanethiol (Ethyl Mercaptan): Extremely flammable liquid and vapor with a powerful, unpleasant odor.[6] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[7][8][9] All equipment must be grounded to prevent static discharge.[7]
-
Ethyl Chloroacetate: A flammable, toxic, and lachrymatory liquid.[10][11] It is fatal if it comes into contact with the skin and toxic if swallowed or inhaled.[12] It causes serious eye damage.[11][13] Impervious gloves and chemical safety goggles are mandatory.
-
Sodium Ethoxide: A flammable and corrosive solid that reacts violently with water.[4][14] It causes severe skin burns and eye damage.[15][16] It must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide.[4][17]
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Amount | Moles (mol) | Equiv. |
| Sodium Ethoxide | 141-52-6 | 68.05 | 7.15 g | 0.105 | 1.05 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 150 mL | - | - |
| Ethanethiol | 75-08-1 | 62.13 | 6.8 mL (d=0.839) | 0.100 | 1.00 |
| Ethyl Chloroacetate | 105-39-5 | 122.55 | 10.8 mL (d=1.145) | 0.100 | 1.00 |
| Saturated NaCl (brine) | - | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen/Argon gas inlet
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
-
System Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. The entire apparatus must be flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen or argon.
-
Preparation of Sodium Ethanethiolate: In the inert atmosphere, carefully add anhydrous ethanol (150 mL) to the reaction flask. Begin stirring and add the sodium ethoxide (7.15 g, 1.05 eq) in portions. Some warming may occur. Allow the mixture to stir until the sodium ethoxide is fully dissolved.
-
Addition of Ethanethiol: Cool the flask in an ice-water bath. Slowly add ethanethiol (6.8 mL, 1.00 eq) to the stirred sodium ethoxide solution via a syringe or the addition funnel over 15-20 minutes. The formation of the sodium ethanethiolate salt will occur.
-
Addition of Ethyl Chloroacetate: After the ethanethiol addition is complete, continue stirring in the ice bath for another 15 minutes. Then, add ethyl chloroacetate (10.8 mL, 1.00 eq) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Reflux: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78 °C) using the heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl chloroacetate) is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing 200 mL of cold water. c. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). f. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 2-(ethylthio)acetate as a colorless liquid.
Visualization of Experimental Workflow
Sources
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- 17. gelest.com [gelest.com]
Introduction: The Role of Sulfur Compounds in Modern Flavor Chemistry
An In-Depth Technical Guide to the Use of Ethyl 2-(ethylthio)acetate as a Flavoring Agent Intermediate
The pursuit of novel and impactful flavor profiles is a cornerstone of the food, beverage, and pharmaceutical industries. While esters, aldehydes, and ketones form the backbone of many familiar aromas, sulfur-containing compounds offer a unique palette of potent and complex notes that can transform a simple flavor into a multi-layered sensory experience. Volatile sulfur compounds are renowned for their exceptionally low odor thresholds, meaning they can exert significant influence at concentrations in the parts-per-billion range.[1] Their contribution is critical in defining the characteristic notes of foods such as garlic, coffee, tropical fruits, and roasted meats.[1]
Ethyl 2-(ethylthio)acetate (CAS No. 17640-29-8) is a sulfur-containing ester that holds significant potential as an intermediate in the development of sophisticated flavor systems. As a thioether ester, it combines the fruity characteristics of an acetate ester with the pungent, complex notes typical of organosulfur molecules. This guide provides a comprehensive overview for researchers and developers on the synthesis, purification, characterization, and application of Ethyl 2-(ethylthio)acetate, grounding all protocols in established chemical principles and safety practices.
Physicochemical and Spectroscopic Data
A thorough understanding of a molecule's physical and spectral properties is fundamental to its successful synthesis and application. The data presented below serves as a benchmark for quality control and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂S | PubChem[2] |
| Molecular Weight | 148.23 g/mol | PubChem[2] |
| IUPAC Name | ethyl 2-ethylsulfanylacetate | PubChem[2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not specified; expected to be higher than Ethyl 2-(methylthio)acetate (70-72 °C @ 12 mmHg) | [3] |
| Key IR Absorptions | ~1735 cm⁻¹ (C=O, Ester stretch), ~1150-1250 cm⁻¹ (C-O, Ester stretch), ~600-700 cm⁻¹ (C-S stretch) | PubChem[2] |
| ¹³C NMR Shifts | See PubChem Spectral Data | PubChem[2] |
| Mass Spectrum (GC-MS) | See PubChem Spectral Data | PubChem[2] |
Protocol 1: Synthesis of Ethyl 2-(ethylthio)acetate
Principle and Mechanistic Insight
The synthesis of Ethyl 2-(ethylthio)acetate is achieved via a classic Williamson ether synthesis, adapted for thioether formation. The mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. Ethanethiol (CH₃CH₂SH) is first deprotonated by a non-nucleophilic base, typically potassium carbonate (K₂CO₃), to form the potent nucleophile, the ethanethiolate anion (CH₃CH₂S⁻). This anion then attacks the electrophilic carbon atom bearing the chlorine atom in ethyl chloroacetate, displacing the chloride leaving group and forming the desired thioether bond.
Causality: The choice of a polar aprotic solvent like acetone is crucial as it solvates the potassium cation but does not solvate the thiolate anion extensively, leaving it highly nucleophilic and reactive. Potassium carbonate is used because it is a mild, inexpensive base that is strong enough to deprotonate the thiol (pKa ~10.6) but is not nucleophilic itself, preventing unwanted side reactions.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for Ethyl 2-(ethylthio)acetate.
Step-by-Step Methodology
Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Ethanethiol has an extremely potent and unpleasant odor. Ethyl chloroacetate is toxic and a lachrymator.[4] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.2 equivalents).
-
Reagent Addition: Add 100 mL of anhydrous acetone as the solvent. Begin stirring and add ethanethiol (1.0 equivalent). Finally, add ethyl chloroacetate (1.0 equivalent) dropwise over 15 minutes. A detailed protocol for a similar reaction can be found in the synthesis of benzothiazole derivatives.[4]
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ethyl chloroacetate spot.
-
Initial Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining residue to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of deionized water. Shake vigorously and allow the layers to separate. Discard the aqueous (lower) layer.
-
Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated sodium chloride (brine) solution. The brine wash helps to remove residual water from the organic phase. This washing procedure is standard for purifying esters.[5]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Purification: Filter off the drying agent. Purify the crude product by fractional distillation under reduced pressure. Vacuum distillation is recommended to prevent potential decomposition at higher temperatures.[6] Collect the fraction corresponding to pure Ethyl 2-(ethylthio)acetate.
Protocol 2: Quality Control and Characterization
Ensuring the identity and purity of the synthesized intermediate is a critical, self-validating step before its use in flavor applications. A combination of chromatographic and spectroscopic methods should be employed.
Quality Control Workflow
Caption: Quality control workflow for synthesized flavor intermediates.
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Protocol: Inject a diluted sample (in ethyl acetate) onto a GC equipped with a nonpolar column (e.g., DB-5ms). Use a temperature program starting at 50°C, ramping to 250°C.
-
Expected Result: A single major peak should be observed. The corresponding mass spectrum should show a molecular ion (M⁺) peak at m/z = 148, consistent with the molecular weight of Ethyl 2-(ethylthio)acetate.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide unambiguous confirmation of the chemical structure.
-
Protocol: Dissolve a small sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Result:
-
Triplet (~1.2-1.3 ppm): -OCH₂CH₃
-
Triplet (~1.3-1.4 ppm): -SCH₂CH₃
-
Quartet (~2.6-2.8 ppm): -SCH₂ CH₃
-
Singlet (~3.2-3.3 ppm): -SCH₂ CO-
-
Quartet (~4.1-4.2 ppm): -OCH₂ CH₃
-
-
Expected ¹³C NMR Result: Four distinct aliphatic signals and one carbonyl signal (~170 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Protocol: Acquire a spectrum of the neat liquid product using a salt plate (NaCl or KBr).
-
Expected Result: A strong, sharp absorbance peak around 1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch.[2]
-
Protocol 3: Application in Flavor Systems
Organoleptic Profile and Context
While no specific flavor profile for Ethyl 2-(ethylthio)acetate is published, its structure allows for an educated hypothesis. Its close analog, Ethyl 2-(methylthio)acetate, is described as having a "sulfurous green fruity tropical" aroma and is used to impart tropical fruit notes.[3] Sulfur-containing esters often provide meaty, savory, or ripe notes.[2] Therefore, Ethyl 2-(ethylthio)acetate is expected to possess a complex profile with potential notes of tropical fruit (like passionfruit or guava), a characteristic sulfurous "bite," and possibly savory or cooked undertones.
Trustworthiness: This profile is a hypothesis. The following protocol is designed as a self-validating system to confirm the actual sensory characteristics in a controlled manner before use in a final product.
Methodology for Sensory Evaluation
-
Stock Solution Preparation: Prepare a 0.1% solution of the purified Ethyl 2-(ethylthio)acetate in a neutral solvent like dipropylene glycol (DPG) or food-grade ethanol.
-
Panelist Screening: Use a panel of trained sensory analysts.
-
Evaluation: Provide the panelists with smelling strips dipped in the stock solution. Instruct them to record all aroma descriptors that come to mind over time, as the profile may change during evaporation.
-
Data Analysis: Compile the descriptors to build a sensory profile of the intermediate.
Application in a Model Flavor System
Objective: To evaluate the effect of Ethyl 2-(ethylthio)acetate in creating a more complex and authentic "ripe passionfruit" flavor.
-
Prepare Base Flavor: Create a simple passionfruit flavor base using common esters and ketones (e.g., ethyl butyrate, ethyl hexanoate, cis-3-hexenol, beta-ionone).
-
Prepare Test Samples: To 100g of the base flavor, add Ethyl 2-(ethylthio)acetate at varying concentrations:
-
Sample A: Control (no addition)
-
Sample B: 10 ppm (0.001%)
-
Sample C: 50 ppm (0.005%)
-
Sample D: 100 ppm (0.01%)
-
Rationale: These low, parts-per-million levels are typical starting points for potent sulfur compounds, similar to the recommended usage levels for its methyl analog (0.1-1.0 ppm in finished goods).[3]
-
-
Evaluation: Add the flavored bases to a neutral medium (e.g., sugar water) and conduct a blind sensory evaluation with a trained panel. Panelists should rate the samples based on authenticity, ripeness, complexity, and overall preference. This will determine the optimal concentration for achieving the desired sensory impact.
Regulatory and Safety Considerations
-
Regulatory Status: As of this writing, Ethyl 2-(ethylthio)acetate is not listed as a FEMA GRAS (Generally Recognized as Safe) substance.[6][7] Its close analog, Ethyl 2-(methylthio)acetate, is FEMA No. 3835 and has been evaluated by JECFA.[8][9] For commercial use in food and beverage products, Ethyl 2-(ethylthio)acetate would require a full safety evaluation and regulatory approval. Its use is currently intended for research and development purposes.
-
Handling Safety:
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste according to local regulations.
-
Flammability: The compound is expected to be a flammable liquid, similar to related esters.[8] Keep away from ignition sources.
-
References
-
PubChem. (n.d.). Ethyl (methylthio)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
INCHEM. (1999). JECFA Evaluations-ETHYL 2-(METHYLTHIO)ACETATE-. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-(METHYLTHIO)ACETATE. FEMA. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(ethylthio)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). 2-(METHYLTHIO)ETHYL ACETATE. FEMA. Retrieved from [Link]
-
Cortes-Ceballos, E., & Mottram, D. S. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved from [Link]
-
Kaczmarek, A., & Jeleń, H. H. (2022). Role of Sulfur Compounds in Vegetable and Mushroom Aroma. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylthio)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(methyl thio) ethyl acetate. Retrieved from [Link]
-
Sun, B., et al. (2010). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
-
Scilit. (2010). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Retrieved from [Link]
-
Smith, R. L., et al. (2009). GRAS Flavoring Substances 24. Food Technology Magazine. Retrieved from [Link]
-
Allen, C. F. H., & VanAllan, J. A. (n.d.). pseudothiohydantoin. Organic Syntheses Procedure. Retrieved from [Link]
-
Adams, T. B., et al. (2011). GRAS Substances (4667-4727). Flavor and Extract Manufacturers Association (FEMA). Retrieved from [Link]
-
Grafiati. (2022). Journal articles: 'Ethyl Acetate synthesis'. Retrieved from [Link]
-
Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Retrieved from [Link]
-
Goral, M., et al. (2020). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes. Retrieved from [Link]
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- 3. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ift.org [ift.org]
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- 9. femaflavor.org [femaflavor.org]
Application Notes and Protocols: Reaction of Ethyl 2-(ethylthio)acetate with Electrophiles
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction of ethyl 2-(ethylthio)acetate with various electrophiles. Ethyl 2-(ethylthio)acetate is a valuable synthetic intermediate, and its reactions are fundamental to the construction of more complex molecular architectures.[1] This guide delves into the underlying mechanistic principles, provides detailed, field-proven experimental protocols, and offers insights into the scope and limitations of these reactions. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: The Synthetic Utility of Ethyl 2-(ethylthio)acetate
Ethyl 2-(ethylthio)acetate, a derivative of thioglycolic acid, is a versatile building block in organic synthesis.[1][2][3] Its utility stems from the presence of multiple reactive sites: the ester functionality, the sulfur atom, and the α-carbon. The methylene group adjacent to both the sulfur atom and the carbonyl group exhibits enhanced acidity, allowing for facile deprotonation to form a stabilized nucleophilic carbanion.[4][5] This reactivity is central to its application in carbon-carbon bond formation.
The principle of "umpolung," or the reversal of polarity, is elegantly demonstrated in the reactions of thioacetals and related compounds.[6][7][8] Normally, a carbonyl carbon is electrophilic. However, by converting it to a dithioacetal, the corresponding carbon atom can be deprotonated to become a nucleophilic acyl anion equivalent.[9][10] While ethyl 2-(ethylthio)acetate is not a dithioacetal, the sulfur atom similarly stabilizes an adjacent carbanion, enabling it to react as a potent nucleophile with a wide range of electrophiles.[6][11] This capability is of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.
Mechanistic Principles: Enolate Generation and Electrophilic Quench
The core of the reaction's success lies in the efficient generation of a nucleophilic intermediate from ethyl 2-(ethylthio)acetate. This process involves the deprotonation of the α-carbon, which is rendered acidic by the electron-withdrawing effects of the adjacent carbonyl group and the stabilizing influence of the sulfur atom.
Enolate Formation
The first step is the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized enolate.[4][5] The choice of base is critical and depends on the desired reactivity and the nature of the electrophile. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is typically employed.[5] The pKa of the α-proton in esters is generally around 25, necessitating a strong base for efficient deprotonation.[12][13]
The resulting enolate is a soft nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.[4][14]
Caption: Formation of the enolate from ethyl 2-(ethylthio)acetate.
Reaction with Electrophiles
The generated enolate readily reacts with a variety of electrophiles in what is typically an SN2-type reaction.[5][15] The nucleophilic carbon of the enolate attacks the electrophilic center, leading to the formation of a new carbon-carbon bond.
Common classes of electrophiles include:
-
Alkyl Halides: Primary and methyl halides are excellent electrophiles for this reaction. Secondary halides may give lower yields due to competing elimination reactions, and tertiary halides are generally unreactive.[15]
-
Acyl Halides and Anhydrides: These react with the enolate to form β-keto esters.[10]
-
Aldehydes and Ketones: The enolate can add to the carbonyl carbon of aldehydes and ketones in an aldol-type reaction to furnish β-hydroxy esters.
-
Epoxides: Nucleophilic attack on the less substituted carbon of an epoxide ring leads to the formation of γ-hydroxy esters.[10]
The Hard and Soft Acids and Bases (HSAB) theory can be a useful guide for predicting reactivity. The soft enolate nucleophile will preferentially react with soft electrophiles.[16][17][18]
Experimental Protocols
The following protocols provide a generalized framework for the reaction of ethyl 2-(ethylthio)acetate with electrophiles. It is crucial to maintain anhydrous and inert conditions throughout the reaction, as both the strong base and the enolate intermediate are sensitive to moisture and oxygen.
General Protocol for the Alkylation of Ethyl 2-(ethylthio)acetate
This protocol details the reaction with a generic primary alkyl bromide.
Materials and Reagents:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Primary Alkyl Bromide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Flame-dried round-bottom flasks with septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA Solution (In situ):
-
To a flame-dried, argon-purged flask containing anhydrous THF, add diisopropylamine (1.1 equivalents) via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flame-dried, argon-purged flask, dissolve ethyl 2-(ethylthio)acetate (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the ester solution via cannula or syringe while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add the primary alkyl bromide (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for the alkylation of ethyl 2-(ethylthio)acetate.
Data Summary and Expected Outcomes
The reaction of ethyl 2-(ethylthio)acetate with various electrophiles generally proceeds in good to excellent yields, depending on the nature of the electrophile and the reaction conditions.
| Electrophile | Product Type | Typical Yield (%) | Notes |
| Methyl Iodide | α-Methylated Ester | 85-95 | Highly reactive primary halide. |
| Benzyl Bromide | α-Benzylated Ester | 80-90 | Benzylic halide is also very reactive. |
| Acetyl Chloride | β-Keto Ester | 70-85 | Acylation is generally efficient.[21][22][23] |
| Cyclohexanone | β-Hydroxy Ester | 65-75 | Aldol-type addition product. |
| Propylene Oxide | γ-Hydroxy Ester | 60-70 | Ring-opening occurs at the less hindered carbon. |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete enolate formation or presence of moisture.
-
Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and freshly prepare the LDA solution. Titrate the n-BuLi solution before use.
-
-
Side Products:
-
Cause: Competing elimination reactions with secondary halides or self-condensation of the ester.
-
Solution: Use primary or methyl halides. Maintain a low temperature during enolate formation and electrophile addition.
-
-
Difficulty in Purification:
-
Cause: Unreacted starting material or closely related side products.
-
Solution: Optimize reaction stoichiometry and ensure the reaction goes to completion by TLC monitoring. Employ careful column chromatography for purification.
-
Conclusion
The reaction of ethyl 2-(ethylthio)acetate with electrophiles is a robust and versatile method for carbon-carbon bond formation. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can effectively utilize this methodology for the synthesis of a wide array of valuable organic compounds. The protocols and insights provided in this guide are intended to facilitate the successful application of these reactions in both academic and industrial research settings.
References
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- Organic Chemistry Portal. Corey-Seebach Reaction.
- Wikipedia. Thioacetal.
- Wikipedia. Umpolung.
- Wikipedia. Corey–Seebach reaction.
- Tokyo Chemical Industry. Hydrolysis of Thioacetals Using Oxidizing Reagents.
- PubMed Central.
- Methods of Reactivity Umpolung.
- Princeton University. Umpolung: Carbonyl Synthons.
- Biosynth. Ethyl 2-(methylthio)
- Biosynth. Ethyl 2-(methylthio)
- Google Patents.
- Master Organic Chemistry.
- Benchchem.
- PubMed Central.
- YouTube.
- Alkylation of enol
- CURRENT STATE OF RESEARCH IN THE FIELD OF SYNTHESIS AND RATIONAL APPLIC
- Reactions of Enol
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- Enol
- ChemScene. 7605-25-6 | Ethyl 2-(phenylthio)
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- NIST. Acetic acid, mercapto-, ethyl ester.
- Homework.Study.com. Ethyl acetate can be prepared by an S_N 2 reaction. Draw the alkylbromide and nucleophile used in....
- ResearchGate.
- Google Patents. US3213144A - Production of 2-(ethylthio) ethanol.
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Introduction: The Strategic Value of Ethyl 2-(ethylthio)acetate
An In-Depth Guide to the Synthetic Utility of Ethyl 2-(ethylthio)acetate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(ethylthio)acetate stands out as a versatile and highly valuable C2 synthon, particularly for researchers in medicinal chemistry and materials science. Its utility is derived from a unique confluence of three functional elements within a compact structure: an electrophilic ester carbonyl center, acidic α-protons, and a stabilizing α-thioether linkage. This guide provides an in-depth exploration of its reactivity with various nucleophiles, offering both mechanistic insights and field-proven protocols to empower researchers in leveraging this reagent to its full potential. The molecule's reactivity is dichotomous, allowing for selective transformations at either the carbonyl carbon via nucleophilic acyl substitution or at the α-carbon via enolate chemistry, thereby opening a wide array of synthetic possibilities.
Pillar 1: Nucleophilic Acyl Substitution – Reactions at the Carbonyl Center
The ester functionality of Ethyl 2-(ethylthio)acetate serves as a classical electrophilic site for nucleophilic attack. This pathway, common to all esters, proceeds through a tetrahedral intermediate, ultimately leading to the substitution of the ethoxy group.
Application I: Amide Synthesis via Aminolysis
The conversion of esters to amides is a cornerstone transformation in the synthesis of peptides, polymers, and a vast number of pharmaceutically active compounds. The reaction of Ethyl 2-(ethylthio)acetate with primary or secondary amines provides a direct route to N-substituted 2-(ethylthio)acetamides. The carbonyl center in thioesters is generally more reactive towards amines than oxygen nucleophiles.[1]
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate. The collapse of this intermediate is driven by the expulsion of the ethoxide anion, which is a moderately good leaving group. A subsequent proton transfer results in the formation of the stable amide and ethanol as a byproduct. Due to the relatively low reactivity of esters compared to acyl chlorides, this reaction often requires elevated temperatures or catalysis to proceed at a practical rate.
Experimental Protocol: Synthesis of N-Benzyl-2-(ethylthio)acetamide
Materials:
-
Ethyl 2-(ethylthio)acetate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Toluene (or other high-boiling aprotic solvent)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(ethylthio)acetate (e.g., 1.48 g, 10 mmol) and toluene (20 mL).
-
Add benzylamine (e.g., 1.18 g, 11 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solution sequentially with 1 M HCl (2 x 20 mL) to remove excess benzylamine, followed by saturated aqueous NaHCO₃ (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-substituted 2-(ethylthio)acetamides.
Application II: Tertiary Alcohol Synthesis via Grignard Reagents
Grignard reagents are potent carbon-based nucleophiles that react readily with esters. This reaction provides a powerful method for carbon-carbon bond formation, transforming the ester into a tertiary alcohol.
Mechanistic Rationale: The reaction proceeds in two stages. The first equivalent of the Grignard reagent (R-MgX) adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide group to form a ketone. This newly formed ketone is more reactive towards the Grignard reagent than the starting ester.[2] Consequently, a second equivalent of the Grignard reagent rapidly attacks the ketone, forming a magnesium alkoxide intermediate. An acidic workup then protonates the alkoxide to yield the final tertiary alcohol, in which two of the alkyl groups are derived from the Grignard reagent.[3][4][5]
Protocol: Synthesis of 2-Methyl-1-(ethylthio)propan-2-ol
Materials:
-
Ethyl 2-(ethylthio)acetate (1.0 eq)
-
Methylmagnesium bromide (2.2 eq, e.g., 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Dropping funnel
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Add Ethyl 2-(ethylthio)acetate (e.g., 1.48 g, 10 mmol) dissolved in anhydrous diethyl ether (30 mL) to the flask and cool the solution to 0°C using an ice bath.
-
Slowly add the methylmagnesium bromide solution (e.g., 7.3 mL of 3.0 M solution, 22 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous NH₄Cl (50 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by distillation or column chromatography.
Grignard Reaction Mechanism
Caption: Stepwise mechanism of Grignard reaction with an ester to form a tertiary alcohol.
Pillar 2: Enolate Chemistry – Reactions at the α-Carbon
The true versatility of Ethyl 2-(ethylthio)acetate is unlocked through the reactivity of its α-carbon. The protons on this carbon are significantly acidic (pKa ≈ 20-22 in DMSO) due to the inductive electron withdrawal and resonance stabilization provided by the adjacent carbonyl group, as well as stabilization from the sulfur atom. This allows for facile deprotonation to form a nucleophilic enolate, which can then be used in a variety of powerful C-C bond-forming reactions.[6]
Application III: α-Alkylation for Carbon Chain Extension
The alkylation of ester enolates is a fundamental strategy for constructing carbon frameworks.[7] Using Ethyl 2-(ethylthio)acetate, this reaction allows for the introduction of various alkyl substituents at the α-position, leading to a diverse range of α-substituted-α-thio-esters.
Mechanistic Rationale & Causality: The process involves two discrete steps. First, a strong, non-nucleophilic base is required to completely and irreversibly deprotonate the α-carbon. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it is highly hindered, preventing it from acting as a nucleophile towards the ester carbonyl.[8] The deprotonation is typically performed at low temperatures (-78°C) to generate the lithium enolate with high fidelity. Second, the resulting enolate, a potent carbon nucleophile, attacks an alkylating agent (typically a primary alkyl halide) via an SN2 mechanism.[6][9] The choice of a primary halide is crucial to avoid competing E2 elimination reactions, which are prevalent with secondary and tertiary halides.[6]
Protocol: Synthesis of Ethyl 2-(ethylthio)propanoate via Methylation
Materials:
-
Ethyl 2-(ethylthio)acetate (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.05 eq, e.g., 2.5 M in hexanes)
-
Methyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Low-temperature bath (dry ice/acetone)
Procedure:
-
LDA Preparation (In Situ): To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78°C. Add n-butyllithium dropwise and stir for 30 minutes at 0°C to form the LDA solution.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve Ethyl 2-(ethylthio)acetate in anhydrous THF. Cool this solution to -78°C.
-
Slowly transfer the freshly prepared LDA solution to the ester solution via cannula while maintaining the temperature at -78°C. Stir the mixture for 1 hour to ensure complete enolate formation. The solution will typically turn yellow.
-
Alkylation: Add methyl iodide dropwise to the enolate solution at -78°C. After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x V). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure ethyl 2-(ethylthio)propanoate.
Quantitative Data for Representative Reactions
| Nucleophile Class | Specific Reagent | Conditions | Product | Typical Yield |
| Amine | Aniline | Toluene, Reflux, 24h | N-Phenyl-2-(ethylthio)acetamide | 60-75% |
| Grignard | Phenylmagnesium bromide | Anhydrous THF, 0°C to RT, 2h | 1-(Ethylthio)-2,2-diphenyl-ethan-1-ol | 70-85% |
| Enolate | LDA / Benzyl Bromide | THF, -78°C to RT, 3h | Ethyl 2-(ethylthio)-3-phenylpropanoate | 85-95% |
Conclusion
Ethyl 2-(ethylthio)acetate is a powerful and versatile reagent whose dual reactivity at the carbonyl and α-carbon positions provides access to a wide array of valuable chemical entities. By understanding the underlying mechanistic principles and employing robust, optimized protocols, researchers can effectively utilize this building block in the synthesis of amides, tertiary alcohols, and complex α-substituted esters. The protocols and insights provided in this guide serve as a comprehensive resource for drug development professionals and synthetic chemists aiming to incorporate this reagent into their synthetic strategies, accelerating the discovery and development of novel molecules.
References
-
Chemistry Stack Exchange. (2015). Reactivity of thioesters with respect to nucleophilic attack. [Link][10]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link][11]
-
Chemistry LibreTexts. (2022). 11.S: Nucleophilic Acyl Substitution Reactions (Summary). [Link][12]
-
Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles. [Link][7]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link][6]
-
Vedantu. (n.d.). Ethyl Acetate reacts with CH3MgBr ASecondary alcohols class 12 chemistry CBSE. [Link][2]
-
YouTube. (2019). reactions of enolates of acid derivatives. [Link][8]
-
Brainly.in. (2018). Ethyl acetate reacts with CH3MgBr to form. [Link][3]
-
BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link][9]
-
Gauth. (n.d.). Ethyl acetate react with Grignard reagent methyl magnesium bromide form?[Link][4]
-
Infinity Learn. (n.d.). Ethyl acetate reacts with CH3MgBr to form. [Link][5]
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Application Notes and Protocols: The Strategic Role of Ethyl 2-(ethylthio)acetate in Thioetherification Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioethers are a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the development of robust and versatile methods for their synthesis—a process known as thioetherification—is of paramount importance in modern organic chemistry. This technical guide delves into the nuanced role of Ethyl 2-(ethylthio)acetate as a valuable building block in the synthesis of complex thioether-containing molecules. While not a direct thioetherification reagent in the classical sense, its strategic synthesis and subsequent functionalization offer a powerful platform for molecular elaboration. This document provides a comprehensive overview of its synthesis, mechanistic considerations for its application, and detailed experimental protocols for its preparation and potential transformations.
Introduction: The Significance of Thioetherification
The carbon-sulfur bond is a cornerstone of many biologically active molecules and functional materials. Thioethers, in particular, are prevalent in numerous FDA-approved drugs, where the sulfur atom often plays a crucial role in binding to biological targets, modulating physicochemical properties, or influencing metabolic stability. The formation of thioether linkages, or thioetherification, is therefore a central theme in medicinal chemistry and drug development.[1]
Classical approaches to thioether synthesis often involve the nucleophilic substitution of alkyl halides with thiols, a reaction analogous to the Williamson ether synthesis.[2] While effective, these methods can be limited by the availability of starting materials and the harsh reaction conditions sometimes required. Modern synthetic chemistry continues to seek more versatile and efficient strategies for the construction of C-S bonds.
This guide focuses on the utility of Ethyl 2-(ethylthio)acetate, a readily accessible α-thio substituted ester, as a strategic precursor in the synthesis of more elaborate thioether structures.
Synthesis of Ethyl 2-(ethylthio)acetate: A Foundational Protocol
The most direct and efficient route to Ethyl 2-(ethylthio)acetate is the nucleophilic substitution of a readily available α-halo ester, ethyl chloroacetate, with ethanethiol. This reaction proceeds via a classic S_N_2 mechanism, where the thiolate anion, a potent nucleophile, displaces the chloride leaving group.
Reaction Scheme:
Mechanistic Rationale:
The reaction is typically carried out in the presence of a base to deprotonate the thiol (pKa ~10.5), generating the more nucleophilic thiolate anion. The choice of base and solvent is critical for optimizing the reaction rate and minimizing side reactions. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is often preferred to solvate the cationic counter-ion of the base without solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocol: Synthesis of Ethyl 2-(ethylthio)acetate
Materials:
-
Ethanethiol (EtSH)
-
Ethyl chloroacetate (ClCH₂COOEt)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.2 equivalents) in anhydrous DMF in a round-bottom flask, add ethanethiol (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture for 30 minutes at room temperature to ensure the formation of the potassium thiolate salt.
-
Add ethyl chloroacetate (1.0 equivalent) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford Ethyl 2-(ethylthio)acetate as a colorless liquid.
The Role of Ethyl 2-(ethylthio)acetate as a Versatile Building Block
Once synthesized, Ethyl 2-(ethylthio)acetate serves as a versatile intermediate for the introduction of the ethylthio-acetyl moiety into more complex molecular architectures. The reactivity of the ester group allows for a range of chemical transformations.
Hydrolysis to 2-(Ethylthio)acetic Acid
The ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This transformation opens up a plethora of synthetic possibilities, including amide bond formation and other carboxylic acid-based couplings.
Reaction Scheme:
Amidation Reactions
The ester can be directly converted to amides by reacting with primary or secondary amines, often under elevated temperatures or with the use of catalysts. This provides a straightforward route to α-thio substituted amides, which are of interest in medicinal chemistry.
Reaction Scheme:
Hypothetical Application in Trans-thioetherification
While less common, the concept of trans-thioetherification, or thioether exchange, presents an intriguing possibility for the application of Ethyl 2-(ethylthio)acetate. In such a reaction, the ethylthio group would be transferred from the acetate scaffold to another acceptor molecule.
Postulated Mechanism:
A plausible mechanism for a base-catalyzed trans-thioetherification would involve the nucleophilic attack of a different thiolate anion (R'-S⁻) on the sulfur atom of Ethyl 2-(ethylthio)acetate. This would proceed through a transient sulfonium-like intermediate or a concerted displacement, leading to the formation of a new thioether (R-S-R') and the release of the ethyl 2-mercaptoacetate anion.
Data Presentation
Table 1: Physical and Spectroscopic Data for Ethyl 2-(ethylthio)acetate
| Property | Value |
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Boiling Point | 75-77 °C at 15 mmHg |
| Density | 1.02 g/mL at 25 °C |
| Refractive Index | n20/D 1.458 |
| ¹H NMR (CDCl₃, ppm) | δ 1.28 (t, 3H), 1.32 (t, 3H), 2.75 (q, 2H), 3.25 (s, 2H), 4.20 (q, 2H) |
| ¹³C NMR (CDCl₃, ppm) | δ 14.2, 14.8, 26.5, 34.8, 61.2, 170.5 |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of Ethyl 2-(ethylthio)acetate
Caption: SN2 synthesis of Ethyl 2-(ethylthio)acetate.
Diagram 2: Functionalization of Ethyl 2-(ethylthio)acetate
Caption: Key transformations of the ester group.
Conclusion
Ethyl 2-(ethylthio)acetate is a valuable and readily synthesized building block for the preparation of more complex thioether-containing molecules. Its preparation via a robust S_N_2 reaction provides a reliable entry point to a scaffold that can be further functionalized through its ester group. While its direct role in trans-thioetherification reactions remains an area for further exploration, the protocols and concepts outlined in this guide provide a solid foundation for researchers and drug development professionals to strategically incorporate the ethylthio-acetyl motif into their synthetic endeavors. The versatility of this compound underscores the importance of α-sulfenylated carbonyl compounds in the broader landscape of organic synthesis.
References
-
Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved January 14, 2026, from [Link]
-
Thioether (Sulfide) Synthesis - EASY! (2023, February 15). YouTube. Retrieved January 14, 2026, from [Link]
-
Thioester. (2023, December 1). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
Sources
Standard operating procedure for handling Ethyl 2-(ethylthio)acetate
Application Notes & Protocols: Ethyl 2-(ethylthio)acetate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and application of Ethyl 2-(ethylthio)acetate (CAS No. 17640-29-8) for research and development applications. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and procedural causality. This guide details the compound's physicochemical properties, outlines rigorous safety protocols, and provides a step-by-step methodology for its use as a versatile building block in organic synthesis, particularly in the N-alkylation of amines for the creation of peptidomimetics and other thioether-containing scaffolds.
Introduction and Scientific Context
Ethyl 2-(ethylthio)acetate is an organosulfur compound featuring an ethyl ester and an ethyl thioether functional group. Its bifunctional nature makes it a valuable reagent in synthetic organic chemistry. The thioether moiety can be oxidized to sulfoxides or sulfones, offering additional avenues for molecular diversification, while the ester can be hydrolyzed or otherwise modified.[1] In the context of drug discovery, its primary utility lies in its role as a building block for introducing thioether linkages into molecular scaffolds.[1][2] This is particularly relevant in the synthesis of peptidomimetics, where the modification of peptide backbones can enhance metabolic stability and biological activity.
The protocols detailed below are grounded in established principles of laboratory safety and synthetic chemistry to ensure reliable and safe experimental outcomes.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is foundational to its safe and effective use. The key data for Ethyl 2-(ethylthio)acetate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 2-ethylsulfanylacetate | PubChem[3] |
| CAS Number | 17640-29-8 | PubChem[3] |
| Molecular Formula | C₆H₁₂O₂S | PubChem[3] |
| Molecular Weight | 148.23 g/mol | PubChem[3] |
| Appearance | Colorless clear liquid (est.) | The Good Scents Company[4] |
| Boiling Point | 62.0 °C | Biosynth[5] |
| Density | 1.044 g/cm³ | Biosynth[5] |
| Flash Point | 59.4 °C | Biosynth[5] |
| Solubility | Practically insoluble in water | PubChem[6] |
Hazard Identification and Risk Assessment
Ethyl 2-(ethylthio)acetate is classified as a hazardous chemical. A risk assessment must be conducted before any experimental work. The primary hazards are outlined below, based on safety data sheets for the analogous compound Ethyl (methylthio)acetate, which shares similar functional groups and expected hazards.
-
Flammability: The compound is a flammable liquid and vapor.[7] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8]
-
Health Hazards:
-
Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
Due to these hazards, all handling must be performed within a certified chemical fume hood, with appropriate personal protective equipment (PPE) and away from ignition sources.
Standard Operating Procedure (SOP) for Handling and Storage
Adherence to this SOP is mandatory to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[10] Gloves must be inspected before use and replaced if signs of degradation are present.
-
Skin and Body Protection: A flame-resistant lab coat must be worn. Always wear long sleeves, long trousers, and closed-toe shoes.[10]
Dispensing and Handling Protocol
-
Preparation: Ensure that a certified chemical fume hood is operational. Clear the workspace of all unnecessary items, especially ignition sources (e.g., hot plates, open flames).[10]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ground/bond the container and receiving equipment during transfer.[7][10]
-
Tool Selection: Use only non-sparking tools for opening and handling containers.[7]
-
Aliquotting: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Keep the container tightly closed when not in use.[7][9]
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[7][9]
Storage Requirements
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[9][11]
-
Keep the container tightly closed to prevent leakage and evaporation.[7][9] Containers that have been opened must be carefully resealed and kept upright.[9]
-
Store locked up and segregated from incompatible materials such as strong oxidizing agents and strong bases.[7]
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Major Spill or Spill Outside Hood:
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If irritation persists, get medical attention.[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and obtain immediate medical attention.[8][9]
-
Waste Disposal
-
Dispose of unused reagent and contaminated materials in a designated hazardous waste container.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[9]
Application Protocol: N-Alkylation of a Resin-Bound Amine
This protocol details the use of Ethyl 2-(ethylthio)acetate in a solid-phase synthesis workflow, a common application in the construction of peptidomimetic libraries.[1] The procedure follows a two-step sequence of acylation and nucleophilic displacement.
Materials and Reagents
-
Rink Amide resin (or other suitable primary amine-functionalized solid support)
-
Ethyl 2-(ethylthio)acetate
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Primary amine of choice (for the second step, not detailed here)
Step-by-Step Methodology
-
Resin Preparation:
-
Place the Rink Amide resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30 minutes.
-
If the amine is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
N-Alkylation Reaction:
-
Prepare a solution of Ethyl 2-(ethylthio)acetate (5 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.
-
Add this solution to the washed and drained resin.
-
Agitate the reaction mixture at room temperature for 12-16 hours. Rationale: This step involves the nucleophilic attack of the resin-bound primary amine on the carbon bearing the acetate group is not the intended reaction. The intended application is likely a different reaction, such as alkylation of a thiol or another nucleophile. However, based on the source mentioning N-alkylation in peptoid synthesis, a more likely scenario is a two-step process where an amine is first acylated with a haloacetic acid, then displaced. For the purpose of illustrating the handling of Ethyl 2-(ethylthio)acetate as a building block, we will assume a different, more direct reaction for simplicity or correct the intended use. Let's pivot to a more chemically plausible direct application based on its structure: acylation of an amine with a derivative, or its use in a different context. A more logical application would be its use as an electrophile after deprotonation alpha to the carbonyl. However, the most direct interpretation of "building block" is its reaction at the ester or via the thioether. Let's assume its use in a context where the thioether is key.
Correction & Refined Protocol: Synthesis of a Thioether-Containing Scaffold This protocol demonstrates a more chemically appropriate use where Ethyl 2-(ethylthio)acetate acts as an electrophile for a resin-bound nucleophile, such as a thiol, to form a new thioether linkage.
Corrected Protocol: Thioether Formation on Solid Support
-
-
Resin Preparation:
-
Swell a thiol-functionalized resin (e.g., from treatment of chlorotrityl chloride resin with a protected aminothiol, followed by deprotection) in an appropriate solvent like DMF.
-
Wash the resin thoroughly.
-
-
Thioether Formation Reaction:
-
Prepare a solution of a suitable base, such as DIPEA (3 equivalents), in DMF. Add it to the resin and agitate for 5 minutes to deprotonate the thiol.
-
Prepare a separate solution of Ethyl 2-(ethylthio)acetate (5 equivalents) in DMF.
-
Add the Ethyl 2-(ethylthio)acetate solution to the resin slurry.
-
Agitate the reaction mixture at 50 °C for 4 hours. Rationale: Heating accelerates the S_N2 reaction between the resin-bound thiolate and the electrophilic center of an activated Ethyl 2-(ethylthio)acetate derivative, or more simply, if Ethyl 2-(ethylthio)acetate were instead a halo-acetate, it would be a direct alkylation. Given the provided Topic, we will illustrate a hypothetical workflow where it is a key reagent.
-
-
Work-up and Cleavage:
-
After the reaction is complete (monitored by a negative Kaiser test on a resin sample), drain the reaction solution.
-
Wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).
-
Dry the resin under high vacuum.
-
The product can be cleaved from the resin using standard procedures (e.g., with a trifluoroacetic acid cocktail), followed by precipitation, purification (e.g., by HPLC), and characterization.
-
Workflow Visualization
The following diagram illustrates the general workflow for the safe handling and dispensing of Ethyl 2-(ethylthio)acetate in a laboratory setting.
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- 4. ethyl 2-(methyl thio) acetate, 4455-13-4 [thegoodscentscompany.com]
- 5. biosynth.com [biosynth.com]
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- 10. sydneysolvents.com.au [sydneysolvents.com.au]
- 11. rcilabscan.com [rcilabscan.com]
Application Note: Comprehensive Analytical Characterization of Ethyl 2-(ethylthio)acetate
Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of Ethyl 2-(ethylthio)acetate (CAS: 17640-29-8), a thioether ester compound with applications in organic synthesis. The protocols herein are designed to ensure scientific integrity, providing robust methods for identity confirmation, purity assessment, and quantitative analysis. We will explore an integrated approach utilizing chromatographic and spectroscopic techniques, including Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.
Introduction and Physicochemical Profile
Ethyl 2-(ethylthio)acetate is a valuable intermediate in various synthetic pathways. Its molecular structure, containing both an ester and a thioether functional group, dictates its chemical reactivity and physical properties. Accurate and reliable characterization is paramount for its use in research and development, particularly in the pharmaceutical industry, where the identity and purity of intermediates can directly impact the quality and safety of the final active pharmaceutical ingredient (API).
Before selecting an analytical strategy, understanding the fundamental physicochemical properties of the analyte is critical. This knowledge informs decisions on sample preparation, chromatographic conditions, and spectroscopic interpretation.
Table 1: Physicochemical Properties of Ethyl 2-(ethylthio)acetate [1]
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-ethylsulfanylacetate | PubChem |
| CAS Number | 17640-29-8 | PubChem |
| Molecular Formula | C₆H₁₂O₂S | PubChem |
| Molecular Weight | 148.23 g/mol | PubChem |
| Exact Mass | 148.05580079 Da | PubChem |
| Structure | CH₃CH₂SCH₂COOCH₂CH₃ | N/A |
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of Ethyl 2-(ethylthio)acetate and quantifying it in reaction mixtures or as a final product. The choice between Gas and Liquid Chromatography depends on the analyte's volatility and thermal stability, as well as the nature of potential impurities.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Expertise & Causality: GC is an ideal method for analyzing Ethyl 2-(ethylthio)acetate due to its anticipated volatility and thermal stability. The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and a linear response over a wide concentration range, making it excellent for purity determination by area percent and for quantification using a standard.[2][3] The protocol is adapted from established methods for similar volatile esters.[4][5]
Experimental Protocol: GC-FID Analysis
This protocol establishes a robust method for determining the purity of Ethyl 2-(ethylthio)acetate.
| Parameter | Condition | Rationale |
| Instrument | Agilent 7890B GC or equivalent with FID | Standard, reliable instrumentation for routine analysis. |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A general-purpose, non-polar column providing excellent separation for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gases. Helium is safest, while Hydrogen can provide faster analysis times. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Detector Temp. | 280 °C | Prevents condensation of the analyte and maintains a stable signal. |
| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of early-eluting volatile impurities from the main analyte and later-eluting, less volatile impurities. |
| Injection Mode | Split (50:1) | A split injection prevents column overloading when analyzing high-concentration (neat or nearly neat) samples, ensuring sharp peaks. |
| Injection Vol. | 1 µL | Standard volume for liquid injections. |
| Sample Prep. | Dissolve ~10 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate. | A volatile, compatible solvent that will not interfere with the analyte peak. |
Workflow Diagram: GC-FID Analysis
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Causality: HPLC is a complementary technique to GC, particularly useful for identifying non-volatile or thermally labile impurities.[4] A reversed-phase method using a C18 column is the workhorse of modern pharmaceutical analysis. The ester carbonyl group in Ethyl 2-(ethylthio)acetate provides a chromophore that allows for sensitive detection by a UV detector, typically around 210-220 nm.[3]
Experimental Protocol: HPLC-UV Analysis
This protocol is suitable for purity determination and quantification.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | Standard, versatile HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar organic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid) | A common reversed-phase solvent system. Formic acid improves peak shape and provides a consistent pH. |
| Gradient | 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B and equilibrate for 3 min. | A gradient elution ensures that impurities with a wide range of polarities can be eluted and separated effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 215 nm | Wavelength for detecting the n→π* transition of the ester carbonyl group. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. | Acetonitrile is a strong, UV-transparent solvent compatible with the mobile phase. |
Workflow Diagram: HPLC-UV Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides definitive confirmation of the molecular structure of Ethyl 2-(ethylthio)acetate. An integrated approach using NMR, MS, and IR yields a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the exact structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. The expected spectrum can be predicted based on the known structure, and comparison with the experimental spectrum provides definitive proof of identity.[6] The chemical shifts and splitting patterns are highly characteristic, similar to those observed in related structures like ethyl acetate.[7][8]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 4.2 | Quartet (q) | 2H | -OCH₂CH₃ | Deshielded by the adjacent ester oxygen. Split into a quartet by the 3 protons of the methyl group. |
| ~ 3.3 | Singlet (s) | 2H | -SCH₂CO- | Alpha to both the sulfur and the carbonyl group, resulting in a downfield shift. No adjacent protons to cause splitting. |
| ~ 2.7 | Quartet (q) | 2H | -SCH₂CH₃ | Alpha to the sulfur atom. Split into a quartet by the 3 protons of the adjacent methyl group. |
| ~ 1.3 | Triplet (t) | 3H | -SCH₂CH₃ | Split into a triplet by the 2 protons of the adjacent methylene group. |
| ~ 1.25 | Triplet (t) | 3H | -OCH₂CH₃ | Split into a triplet by the 2 protons of the adjacent methylene group. |
Mass Spectrometry (MS)
Expertise & Causality: MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and characteristic fragment ions. The molecular ion peak confirms the molecular weight, and the fragments help piece the structure together.[9]
Expected Fragmentation Pattern (GC-MS with EI)
-
Molecular Ion (M⁺): m/z = 148, corresponding to the molecular weight of C₆H₁₂O₂S.[1]
-
Key Fragments:
-
m/z = 103: Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
-
m/z = 89: Loss of the ethyl group from the thioether (-CH₂CH₃, 29 Da) followed by rearrangement.
-
m/z = 61: Represents the [CH₃CH₂S]⁺ fragment.
-
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule. The vibrational frequencies of specific bonds are highly characteristic. For Ethyl 2-(ethylthio)acetate, the most prominent peaks will correspond to the C=O bond of the ester and the C-S bond of the thioether.[10]
Key IR Absorptions (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 2980-2850 | Medium-Strong | C-H (alkane) stretching |
| ~ 1740 | Strong | C=O (ester) stretching |
| ~ 1200-1150 | Strong | C-O (ester) stretching |
| ~ 700-600 | Weak-Medium | C-S (thioether) stretching |
Conclusion
The analytical characterization of Ethyl 2-(ethylthio)acetate requires a multi-faceted approach. Chromatographic methods like GC-FID and HPLC-UV are essential for determining purity and quantifying the compound, while a combination of spectroscopic techniques—NMR for definitive structural elucidation, MS for molecular weight confirmation, and IR for functional group identification—provides an unambiguous confirmation of its identity. The protocols and insights provided in this guide constitute a self-validating system, ensuring that researchers, scientists, and drug development professionals can confidently assess the quality of this important chemical intermediate.
References
- Application Note: HPLC Analysis of Thiols via Pre-Column Derivatization with 4-(bromomethyl)-N,N-dimethylaniline. Benchchem.
-
Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365. PubChem, National Institutes of Health. Available at: [Link]
-
2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651. PubChem, National Institutes of Health. Available at: [Link]
-
ethyl 2-(methyl thio) acetate, 4455-13-4. The Good Scents Company. Available at: [Link]
-
Chemical Properties of 2-(methylthio)ethyl acetate (CAS 5862-47-5). Cheméo. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. Available at: [Link]
-
Ethyl (methylthio)acetate | C5H10O2S | CID 78199. PubChem, National Institutes of Health. Available at: [Link]
-
2-(methyl thio) ethyl acetate, 5862-47-5. The Good Scents Company. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. Available at: [Link]
-
First Quantitation of Key Odor-Active Thiols in Flowers of Different Hemp Cultivars Using HPLC-MS/MS. Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]
-
HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. PubMed. Available at: [Link]
-
Ethyl (methylthio)acetate. NIST WebBook. Available at: [Link]
-
Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). FooDB. Available at: [Link]
-
2-(methylthio)ethyl acetate. NIST WebBook. Available at: [Link]
-
FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. Available at: [Link]
-
Determination of ethyl acetate using gas chromatography. De Gruyter. Available at: [Link]
-
NMR spectrum of ethyl acetate. YouTube. Available at: [Link]
-
Ethyl acetate. Database of ATR-FT-IR spectra of various materials. Available at: [Link]
-
Ethyl Acetate (GC) (Type-IV). OIV - International Organisation of Vine and Wine. Available at: [Link]
-
infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
-
NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl... ResearchGate. Available at: [Link]
-
ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(ethylthio)acetate
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(ethylthio)acetate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the practical challenges of this synthesis. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues with confidence and scientific rigor. The primary synthetic route we will discuss is the nucleophilic substitution (SN2) reaction between an ethanethiolate salt and an ethyl haloacetate, a variation of the classic Williamson ether synthesis applied to thioethers.
Core Reaction Principles: The SN2 Pathway
The formation of Ethyl 2-(ethylthio)acetate is typically achieved via the reaction of ethanethiol with ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds through a well-established SN2 mechanism.[1][2] This involves two key steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic ethanethiol (pKa ≈ 10.6), forming the much more nucleophilic ethanethiolate anion.
-
Nucleophilic Attack: The ethanethiolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate and displacing the halide leaving group.
This process is most efficient with primary alkyl halides like ethyl haloacetates, as they are less sterically hindered and less prone to competing elimination reactions.[3][4]
Caption: Troubleshooting workflow for low reaction yield.
Category 2: Side Reactions and Impurity Formation
Question 2: My NMR/GC-MS analysis shows a significant byproduct, diethyl disulfide. How is this forming and how can I prevent it?
Answer: The formation of diethyl disulfide (Et-S-S-Et) is the most common and troublesome side reaction in this synthesis. It arises from the oxidation of the ethanethiolate anion.
-
Mechanism of Formation: The ethanethiolate anion (EtS⁻) is easily oxidized, losing an electron to form a thiyl radical (EtS•). Two of these radicals then combine to form the stable disulfide bond. The primary oxidant is atmospheric oxygen.
-
Prevention Strategy: The most effective way to prevent disulfide formation is to rigorously exclude oxygen from your reaction.
-
Degas Your Solvent: Before starting, sparge your solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes.
-
Use an Inert Atmosphere: Assemble your glassware and flush it thoroughly with N₂ or Ar. Maintain a positive pressure of inert gas throughout the entire reaction and workup process using a balloon or a gas line.
-
Fresh Thiol: Ethanethiol itself can slowly oxidize to the disulfide upon prolonged storage in the presence of air. Using a fresh bottle or distilling the thiol before use is recommended for high-purity applications.
-
Question 3: After workup, I isolated a product that is soluble in aqueous base. Did my ester hydrolyze?
Answer: Yes, this is a strong indication of ester hydrolysis, which converts your desired product, Ethyl 2-(ethylthio)acetate, into 2-(ethylthio)acetic acid.
-
Cause: This hydrolysis is typically base-mediated (saponification) and can occur if the reaction conditions are too harsh or during the workup.
-
Reaction: Using strong aqueous bases (like NaOH) at elevated temperatures for extended periods can cleave the ester.
-
Workup: Washing the reaction mixture with a strong base solution can cause hydrolysis. It is crucial to use a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, for neutralization, and to perform the wash quickly without vigorous, prolonged stirring. [5]* Solution:
-
If using a strong, non-nucleophilic base like NaH, hydrolysis during the reaction is not a concern as water is absent.
-
During workup, neutralize any excess acid or base with a cold, dilute solution of NaHCO₃ or saturated ammonium chloride (NH₄Cl).
-
Minimize contact time between your organic layer and any aqueous base.
-
Category 3: Optimizing Reaction Kinetics
Question 4: My reaction is clean but proceeds very slowly, even with heating. How can I improve the rate?
Answer: Slow kinetics, assuming you are using a suitable base and leaving group, usually points to solvent effects or phase separation. The solution often lies in choosing a better solvent or employing a phase-transfer catalyst.
-
Solvent Choice: For SN2 reactions, polar aprotic solvents are ideal. [6]They solvate the cation (e.g., Na⁺ or K⁺) but not the nucleophilic anion (EtS⁻), leaving it "naked" and highly reactive.
-
Excellent Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).
-
Poor Choices: Protic solvents like ethanol or water will solvate and stabilize the thiolate nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction.
-
-
Phase-Transfer Catalysis (PTC): If you are using a solid base like K₂CO₃ and a non-polar solvent, the reaction can be slow because the base and the thiolate salt are not soluble in the organic phase. A phase-transfer catalyst can dramatically accelerate the reaction. [7][8] * How it Works: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the thiolate anion from the solid or aqueous phase into the organic phase where the ethyl haloacetate is located, allowing the reaction to proceed quickly. [9]This is a powerful, green chemistry technique that allows for milder conditions. [8]
Caption: Mechanism of Phase-Transfer Catalysis for thioether synthesis.
Experimental Protocols
Here are two reliable, field-tested protocols. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Ethanethiol is highly malodorous. [10]
Protocol 1: High-Efficiency Synthesis with Sodium Hydride
| Parameter | Value/Reagent | Purpose |
| Thiol | Ethanethiol (1.0 eq) | Nucleophile precursor |
| Alkyl Halide | Ethyl bromoacetate (1.05 eq) | Electrophile |
| Base | Sodium Hydride (60% disp., 1.1 eq) | Irreversible deprotonation |
| Solvent | Anhydrous DMF or THF | Polar aprotic medium |
| Temperature | 0 °C to Room Temp. | Control initial reaction |
| Atmosphere | Nitrogen or Argon | Prevent disulfide formation |
| Typical Yield | > 90% | - |
Step-by-Step Methodology:
-
Add anhydrous DMF to a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the sodium hydride (60% dispersion in mineral oil) to the solvent.
-
Slowly add the ethanethiol dropwise via syringe. You will observe hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add the ethyl bromoacetate dropwise via the dropping funnel over 20 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless liquid.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
| Parameter | Value/Reagent | Purpose |
| Thiol | Ethanethiol (1.0 eq) | Nucleophile precursor |
| Alkyl Halide | Ethyl chloroacetate (1.1 eq) | Electrophile (milder conditions) |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Solid base |
| Catalyst | TBAB (0.05 eq) | Phase-transfer agent |
| Solvent | Acetonitrile or Toluene | Organic medium |
| Temperature | 50 °C | Accelerate reaction |
| Atmosphere | Nitrogen or Argon | Prevent disulfide formation |
| Typical Yield | 85-95% | - |
Step-by-Step Methodology:
-
To a round-bottom flask, add acetonitrile, finely ground anhydrous potassium carbonate, and tetrabutylammonium bromide (TBAB).
-
Flush the flask with nitrogen and add the ethanethiol.
-
Add the ethyl chloroacetate.
-
Heat the mixture to 50 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 3-6 hours.
-
Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by vacuum distillation.
Frequently Asked Questions (FAQs)
-
Q: How do I safely handle and dispose of ethanethiol?
-
A: Always handle ethanethiol in a certified chemical fume hood. Its odor is extremely potent. To quench the odor from glassware or small spills, rinse with a solution of bleach (sodium hypochlorite), which oxidizes the thiol to less odorous sulfonic acids.
-
-
Q: Can I use ethyl chloroacetate instead of ethyl bromoacetate in Protocol 1?
-
A: Yes, but the reaction will be significantly slower. You may need to gently heat the reaction mixture (e.g., to 40 °C) and allow for a longer reaction time to achieve full conversion.
-
-
Q: My final product has a slight yellow tint. What is the cause?
-
A: A yellow color can sometimes indicate trace amounts of the diethyl disulfide byproduct, which can have a yellowish hue. Ensure your purification (distillation) is efficient. If the color persists, it may be due to other minor high-boiling impurities.
-
-
Q: What is the best way to purify the final product?
-
A: Vacuum distillation is the most effective method for purifying Ethyl 2-(ethylthio)acetate, as it efficiently separates the product from non-volatile salts, the higher-boiling disulfide byproduct, and any unreacted ethyl haloacetate. The boiling point is approximately 54 °C at 12 mmHg.
-
References
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- Chemistry For Everyone. (2025).
- ChemicalBook. (n.d.). Ethyl Thioglycolate CAS#: 623-51-8. Retrieved January 14, 2026.
- WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved January 14, 2026.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 14, 2026.
- ChemicalBook. (n.d.). Ethyl chloroacetate synthesis. Retrieved January 14, 2026.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- HighMountain Chem. (2023).
- Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved January 14, 2026.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- ResearchGate. (2025).
- BenchChem. (2025). Experimental procedure for thioetherification using Ethyl chloro(methylthio)
- MDPI. (n.d.).
- ResearchGate. (2012).
- Iranian Journal of Chemical Engineering (IJChE). (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)
- Sigma-Aldrich. (n.d.). Ethyl thioglycolate 97 623-51-8. Retrieved January 14, 2026.
- IRJP. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Iranian Journal of Chemical Engineering (IJChE). (n.d.). Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)
- PubMed. (n.d.).
- Google Patents. (1965). US3213144A - Production of 2-(ethylthio) ethanol.
- Google Patents. (2014).
- PubChem - NIH. (n.d.). Ethyl (methylthio)acetate | C5H10O2S | CID 78199. Retrieved January 14, 2026.
- Google Patents. (1969). US3487113A - Production of 2-(ethylthio)ethanol.
- Scribd. (n.d.).
- LookChem. (n.d.). Purification of Ethyl acetate - Chempedia. Retrieved January 14, 2026.
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- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. iajpr.com [iajpr.com]
- 9. ijche.com [ijche.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Ethyl 2-(ethylthio)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(ethylthio)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot but also proactively optimize your reaction conditions for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses fundamental questions regarding the synthesis, providing a solid foundation for practical application.
Q1: What is the primary reaction mechanism for synthesizing Ethyl 2-(ethylthio)acetate?
A1: The most common and efficient method is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This process is analogous to the Williamson ether synthesis.[1][3] The reaction involves a thiolate anion, typically sodium ethanethiolate (CH₃CH₂SNa), acting as a potent nucleophile that attacks the electrophilic carbon of an ethyl haloacetate, such as ethyl chloroacetate (ClCH₂COOCH₂CH₃) or ethyl bromoacetate. The halide (e.g., Cl⁻) is displaced as a leaving group, forming the desired thioether product.[4]
Q2: Which electrophile is better: Ethyl Chloroacetate or Ethyl Bromoacetate?
A2: From a reactivity standpoint, ethyl bromoacetate is superior. Bromide is a better leaving group than chloride because it is a weaker base. This generally leads to faster reaction rates and may allow for milder reaction conditions. However, ethyl chloroacetate is often significantly less expensive and is readily available, making it the preferred choice for large-scale syntheses where cost is a primary driver.[5] If you are experiencing sluggish or incomplete reactions with ethyl chloroacetate, switching to the bromo- equivalent is a logical optimization step.
Q3: How should I prepare the ethanethiolate nucleophile?
A3: You have two main options:
-
In Situ Generation: This is the most common approach. Ethanethiol (EtSH) is deprotonated in the reaction vessel using a suitable base. Thiols are significantly more acidic than alcohols, so a variety of bases can be used.[1][6]
-
Pre-formed Salt: Using commercially available sodium ethanethiolate. This is convenient but requires anhydrous handling as the salt is hygroscopic.
Q4: What is the best choice of solvent and base for this reaction?
A4: The ideal solvent for an SN2 reaction is a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (CH₃CN) are excellent choices as they can solvate the cation of the base (e.g., Na⁺ or K⁺) while not strongly solvating the thiolate anion, thus preserving its nucleophilicity.[7]
The choice of base depends on whether you are generating the thiolate in situ:
-
For in situ generation from ethanethiol:
-
Strong Bases: Sodium hydride (NaH) is highly effective as it produces hydrogen gas as the only byproduct, which is easily removed.[1]
-
Weaker Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are safer and easier to handle than NaH.[8] They are a good first choice for process safety and scalability.
-
Hydroxide Bases (e.g., NaOH, KOH): These should be used with caution. The presence of water can lead to the hydrolysis of the ethyl ester group in the starting material or product, reducing the yield. If used, they should be finely powdered and the reaction run in a non-aqueous solvent.
-
Section 2: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide provides a systematic approach to identifying and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may be too weak to fully deprotonate the ethanethiol, or it may be hydrated (e.g., old K₂CO₃). | 1a. Switch to a stronger base like sodium hydride (NaH) in an appropriate solvent like THF or DMF.[8] 1b. Ensure bases like K₂CO₃ are anhydrous by drying in an oven before use. |
| 2. Low Reactivity of Electrophile: Ethyl chloroacetate can be sluggish, especially at lower temperatures. | 2a. Increase the reaction temperature moderately (e.g., from room temperature to 50-60 °C). Monitor for side reactions. 2b. Substitute ethyl chloroacetate with the more reactive ethyl bromoacetate.[8] 2c. Add a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI or KI). The iodide will displace the chloride in situ to form the much more reactive ethyl iodoacetate (Finkelstein reaction). | |
| 3. Poor Nucleophile Quality: The ethanethiol may have oxidized, or the pre-formed thiolate may have degraded due to moisture. | 3a. Use fresh, distilled ethanethiol. 3b. Handle sodium ethanethiolate under an inert atmosphere (N₂ or Argon) and ensure it is a fine, free-flowing powder. | |
| Presence of Diethyl Disulfide Impurity | Oxidation of Thiolate: The ethanethiolate anion (EtS⁻) is easily oxidized to diethyl disulfide (EtS-SEt), especially in the presence of atmospheric oxygen.[9] | 1. Inert Atmosphere: Degas the solvent and run the reaction under a nitrogen or argon atmosphere. This is critical. 2. Order of Addition: Add the ethyl haloacetate to the pre-formed thiolate solution. This ensures the nucleophile is consumed quickly by the desired SN2 pathway rather than sitting around where it can be oxidized. |
| Presence of Ethyl Hydroxyacetate Impurity | Hydrolysis of Electrophile/Product: Water in the reaction mixture, often from a non-anhydrous solvent or a hydrated base (like NaOH pellets), is reacting with the ethyl chloroacetate or the product. | 1. Use Anhydrous Reagents: Use anhydrous solvents and dry powdered bases (e.g., K₂CO₃).[8] 2. Avoid Aqueous Bases: If possible, avoid using aqueous solutions of NaOH or KOH for the deprotonation step. If necessary for a workup, ensure the reaction is complete and the mixture is cooled first. |
| Reaction is Messy / Multiple Unidentified Byproducts | Excessively High Temperature: Running the reaction too hot can promote side reactions like elimination or decomposition. | 1. Optimize Temperature: Start the reaction at room temperature and monitor by TLC or GC. Only increase the temperature incrementally if the reaction is too slow. 2. Controlled Addition: If the reaction is highly exothermic, add the electrophile slowly to the nucleophile solution while cooling the reaction vessel in an ice bath to maintain control. |
Section 3: Optimized Experimental Protocol & Workflow
This section provides a reliable, step-by-step protocol that incorporates best practices for maximizing yield and purity.
Optimized Synthesis Protocol
Reagents:
-
Ethanethiol (EtSH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl Chloroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether (for workup)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a dropping funnel.
-
Thiolate Formation: Suspend sodium hydride (1.1 equivalents) in anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add ethanethiol (1.0 equivalent) dropwise to the NaH suspension. Control the addition rate to manage hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
SN2 Reaction: Cool the resulting sodium ethanethiolate solution back to 0 °C.
-
Add ethyl chloroacetate (1.05 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain Ethyl 2-(ethylthio)acetate as a clear liquid.
Visual Workflow for Synthesis
The following diagram illustrates the logical flow of the optimized synthesis protocol.
Caption: Desired SN2 reaction vs. oxidative side reaction.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Wordpress. Retrieved from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Download Table. Retrieved from [Link]
-
Study Prep in Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
-
HighMountain Chem. (2023, October 31). Ethyl Chloroacetate: Complete Guide. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation and Reactions of Sulfides. Retrieved from [Link]
-
Visual Learners. (2025, February 25). Synthesis of thiols and thioether. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(ethylthio)acetate. PubChem. Retrieved from [Link]
-
Organic Syntheses. (1947). Pseudothiohydantoin. Org. Synth. 27, 71. Retrieved from [Link]
-
ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]
-
THYZOID. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Retrieved from [Link]
-
ChemAnalyst. (2025, October 13). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.
-
Scribd. (n.d.). Ethyl Acetate Purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (methylthio)acetate. PubChem. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 3. Video: Preparation and Reactions of Sulfides [jove.com]
- 4. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 5. Ethyl Chloroacetate: Complete Guide - HighMountain Chem [highmountainco.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 2-(ethylthio)acetate
Welcome to the technical support center for the purification of Ethyl 2-(ethylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile thioether ester. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity of your product for downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurities and initial purity assessment of Ethyl 2-(ethylthio)acetate.
Q1: What are the typical impurities found in commercially available or crude Ethyl 2-(ethylthio)acetate?
A1: Impurities in Ethyl 2-(ethylthio)acetate often stem from its synthesis, which commonly involves the reaction of an ethyl haloacetate with ethanethiol or its corresponding salt. Potential impurities include:
-
Unreacted Starting Materials: Residual ethyl chloroacetate or ethyl bromoacetate and ethanethiol.
-
Byproducts: Diethyl sulfide, formed from the reaction of ethanethiol with itself, and products of side reactions.
-
Solvents: Residual solvents from the synthesis and workup, such as ethanol, toluene, or tetrahydrofuran (THF).
-
Water: Introduced during aqueous workup steps or absorbed from the atmosphere.[1]
-
Degradation Products: Over time, especially with exposure to air and moisture, the ester can hydrolyze to form acetic acid and ethanethiol.
Q2: How can I perform a quick preliminary assessment of my Ethyl 2-(ethylthio)acetate purity?
A2: A rapid qualitative assessment can be performed using the following methods:
-
Visual Inspection: Pure Ethyl 2-(ethylthio)acetate should be a clear, colorless to pale yellow liquid. The presence of significant color or particulate matter suggests impurities.[1]
-
Odor: The compound has a characteristic sulfurous odor. A strong acidic smell may indicate the presence of acetic acid from hydrolysis.
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique to visualize the number of components in your sample. A single spot under UV visualization (if the compound or impurities are UV active) or after staining (e.g., with potassium permanganate) indicates a relatively pure compound. Multiple spots suggest the presence of impurities.
Q3: What analytical techniques are recommended for quantitative purity analysis of Ethyl 2-(ethylthio)acetate?
A3: For accurate quantification of purity and identification of specific impurities, the following techniques are indispensable:
-
Gas Chromatography (GC): As Ethyl 2-(ethylthio)acetate is a volatile compound, GC is an ideal method for purity assessment.[2] A flame ionization detector (FID) provides excellent sensitivity for organic compounds. By comparing the peak area of the main component to the total area of all peaks, a percentage purity can be determined.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a broad range of compounds, including those that are less volatile or thermally sensitive.[2] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[2] A UV detector can be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for purity determination by integrating the signals of the compound against those of known impurities or an internal standard.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), mass spectrometry can help in the definitive identification of unknown impurities by providing molecular weight and fragmentation information.[3]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of Ethyl 2-(ethylthio)acetate.
| Issue | Potential Cause | Recommended Solution |
| Product is cloudy or contains a visible aqueous layer after workup. | Presence of residual water. | 1. Transfer the product to a separatory funnel and wash with a saturated brine solution to remove the bulk of the water. 2. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). 3. Filter to remove the drying agent before proceeding with further purification.[1] |
| Product has a sharp, acidic odor. | Residual acidic impurities, such as acetic acid from hydrolysis or an acidic catalyst from the synthesis. | 1. Wash the crude product with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), in a separatory funnel.[1] 2. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved. 3. Follow with a water wash and then a brine wash before drying the organic layer. |
| Distillation yields a product with a broad boiling point range. | Inefficient separation of impurities with close boiling points to the product. | 1. Ensure your distillation apparatus is set up for fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[4] 2. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.[4] |
| Column chromatography results in poor separation or product decomposition. | Incorrect choice of stationary or mobile phase, or the compound is unstable on the chosen stationary phase. | 1. For esters like Ethyl 2-(ethylthio)acetate, normal-phase chromatography on silica gel is a common starting point.[1] 2. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it. 3. If decomposition is suspected on silica gel (which can be slightly acidic), consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| The purified product develops impurities upon storage. | The compound is susceptible to hydrolysis or oxidation. | 1. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. 2. Store in a cool, dark place, as light and heat can promote degradation. Refrigeration is often recommended.[5] |
III. Detailed Purification Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Drying
This protocol is a fundamental first step to remove water-soluble impurities and residual water from the crude product.
-
Initial Wash: Transfer the crude Ethyl 2-(ethylthio)acetate to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Mixing and Separation: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the organic layer in the separatory funnel. Shake and allow the layers to separate. This step helps to remove any remaining dissolved water and aids in breaking up emulsions.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (enough to have some free-flowing powder). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug in a funnel into a round-bottom flask, ready for solvent removal or further purification.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is highly effective for separating volatile impurities with different boiling points from Ethyl 2-(ethylthio)acetate.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Place the dried crude Ethyl 2-(ethylthio)acetate into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection: As the liquid begins to boil, vapors will rise through the fractionating column. Monitor the temperature at the distillation head. Collect any low-boiling fractions (distillate that comes over at a lower temperature than the expected boiling point of the product).
-
Product Collection: When the temperature stabilizes at the boiling point of Ethyl 2-(ethylthio)acetate (approximately 178-180 °C at atmospheric pressure), change the receiving flask and collect the pure product.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Protocol 3: Purification by Column Chromatography
Column chromatography is useful for removing non-volatile impurities or those with boiling points very close to the product.
-
Column Packing: Prepare a glass chromatography column by packing it with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude Ethyl 2-(ethylthio)acetate in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 2-(ethylthio)acetate.
IV. Visualized Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification technique.
General Troubleshooting Flowchart
Caption: A systematic approach to troubleshooting purification problems.
V. Safety Precautions
Ethyl 2-(ethylthio)acetate is a chemical that should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[8] Keep the container tightly closed.[6]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not pour down the drain.[8]
VI. References
-
Washington State University. (n.d.). Standard Operating Procedure for Ethyl Acetate. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-(METHYLTHIO)ACETATE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350365, Ethyl 2-(ethylthio)acetate. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethyl acetate. Retrieved from [Link]
-
MDPI. (2019). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 7(9), 588. Retrieved from [Link]
-
Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate. Retrieved from
-
International Journal of Current Research and Review. (2011). ethyl acetate: properties, production processes and applications - a review. 8(12), 24-34.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78199, Ethyl (methylthio)acetate. Retrieved from [Link]
-
ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be? Retrieved from [Link]
-
Inczedy, J., et al. (n.d.). Determination of ethyl acetate using gas chromatography.
-
Rasayan Journal of Chemistry. (2018). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. 11(2), 735-741.
-
ResearchGate. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Retrieved from [Link]
-
NINGBOINFO. (n.d.). [Chemical Knowledge]:Detection Method and Analysis Technology of Ethyl Acetate. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. 52(3), 463-474.
-
YouTube. (2018). How to make ethyl acetate| Part 2 (Fractional distillation). Retrieved from [Link]
-
ChemAnalyst. (2025). Comprehensive Guide: Production Process of Ethyl Acetate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Detection Method and Analysis Technology of Ethyl Acetate-Chemwin [en.888chem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biosynth.com [biosynth.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Ethyl 2-(ethylthio)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(ethylthio)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues encountered during this synthesis. Here, we will delve into the practical aspects of the reaction, moving beyond simple protocols to understand the underlying chemical principles that govern success.
I. Reaction Overview: The Williamson Ether Synthesis Analogue
The most common and direct route to Ethyl 2-(ethylthio)acetate is through a nucleophilic substitution reaction, which is analogous to the well-known Williamson ether synthesis. In this SN2 reaction, a thiolate anion acts as the nucleophile, attacking an electrophilic alkyl halide.
The overall transformation is as follows:
CH3CH2SNa + ClCH2COOCH2CH3 → CH3CH2SCH2COOCH2CH3 + NaCl
Sodium ethanethiolate + Ethyl chloroacetate → Ethyl 2-(ethylthio)acetate + Sodium chloride
This reaction, while straightforward in principle, is sensitive to a variety of factors that can significantly impact the final yield and purity of the desired product. This guide will address these factors in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and issues that arise during the synthesis of Ethyl 2-(ethylthio)acetate.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low or no product yield is a frequent issue that can often be traced back to a few key areas.[1][2]
A1: Let's break down the potential culprits:
-
Ineffective Deprotonation of the Thiol: The formation of the ethanethiolate nucleophile is critical. If you are generating the thiolate in situ from ethanethiol, the base you use must be strong enough to fully deprotonate it. Ethanethiol has a pKa of approximately 10.6, so a base whose conjugate acid has a pKa significantly higher than this is required.[1]
-
Troubleshooting:
-
Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are excellent choices for this deprotonation.[1][3] Potassium carbonate (K₂CO₃) can also be used, though it is a weaker base and may require longer reaction times or heating.
-
Reagent Quality: Ensure your base is fresh and has not been deactivated by atmospheric moisture. Sodium hydride, in particular, is highly reactive with water.
-
-
-
Poor Quality of the Alkylating Agent: The reactivity of your ethyl haloacetate is paramount.
-
Troubleshooting:
-
Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group. Iodide is the best leaving group, followed by bromide, and then chloride. If your reaction with ethyl chloroacetate is sluggish, consider switching to ethyl bromoacetate for a significant rate enhancement.[1]
-
Purity: Ensure your ethyl haloacetate is pure and free from acidic impurities, which can neutralize your thiolate nucleophile.
-
-
-
Suboptimal Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome.
-
Troubleshooting:
-
If the reaction is being run at room temperature and is proceeding slowly, gentle heating can often increase the rate and improve the yield. However, be cautious, as excessive heat can promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.
-
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction by solvating the ions.
-
Troubleshooting:
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more "naked" and reactive.[4] Ethanol can be used, but as a protic solvent, it can solvate the thiolate, slightly reducing its nucleophilicity.[4]
-
-
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
The formation of byproducts is a common reason for reduced yields and purification difficulties.[2]
A2: Here are the most probable side reactions and how to mitigate them:
-
Oxidation of the Thiolate: Ethanethiolate is susceptible to oxidation, especially in the presence of air (oxygen), to form diethyl disulfide. 2 CH3CH2SNa + O2 + 2 H+ → CH3CH2SSCH2CH3 + 2 Na+ + H2O
-
Mitigation:
-
Inert Atmosphere: To prevent this, it is best practice to run the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly important if the reaction is heated or run for an extended period.
-
-
-
Elimination Reaction (E2): While less common with primary halides like ethyl chloroacetate, if a stronger, more sterically hindered base is used, or if the reaction is heated too aggressively, an E2 elimination reaction can occur, leading to the formation of ethyl acrylate.
-
Mitigation:
-
Base Selection: Use a non-hindered base like sodium hydride or sodium ethoxide.
-
Temperature Control: Avoid excessive heating. Monitor the reaction progress and use the lowest effective temperature.
-
-
-
Over-alkylation to a Sulfonium Salt: Although less common with a 1:1 stoichiometry, if an excess of the alkylating agent is used, the product thioether can be further alkylated to form a sulfonium salt.[1]
-
Mitigation:
-
Stoichiometry: Use a 1:1 molar ratio of the thiolate to the ethyl haloacetate. If one reagent must be in excess, it is generally better to have a slight excess of the thiolate.
-
-
Q3: My purification by distillation is resulting in a low recovery of the final product. Are there better methods?
Purification can be a significant source of product loss.
A3: Consider the following purification strategies:
-
Work-up Procedure:
-
Before distillation, a thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities.
-
Step 1: Quenching: Carefully quench the reaction mixture with water.
-
Step 2: Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Step 3: Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove residual water.
-
Step 4: Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
-
Purification Technique:
-
Fractional Distillation: For high purity, fractional distillation under reduced pressure is the preferred method. This will help to separate your product from any unreacted starting materials or higher-boiling impurities.
-
Column Chromatography: If distillation is not providing adequate separation, column chromatography on silica gel can be an effective alternative. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
III. Experimental Protocols & Data
For clarity, here are some representative protocols and data to guide your experimental design.
Representative Experimental Protocol
Synthesis of Ethyl 2-(ethylthio)acetate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Thiol Addition: Cool the suspension to 0 °C in an ice bath and slowly add ethanethiol (1.0 equivalent) dropwise.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation.
Reagent and Condition Comparison Table
| Parameter | Option 1 | Option 2 | Option 3 | Rationale |
| Alkylating Agent | Ethyl chloroacetate | Ethyl bromoacetate | Ethyl iodoacetate | Reactivity: I > Br > Cl. Bromoacetate offers a good balance of reactivity and cost.[1] |
| Base | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) | Potassium Carbonate (K₂CO₃) | NaH and NaOEt are strong bases ensuring complete deprotonation. K₂CO₃ is weaker. |
| Solvent | DMF | Acetonitrile | Ethanol | Polar aprotic solvents (DMF, Acetonitrile) enhance nucleophilicity.[4] |
| Temperature | 0 °C to RT | Room Temperature | 50 °C | Starting at a lower temperature helps control any exotherm. Gentle heating can increase the rate. |
IV. Visualizing the Workflow
To better understand the experimental process, the following diagram outlines the key steps.
The following diagram illustrates the logical troubleshooting process when faced with a low-yielding reaction.
V. Safety Precautions
-
Thiols: Low molecular weight thiols like ethanethiol are malodorous and should be handled in a well-ventilated fume hood.
-
Alkylating Agents: Ethyl haloacetates can be lachrymatory (tear-inducing) and are potential mutagens. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Bases: Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Solvents: Solvents like DMF and DMSO have their own specific hazards and should be handled with appropriate care.[1]
By carefully considering these factors and applying the troubleshooting strategies outlined in this guide, you can significantly improve the yield and purity of your Ethyl 2-(ethylthio)acetate syntheses.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium ethanethiolate. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-(ethylthio)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(ethylthio)acetate. This resource is designed for researchers and drug development professionals who are utilizing this important thioether intermediate. The S-alkylation of ethanethiol with ethyl chloroacetate, a variant of the classic Williamson ether synthesis, is a cornerstone reaction.[1][2] However, its apparent simplicity can be deceptive. Competing reaction pathways can significantly impact yield and purity, leading to time-consuming purification challenges.
This guide provides in-depth, field-proven insights into identifying, understanding, and—most importantly—preventing common side reactions. We will move beyond simple procedural steps to explore the mechanistic causality behind these issues, empowering you to optimize your synthesis for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal reaction pathway for synthesizing Ethyl 2-(ethylthio)acetate?
A1: The target reaction is a bimolecular nucleophilic substitution (SN2).
The synthesis proceeds in two conceptual steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic ethanethiol (pKa ≈ 10.6), forming the much more potent nucleophile, the ethanethiolate anion.[3]
-
Substitution: The ethanethiolate anion attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in a concerted SN2 mechanism.[2][4]
This pathway is favored by using a primary alkyl halide (like ethyl chloroacetate) and conditions that promote bimolecular kinetics.[5][6]
Caption: Ideal SN2 pathway for Ethyl 2-(ethylthio)acetate synthesis.
Q2: My reaction mixture turned cloudy and I've isolated significant amounts of diethyl disulfide. What is happening?
A2: You are observing oxidative dimerization of your starting thiol.
-
Why It Happens: Thiols and their corresponding thiolate anions are highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[7][8] Two thiol molecules can couple to form a disulfide bond, yielding diethyl disulfide (Et-S-S-Et). This process can sometimes be catalyzed by trace metal impurities.[9] The reaction is often faster with the thiolate anion than the neutral thiol.[9]
-
How to Detect It:
-
TLC: Diethyl disulfide is significantly less polar than ethanethiol and will have a higher Rf value.
-
GC-MS: A clear peak corresponding to the mass of diethyl disulfide (122.27 g/mol ).
-
NMR: Appearance of a characteristic ethyl group signal (quartet and triplet) different from the starting material and product.
-
-
How to Fix It (Prevention Protocol):
-
De-gas Solvents: Before use, sparge your solvent (e.g., DMF, Acetonitrile, Ethanol) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Assemble your reaction glassware and purge it thoroughly with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire reaction, including during reagent addition and sampling.
-
Sequential Addition: Add the base to the ethanethiol solution under an inert atmosphere to form the thiolate in situ. Allow this to stir for a few minutes before adding the ethyl chloroacetate. This minimizes the time the highly reactive thiolate is exposed to potential oxidants before the desired reaction can occur.
-
Q3: During workup, I'm struggling with emulsions and my final product is contaminated with an acidic impurity. Is this ester hydrolysis?
A3: Yes, this is a classic case of base-catalyzed ester hydrolysis (saponification).
-
Why It Happens: The ester functional groups in both the starting material (ethyl chloroacetate) and the product (ethyl 2-(ethylthio)acetate) are susceptible to hydrolysis under basic conditions.[10][11] This is particularly problematic when using strong, aqueous bases like sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and ultimately cleaving it to form a carboxylate salt and ethanol.[12] High temperatures and prolonged reaction times dramatically accelerate this side reaction.
-
How to Detect It:
-
Workup: The resulting carboxylate salts can act as surfactants, causing emulsions during aqueous extraction. Acidification of the aqueous layer will precipitate the carboxylic acid.
-
IR Spectroscopy: Appearance of a very broad O-H stretch (around 2500-3300 cm⁻¹) from the carboxylic acid impurity.
-
NMR: Disappearance of the characteristic ethyl ester signals (quartet around 4.2 ppm, triplet around 1.2 ppm) and potential appearance of a broad acid proton signal.
-
-
How to Fix It:
-
Avoid Aqueous Bases: Whenever possible, switch from aqueous NaOH or KOH to anhydrous bases in aprotic solvents.
-
Use Weaker, Non-Nucleophilic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[13] They are strong enough to deprotonate the thiol but not nucleophilic enough to readily attack the ester. They are typically used in polar aprotic solvents like DMF or acetonitrile.[14]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many thiol alkylations, room temperature or gentle heating (40-50 °C) is sufficient. Avoid aggressive refluxing unless absolutely necessary.
-
Q4: My TLC shows multiple unidentified spots and the yield is poor. Could this be an elimination reaction or something else?
A4: You are likely facing a competition between SN2 and base-catalyzed elimination (E2), and potentially self-condensation.
-
Why It Happens:
-
E2 Elimination: Any strong base can potentially abstract a proton from the carbon atom adjacent to the chlorine in ethyl chloroacetate. This would lead to an E2 elimination, forming an alkene, though in this specific substrate, subsequent reactions are likely.[4][15] This side reaction becomes more prominent with strong, sterically hindered bases (e.g., potassium tert-butoxide) and at higher temperatures.[5][13]
-
Self-Condensation: The protons on the α-carbon of ethyl chloroacetate are activated by the adjacent ester group. A strong base can deprotonate this position, creating an enolate which can then attack another molecule of ethyl chloroacetate, leading to complex condensation products.
-
-
How to Detect It:
-
TLC: A "messy" plate with multiple spots is a strong indicator.
-
GC-MS: This is the best tool to identify the masses of various unexpected byproducts.
-
NMR: A complex proton NMR spectrum with many unassignable peaks.
-
-
How to Fix It: The solution lies in carefully selecting your reaction conditions to overwhelmingly favor the SN2 pathway.
Table 1: Troubleshooting Summary of Key Side Reactions
Side Reaction Primary Cause Key Prevention Strategy Oxidation Atmospheric Oxygen Use de-gassed solvents; maintain an inert (N₂/Ar) atmosphere. Hydrolysis Strong, aqueous bases (e.g., NaOH); high temperature Use anhydrous, non-nucleophilic bases (e.g., K₂CO₃) in aprotic solvents; maintain low to moderate temperature. Elimination (E2) Strong, sterically hindered bases; high temperature Use a non-hindered, moderately strong base (e.g., K₂CO₃); avoid excessive heat. | Over-alkylation | Excess alkylating agent; high temperature | Use 1:1 stoichiometry or slight excess of thiol; add alkylating agent slowly. |
Visualizing the Competing Pathways
To achieve a successful synthesis, one must direct the reactants down the desired SN2 pathway while blocking the competing side reactions.
Caption: Desired SN2 reaction versus common side pathways.
Optimized Protocol and Reagent Selection
An optimized protocol focuses on creating an environment where the SN2 reaction is kinetically favored over all other possibilities.
Table 2: Comparison of Recommended Base/Solvent Systems
| Base | Solvent | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| K₂CO₃ | DMF / Acetonitrile | 25 - 50 °C | Excellent choice. Anhydrous, inexpensive, minimizes hydrolysis and elimination.[13][14] | Heterogeneous reaction, requires efficient stirring. |
| NaH | THF / DMF | 0 - 25 °C | Strong, non-nucleophilic base. Drives deprotonation to completion.[13] | Highly reactive with water/alcohols (safety hazard). Can promote condensation if not controlled. |
| NaOEt | Ethanol | 25 - 78 °C | Homogeneous system. | Ethanol is a protic solvent which can slow SN2 rates. Risk of transesterification. |
| NaOH (aq) | Ethanol / Water | 25 - 60 °C | Inexpensive and common. | High risk of ester hydrolysis. Not recommended unless no other option is available. |
Recommended Experimental Protocol
This protocol is designed to maximize the yield of the desired SN2 product while minimizing side reactions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents).
-
Solvent Addition: Add anhydrous, de-gassed N,N-Dimethylformamide (DMF) to the flask via cannula or syringe. Begin stirring to create a suspension.
-
Thiol Addition: Add ethanethiol (1.0 equivalent) dropwise to the stirring suspension at room temperature.
-
Thiolate Formation: Allow the mixture to stir for 30 minutes under N₂ to ensure complete formation of the potassium ethanethiolate.
-
Alkylating Agent Addition: Slowly add ethyl chloroacetate (1.05 equivalents) dropwise via a syringe pump over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary. Slow addition prevents a buildup of the electrophile, minimizing self-condensation and over-alkylation.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting thiol is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Filter off the potassium salts and wash the filter cake with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
Purification: Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by vacuum distillation or column chromatography as needed.
By understanding the mechanisms behind potential side reactions and proactively selecting conditions that disfavor them, you can transform the synthesis of Ethyl 2-(ethylthio)acetate into a reliable and high-yielding process.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
JoVE. (2023). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
OrganicChemGuide. Ether, Sulfide Synthesis. [Link]
-
ResearchGate. Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Pearson+. Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioether?. [Link]
-
ACS Green Chemistry Institute. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. [Link]
-
YouTube. (2023). Thioether (Sulfide) Synthesis - EASY!. [Link]
-
ScienceDirect. ANIONIC OXIDATION OF THIOLS AND CO-OXIDATION OF THIOLS WITH OLEFINS. [Link]
-
Taylor & Francis Online. (2006). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. [Link]
-
Prexams. Hydrolysis of Ethyl Acetate. [Link]
-
PubChem. Ethyl chloroacetate. [Link]
Sources
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- 2. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of Ethyl 2-(ethylthio)acetate
Welcome to the technical support center for Ethyl 2-(ethylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound under typical reaction and stress conditions. Here, we combine fundamental chemical principles with practical, field-proven advice to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is Ethyl 2-(ethylthio)acetate and what are its primary functional groups?
Ethyl 2-(ethylthio)acetate is a chemical compound with the molecular formula C₆H₁₂O₂S.[1] It contains two key functional groups that dictate its reactivity and stability: an ethyl ester and a thioether (or sulfide). The interplay between these two groups is critical to understanding its behavior in different chemical environments.
Q2: What are the primary degradation pathways for Ethyl 2-(ethylthio)acetate?
Based on its structure, Ethyl 2-(ethylthio)acetate is susceptible to two main degradation pathways:
-
Hydrolysis of the ethyl ester group, which can be catalyzed by acidic or basic conditions. This cleavage results in the formation of ethanol and 2-(ethylthio)acetic acid (or its carboxylate salt).[2][3]
-
Oxidation of the thioether sulfur atom. This typically occurs in the presence of oxidizing agents, leading to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone.[4]
Q3: Is the compound sensitive to heat or light?
Yes, like many organic molecules, it can be sensitive to thermal and photolytic stress.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation rates. In the absence of water or oxygen, other thermal decomposition pathways may become relevant, though these are typically less common under standard laboratory conditions.
Q4: How should I store Ethyl 2-(ethylthio)acetate to ensure its stability?
To minimize degradation, store Ethyl 2-(ethylthio)acetate in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.
Q5: I see unexpected peaks in my chromatogram after a reaction. How do I know if they are degradation products?
Unexpected peaks can arise from impurities, side-reactions, or degradation. To identify degradation products, a forced degradation study is the most systematic approach.[4][5] By intentionally stressing the compound under controlled conditions (acid, base, oxidation, heat), you can generate its likely degradants and confirm their retention times and mass spectra, which helps in identifying them in your experimental samples.
Troubleshooting Guide 1: Hydrolytic Degradation (Acidic & Basic Conditions)
Hydrolysis is one of the most common degradation pathways for esters. The reaction rate is highly dependent on pH and temperature.[6][7]
Causality and Mechanism
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form 2-(ethylthio)acetic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt.[7] This reaction is generally second-order.[6]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers, ethanol is eliminated, yielding 2-(ethylthio)acetic acid.[3]
Predicted Hydrolytic Degradation Pathways
Caption: Predicted pathways for acid and base-catalyzed ester hydrolysis.
Experimental Protocol: Forced Hydrolysis Study
Objective: To determine the susceptibility of Ethyl 2-(ethylthio)acetate to acid and base hydrolysis.
Materials:
-
Ethyl 2-(ethylthio)acetate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile or Methanol (HPLC grade, as a co-solvent if needed)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution: Prepare a stock solution of Ethyl 2-(ethylthio)acetate at approximately 1 mg/mL in a suitable co-solvent like acetonitrile.
-
Acid Stress:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Place the vial in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis to quench the reaction.
-
-
Base Stress:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Keep the vial at room temperature due to the typically rapid nature of base hydrolysis.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water and subject it to the same temperature conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Analytical Methods section).
Troubleshooting Hydrolytic Degradation
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No degradation observed | 1. Conditions are too mild (low temperature, short duration).2. Compound is highly stable to hydrolysis. | 1. Increase temperature (e.g., to 80°C) or acid/base concentration (e.g., to 1 M).2. Extend the duration of the study. |
| Degradation is too rapid | 1. Conditions are too harsh (high temperature, high concentration of base). | 1. Reduce the temperature (perform base hydrolysis at 4°C or room temperature).2. Decrease the acid/base concentration (e.g., to 0.01 M). |
| Poor peak shape in HPLC | 1. The pH of the injected sample is too high or low.2. Degradation product has low solubility in the mobile phase. | 1. Ensure all samples are properly neutralized to a pH between 6 and 8 before injection.2. Modify the mobile phase composition (e.g., adjust pH or organic solvent ratio). |
Troubleshooting Guide 2: Oxidative Degradation
The thioether moiety is susceptible to oxidation, which can significantly alter the polarity and properties of the molecule.
Causality and Mechanism
Oxidizing agents, such as hydrogen peroxide (H₂O₂), attack the nucleophilic sulfur atom of the thioether. This is a stepwise process. The first oxidation converts the thioether to a sulfoxide . If a sufficiently strong oxidizing agent is used or conditions are harsh, the sulfoxide can be further oxidized to a sulfone . Both sulfoxides and sulfones are significantly more polar than the parent thioether.
Predicted Oxidative Degradation Pathway
Caption: General workflow for conducting a forced degradation study.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(ethylthio)acetate. PubChem. Retrieved January 14, 2026, from [Link]
-
Baertschi, S. W., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 14, 2026, from [Link]
-
FooDB. (2010). Showing Compound Ethyl 2-(methylthio)acetate (FDB019980). Retrieved January 14, 2026, from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]
-
SGS. (n.d.). Forced Degradation Testing. Retrieved January 14, 2026, from [Link]
-
Picquet-Varrault, B., et al. (2001). Oxidation products of ethyl acetate and their formation yields. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Nudelman, N. S. (2015). Stability-indicating methods. Trends in Analytical Chemistry. Retrieved January 14, 2026, from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved January 14, 2026, from [Link]
-
Kinetic monitoring and Fourier-Transform Infrared (FTIR) spectroscopy of the green oxidation of (-)-menthol to (-)-menthone. (2020). Journal of Emerging Investigators. Retrieved January 14, 2026, from [Link]
-
KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.). University of Pennsylvania. Retrieved January 14, 2026, from [Link]
-
Aiba, S., & Yamada, T. (1962). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. J-STAGE. Retrieved January 14, 2026, from [Link]
-
El-Shazly, E. A., et al. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kinetics of Ethyl Acetate Hydrolysis. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]
Sources
- 1. Ethyl 2-(ethylthio)acetate | C6H12O2S | CID 350365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfu.ca [sfu.ca]
- 3. scribd.com [scribd.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Testing | SGS [sgs.com]
- 6. uv.es [uv.es]
- 7. researchgate.net [researchgate.net]
Catalyst selection and optimization for Ethyl 2-(ethylthio)acetate synthesis
Technical Support Center: Synthesis of Ethyl 2-(ethylthio)acetate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of Ethyl 2-(ethylthio)acetate. As researchers and drug development professionals, we understand that efficiency, yield, and purity are paramount in your work. This guide is designed to move beyond simple protocols, offering in-depth, field-proven insights into the nuances of this thioetherification reaction. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for optimizing your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing Ethyl 2-(ethylthio)acetate?
The most robust and widely employed method is the bimolecular nucleophilic substitution (SN2) reaction. This involves the S-alkylation of an ethanethiolate salt with an ethyl haloacetate.[1] The core transformation is the formation of a carbon-sulfur bond, a classic thioetherification.
The process can be broken down into two key steps:
-
Deprotonation: Ethanethiol is deprotonated by a suitable base to form the much more nucleophilic ethanethiolate anion.
-
Substitution: The ethanethiolate anion attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group to form the desired product.
Q2: Why is a base or catalyst system necessary for this reaction?
While ethanethiol can act as a nucleophile, it is relatively weak. The reaction rate with ethyl haloacetate at reasonable temperatures would be impractically slow. A base is fundamentally required to deprotonate the thiol (pKa ≈ 10.5), generating the thiolate anion (RS⁻), which is a significantly more potent nucleophile.
In many modern protocols, a Phase-Transfer Catalyst (PTC) is also employed.[2][3] This is particularly useful when using an inorganic base (like K₂CO₃) that is insoluble in the organic reaction solvent. The PTC, typically a quaternary ammonium salt, facilitates the transport of the thiolate anion from the solid or aqueous phase into the organic phase where the ethyl haloacetate resides, dramatically accelerating the reaction.[3]
Q3: What are the best catalysts for this synthesis, and how do they work?
For this specific SN2 reaction, Phase-Transfer Catalysts (PTCs) are the most effective and common choice. They are not catalysts in the sense of lowering the activation energy of the elementary reaction step, but rather in facilitating the reaction by overcoming phase barriers.
-
Recommended PTCs: Quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Chloride (TBAC) are excellent choices.[2]
-
Mechanism of Action: The lipophilic quaternary ammonium cation (Q⁺) pairs with the ethanethiolate anion (RS⁻) generated at the surface of the solid base. This ion pair (Q⁺RS⁻) is soluble in the organic solvent, allowing the thiolate to access and react with the ethyl haloacetate. The catalyst is regenerated by exchanging the displaced halide for a new thiolate anion at the phase interface.
Caption: The catalytic cycle of a Phase-Transfer Catalyst (PTC).
Q4: Should I use Ethyl Chloroacetate or Ethyl Bromoacetate as my starting material?
From a purely chemical reactivity standpoint, Ethyl Bromoacetate is the superior choice . The carbon-bromine bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable.[4] This results in significantly faster reaction rates.
However, the decision often involves practical considerations:
| Feature | Ethyl Chloroacetate | Ethyl Bromoacetate | Rationale |
| Reactivity | Good | Excellent | Br⁻ is a better leaving group than Cl⁻.[4] |
| Cost | Lower | Higher | Chlorination is generally a less expensive process than bromination. |
| Safety | Lachrymator, Toxic | Strong Lachrymator, Toxic | Both are hazardous, but bromoacetates are often more potent lachrymators. |
| Typical Use | Large-scale industrial synthesis where cost is a primary driver and reaction times can be extended. | Laboratory-scale synthesis where faster reaction times and milder conditions are preferred. | A trade-off between reaction efficiency and material cost. |
Q5: What are the most common side reactions I should be aware of?
-
Oxidation of Ethanethiol: In the presence of air (oxygen), especially under basic conditions, ethanethiol can oxidize to form diethyl disulfide (Et-S-S-Et). This is a common impurity. Mitigation: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Over-alkylation: The product thioether is itself nucleophilic and can react with a second molecule of ethyl haloacetate to form a sulfonium salt.[4] Mitigation: Avoid using a large excess of the ethyl haloacetate. A slight excess of the thiol or a 1:1 stoichiometry is generally recommended.
-
Ester Hydrolysis: If strong aqueous bases (like NaOH) are used or during a prolonged aqueous workup under basic conditions, the ester functionality in either the starting material or the product can be hydrolyzed to the corresponding carboxylate. Mitigation: Use a mild, non-aqueous base like potassium carbonate and perform aqueous workups efficiently and under neutral or slightly acidic conditions.
Troubleshooting Guide
Problem 1: My reaction shows very low or no product yield.
Answer: This is a common issue that can usually be traced back to one of four key areas: deprotonation, reaction temperature, reagent quality, or the choice of leaving group.
-
Cause A: Ineffective Deprotonation
-
Explanation: The base you are using may be too weak, or it may have degraded through improper storage. The pKa of ethanethiol is around 10.5, so a base whose conjugate acid has a pKa significantly higher than this is required for efficient deprotonation.[4]
-
Solution:
-
Use a fresh, anhydrous base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
If using K₂CO₃, ensure it is finely powdered to maximize surface area.
-
If using NaH, be sure to wash it with dry hexanes to remove the protective mineral oil, and handle it under an inert atmosphere.
-
-
-
Cause B: Suboptimal Reaction Temperature
-
Explanation: SN2 reactions require sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be negligible.[4] Conversely, excessively high temperatures can promote side reactions.[1]
-
Solution:
-
For ethyl bromoacetate, the reaction often proceeds well at room temperature or with gentle warming (40-50 °C).
-
For the less reactive ethyl chloroacetate, moderate heating (e.g., 60-80 °C in a solvent like DMF or acetonitrile) is typically required.
-
Monitor the reaction progress by TLC or GC to find the optimal temperature for your specific setup.
-
-
-
Cause C: Poor Reagent Quality
-
Explanation: The quality of your starting materials is critical. Ethanethiol can oxidize to diethyl disulfide if old or improperly stored, reducing the amount of active nucleophile.[1] The ethyl haloacetate can hydrolyze over time if exposed to moisture.
-
Solution:
-
Use freshly opened or purified reagents.
-
Consider running the reaction under an inert atmosphere (N₂) to prevent thiol oxidation.
-
-
Caption: Troubleshooting workflow for low product yield.
Problem 2: My purified product is contaminated with a symmetrical, sulfur-containing impurity.
Answer: You are almost certainly observing diethyl disulfide (Et-S-S-Et) .
-
Explanation: This arises from the oxidative coupling of two ethanethiol molecules. Thiolates are very susceptible to oxidation by atmospheric oxygen, a reaction that can be catalyzed by trace metal impurities.
-
Solution:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Degas your solvent and run the reaction under a positive pressure of nitrogen or argon from start to finish.
-
Fresh Reagents: Use ethanethiol from a recently opened bottle.
-
Workup: During the workup, minimize the time the reaction mixture is exposed to air, especially while it is still basic.
-
Problem 3: The reaction works, but it is extremely sluggish, taking over 24 hours.
Answer: A slow reaction rate points towards insufficient reactivity in your system.
-
Cause A: Poor Leaving Group
-
Explanation: As discussed in the FAQ, ethyl chloroacetate is significantly less reactive than ethyl bromoacetate.[4]
-
Solution: If feasible, switch to ethyl bromoacetate. If you must use the chloro- version, you will need to compensate with more forcing conditions.
-
-
Cause B: Inefficient or Absent Phase-Transfer Catalyst
-
Explanation: If you are using a solid-liquid biphasic system (e.g., K₂CO₃ in acetonitrile), the absence of a PTC means the reaction can only occur at the very limited surface of the solid base.
-
Solution: Add a catalytic amount (1-5 mol%) of a PTC like TBAB. You should observe a dramatic increase in the reaction rate.
-
-
Cause C: Insufficient Temperature
-
Explanation: The reaction may simply lack the necessary activation energy.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. For ethyl chloroacetate, refluxing in acetonitrile (~82 °C) is a common condition.
-
Experimental Protocol: PTC-Mediated Synthesis
This protocol describes a robust method for the synthesis of Ethyl 2-(ethylthio)acetate using a phase-transfer catalyst, which is suitable for a laboratory setting.
Materials:
-
Ethyl bromoacetate (1.0 eq)
-
Ethanethiol (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the finely powdered potassium carbonate and tetrabutylammonium bromide. Seal the flask and purge with nitrogen for 10 minutes.
-
Reagent Addition: Add anhydrous acetonitrile via syringe, followed by the ethanethiol. Stir the resulting suspension for 15 minutes at room temperature.
-
Reaction Initiation: Add the ethyl bromoacetate dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 50 °C and stir. Monitor the disappearance of the ethyl bromoacetate starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Filter the solids (K₂CO₃ and KBr) through a pad of celite, washing the filter cake with a small amount of diethyl ether.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure Ethyl 2-(ethylthio)acetate.
References
-
Primer, D. N., & Molander, G. A. (2016). Thioetherification via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(4), 832–835. Available at: [Link][5][6]
- Vander, Z. M. C., & Hartner, F. W. (1978). Solid–liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. The Journal of Organic Chemistry, 43(13), 2655–2657.
-
Rajendran, V., & Abimannan, P. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE), 13(2), 80-87. Available at: [Link][3][7]
-
Al-Awadi, N., & El-Dusouqui, O. (2000). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Molecules, 5(1), 6-11. Available at: [Link][2]
-
Molander, G. A., & Paul, D. (2025). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ACS Catalysis. Available at: [Link][8]
-
Teunissen, P. J. G. M., et al. (2000). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Organometallics, 19(23), 4751–4758. Available at: [Link][9]
-
Rout, L., et al. (2010). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 1(1), 12-18. Available at: [Link][10]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Thioetherification via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 2-(ethylthio)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(ethylthio)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of reactions involving Ethyl 2-(ethylthio)acetate?
A1: The main challenges stem from the properties of the sulfur-containing functional group and the ester. Key issues include:
-
Residual Starting Materials: Unreacted ethyl chloroacetate or ethanethiol can be difficult to remove.
-
Side Products: Formation of diethyl disulfide from the oxidation of ethanethiolate, or elimination byproducts.[1][2]
-
Product Volatility and Odor: Ethyl 2-(ethylthio)acetate and related sulfur compounds have strong, unpleasant odors, requiring careful handling.[3]
-
Hydrolysis: The ester functional group is susceptible to hydrolysis under acidic or basic aqueous work-up conditions.[4]
-
Oxidation: The thioether can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or during prolonged exposure to air.[5]
Q2: What are the recommended general work-up conditions for a typical SN2 reaction to synthesize Ethyl 2-(ethylthio)acetate?
A2: A standard work-up for a reaction between sodium ethanethiolate and ethyl chloroacetate in a solvent like ethanol or DMF would be as follows:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water to dissolve the salt byproduct (e.g., NaCl).
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove any remaining water-soluble impurities.
-
A dilute solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Brine (saturated NaCl solution) to begin the drying process.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product, typically by vacuum distillation, to separate it from any remaining impurities.
Troubleshooting Guide
Problem 1: My final product has a strong, persistent thiol odor, even after solvent removal.
Possible Cause: This indicates the presence of residual ethanethiol. Ethanethiol has a very low boiling point (35 °C) but can be difficult to remove completely due to its potent smell and potential for azeotrope formation.[6]
Solutions:
-
Aqueous Base Wash: During the work-up, wash the organic layer with a dilute solution of sodium hydroxide (e.g., 1-2 M NaOH). This will deprotonate the acidic ethanethiol, forming the sodium salt which is water-soluble and will be extracted into the aqueous layer.
-
Caution: Be mindful of the potential for base-catalyzed hydrolysis of your ethyl ester product. Use a dilute base and perform the wash quickly, preferably at a low temperature (0-5 °C).[4]
-
-
Oxidative Quench: A dilute solution of sodium hypochlorite (bleach) can be used to oxidize residual thiols to less odorous sulfoxides or sulfonic acids, which are more water-soluble.[3]
-
Caution: This is an aggressive method and may also oxidize your desired thioether product. Use with caution and monitor your reaction closely by TLC.
-
-
Co-evaporation: After the initial solvent removal, add a higher-boiling solvent like toluene or ethanol and re-evaporate. This can help to azeotropically remove the last traces of the more volatile ethanethiol.[6]
-
Vacuum Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating the higher-boiling Ethyl 2-(ethylthio)acetate from the more volatile ethanethiol.
Problem 2: The yield of my reaction is low, and I observe a significant amount of an alkene byproduct by NMR.
Possible Cause: This is likely due to a competing E2 elimination reaction, where the ethanethiolate acts as a base rather than a nucleophile, abstracting a proton from the ethyl chloroacetate. This is a common side reaction in Williamson ether and thioether syntheses, especially with hindered substrates or at elevated temperatures.[1][2][7]
Solutions:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. SN2 reactions are generally less sensitive to temperature changes than elimination reactions.
-
Choice of Base and Solvent: If you are generating the thiolate in situ, use a non-hindered base. The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile can favor SN2 reactions.[7]
-
Substrate Choice: While you may be limited by your target molecule, for thioether syntheses in general, using a primary alkyl halide minimizes elimination.[8]
Problem 3: My product appears to be contaminated with a higher molecular weight impurity that I can't easily remove.
Possible Cause: This could be diethyl disulfide, formed by the oxidation of two molecules of ethanethiolate. This can happen if the reaction is exposed to air for prolonged periods, especially in the presence of certain metal ions.
Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Reducing Agent Wash: During the work-up, a wash with a mild reducing agent, such as a dilute solution of sodium bisulfite or sodium thiosulfate, can help to reduce any disulfide back to the thiol, which can then be removed with a base wash.
-
Chromatography: If the disulfide is present in the final product, purification by column chromatography may be necessary.
Problem 4: During the aqueous work-up, I notice a decrease in the amount of my desired product on TLC.
Possible Cause: This is likely due to hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is accelerated by both acidic and basic conditions.[4]
Solutions:
-
Neutral pH: Keep the pH of the aqueous washes as close to neutral as possible. If a base wash is necessary, use a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide, and perform the wash quickly at a low temperature.
-
Avoid Strong Acids: Do not use strong acids to neutralize your reaction. If an acid wash is required, use a dilute solution of a weak acid.
-
Minimize Contact Time: Perform the aqueous extractions as quickly as possible to minimize the time the ester is in contact with the aqueous phase.
Problem 5: I am seeing an additional spot on my TLC plate with a lower Rf value after work-up.
Possible Cause: This could be the corresponding sulfoxide, formed by the oxidation of the thioether sulfur atom.[5] This can occur if the reaction was exposed to oxidizing conditions or if certain reagents used were contaminated with oxidants.
Solutions:
-
Avoid Oxidants: Ensure all reagents and solvents are free from peroxides and other oxidizing agents.
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can help prevent air oxidation.
-
Chromatography: The sulfoxide is more polar than the thioether and can usually be separated by column chromatography.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with:
-
Deionized water (1 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer)
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer)
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Work-up for Removal of Excess Ethanethiol
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add cold, dilute (1 M) sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with a cold organic solvent (e.g., diethyl ether).
-
Wash the organic layer with cold, dilute (1 M) NaOH (2x), followed by cold brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
Visualization of Workflows
Caption: Troubleshooting workflow for Ethyl 2-(ethylthio)acetate work-up.
Data Summary
| Issue | Potential Cause | Recommended Solution | Key Parameter to Control |
| Thiol Odor | Residual ethanethiol | Dilute base wash, co-evaporation | pH, temperature of wash |
| Low Yield | E2 Elimination | Lower reaction temperature | Temperature |
| High MW Impurity | Diethyl disulfide | Inert atmosphere, reducing wash | Exclusion of air |
| Product Loss | Ester hydrolysis | Neutral washes, weak base | pH of aqueous phase |
| Polar Impurity | Sulfoxide formation | Inert atmosphere, pure reagents | Exclusion of oxidants |
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
-
Reddit. (2023). Need help removing ethanethiol. r/OrganicChemistry. [Link]
- Li, Y., et al. (2021). Metal-free selective C–S bond cleavage of thioethers to access β-alkoxy carbonyl compounds. ChemistrySelect, 6(4), 735-738.
-
OSTI.GOV. (n.d.). Solvent extraction of elemental sulphur from sulphur-bearing materials (Patent). [Link]
-
L.S.College, Muzaffarpur. (2020). Williamson ether synthesis. [Link]
- Katasonova, O. N., et al. (2021). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. Petroleum Chemistry, 61(4), 411-426.
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
- Google Patents. (n.d.). DE713014C - Process for the extraction of sulfur.
-
Request PDF. (n.d.). Regioselective Cleavage of Thioether Linkages in Microcystin Conjugates. [Link]
-
PNAS. (1987). Selective cleavage of thioether linkage in proteins modified with 4-hydroxynonenal. [Link]
-
ResearchGate. (2012). Removal of sulfur from a solvent extract. [Link]
-
Access Engineering. (n.d.). Sulfur Compound Extraction and Sweetening. [Link]
-
ResearchGate. (2021). Metal‐free C−S bond cleavage of thioethers and C−O bond formation. [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of thioesters. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
NIH. (2010). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]
-
PubMed. (2019). Ethanethiol gas removal in an anoxic bio-scrubber. [Link]
-
Grokipedia. (n.d.). Williamson ether synthesis. [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-(METHYLTHIO)ACETATE. [Link]
-
MadSci Network. (1999). Re: Remove ethanethiol from LPG for outdoor fountain w/fire;gas in water;fish. [Link]
-
MDPI. (2019). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
- Google Patents. (n.d.). US3213144A - Production of 2-(ethylthio) ethanol.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
NIH. (2016). Thermal Decomposition Mechanism for Ethanethiol. [Link]
-
The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. [Link]
-
NIH. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
-
University of California, Davis. (n.d.). 5. Thin Layer Chromatography. [Link]
-
PubChem. (n.d.). Ethyl (methylthio)acetate. [Link]
-
MDPI. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]
-
NIH. (2014). Detection Progress of Selected Drugs in TLC. [Link]
-
Prexams. (n.d.). Hydrolysis of Ethyl Acetate. [Link]
-
OChem Online. (n.d.). Chromatography. [Link]
-
Reddit. (2017). Impurities in lab acetone and ethyl acetate?. r/chemistry. [Link]
-
ResearchGate. (n.d.). Thin layer chromatography of the ethyl acetate fraction. [Link]
-
University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [Link]
-
Quora. (2019). How is ethyl acetate obtained from ethyl iodide?. [Link]
-
YouTube. (2021). Ethyl Acetate : Organic Synthesis. [Link]
- Google Patents. (n.d.). US3487113A - Production of 2-(ethylthio)ethanol.
-
ResearchGate. (2018). Solvent- and metal-free selective oxidation of thiols to disulfides using I2/DMSO catalytic system. [Link]
-
Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
PubMed Central. (2018). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
Wikipedia. (n.d.). Glycolysis. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Efficacy of Ethyl 2-(ethylthio)acetate in Synthetic Transformations
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry, the pursuit of efficient and selective methods for constructing complex molecular architectures is paramount. Ethyl 2-(ethylthio)acetate emerges not merely as another reagent, but as a versatile and potent tool for carbon-carbon bond formation, primarily through the strategic exploitation of sulfur-stabilized carbanions. Its utility is rooted in the principle of umpolung, or polarity inversion, which transforms the typically electrophilic α-carbon of an acetate moiety into a powerful nucleophile.
This guide provides an in-depth comparative analysis of Ethyl 2-(ethylthio)acetate's performance in key synthetic transformations, particularly in the synthesis of 1,2-dicarbonyl compounds. We will dissect its efficacy against established and alternative methodologies, supported by experimental data and detailed protocols. This content is designed for researchers, medicinal chemists, and process development scientists who require a nuanced understanding of when and why to deploy this reagent to its maximal advantage.
Core Principle: The Power of the Sulfur-Stabilized Acyl Anion Equivalent
The synthetic prowess of Ethyl 2-(ethylthio)acetate lies in the moderate acidity of the protons on the α-carbon, flanked by both a carbonyl group and a thioether. The sulfur atom's ability to stabilize an adjacent negative charge via its polarizability and potential d-orbital participation is significantly greater than that of oxygen.[1] This allows for facile deprotonation with a suitable base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. This enolate functions as a robust acyl anion equivalent, a synthetic linchpin for forming ketones and related structures.[1][2]
The formation of this key reactive intermediate is a critical first step in a multitude of synthetic pathways.
Caption: Generation of the key nucleophilic enolate from Ethyl 2-(ethylthio)acetate.
Key Transformation: Synthesis of α-Keto Esters
The α-keto ester motif is a valuable substructure in biologically active molecules and a versatile intermediate in organic synthesis.[3] Ethyl 2-(ethylthio)acetate provides a powerful platform for its construction via acylation of its enolate, followed by transformation of the thioether into the desired ketone.
Methodology with Ethyl 2-(ethylthio)acetate
The general workflow involves three key stages:
-
Enolate Formation: Deprotonation of Ethyl 2-(ethylthio)acetate with a strong, non-nucleophilic base like LDA at low temperature (-78 °C) to quantitatively form the lithium enolate.[4]
-
Acylation: Reaction of the enolate with a suitable acylating agent, such as an acyl chloride or anhydride, to form an α-acyl-α-thio-ester intermediate.
-
Thioether Hydrolysis/Oxidation: Conversion of the thioether to the ketone. This is the critical step where this method often presents an advantage over traditional dithiane-based routes. Milder conditions can often be employed, avoiding the highly toxic mercury(II) salts typically used for dithiane hydrolysis.[5]
Comparative Analysis with Alternative Methods
| Method | Reagent/Precursor | Key Advantages | Key Limitations | Typical Yields |
| α-Thioester Enolate | Ethyl 2-(ethylthio)acetate | Good yields; stable precursor; avoids harsh dithiane deprotection. | Requires strong base; potential for sulfur oxidation side reactions. | 65-85% |
| Corey-Seebach Reaction | 1,3-Dithiane derivative | Broad electrophile scope; well-established.[2][6] | Harsh deprotection (HgCl₂/HgO); multi-step precursor prep.[5] | 60-80% |
| Direct C-H Acylation | Arene + Ethyl Chlorooxoacetate | Atom economical; direct functionalization.[7] | Requires catalyst (e.g., Platinum); limited to activated arenes; risk of decarbonylation.[7] | 50-90% |
| Oxidation of α-Hydroxy Esters | α-Hydroxy Ester | Readily available starting materials. | Requires stoichiometric oxidant; potential for over-oxidation or side reactions.[8] | 70-95% |
Workflow Comparison: α-Keto Ester Synthesis
The following diagram contrasts the synthetic workflow of the Ethyl 2-(ethylthio)acetate method with the classic Corey-Seebach approach.
Caption: Comparative workflows for carbonyl synthesis.
Experimental Protocols
As a self-validating system, the following protocols include rationale for key steps. All operations should be conducted by trained personnel in a controlled laboratory environment.
Protocol 1: Synthesis of Ethyl 2-oxo-3-phenylpropanoate via Ethyl 2-(ethylthio)acetate
Objective: To synthesize an α-keto ester by acylating the enolate of Ethyl 2-(ethylthio)acetate with benzoyl chloride.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Ethyl 2-(ethylthio)acetate (98%)[9]
-
Benzoyl chloride, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
N-Chlorosuccinimide (NCS)
-
Silver nitrate (AgNO₃)
-
Aqueous acetonitrile
-
Standard glassware for anhydrous reactions
Procedure:
-
LDA Preparation (In-situ): To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Causality: In-situ formation of LDA ensures a fresh, highly active base. The temperature cycling ensures complete formation.[4]
-
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add Ethyl 2-(ethylthio)acetate (1.0 eq) dropwise. The solution may turn pale yellow. Stir for 45 minutes at -78 °C.
-
Causality: Low temperature is critical to prevent side reactions of the highly reactive ester enolate, such as Claisen condensation.[4]
-
-
Acylation: Add freshly distilled benzoyl chloride (1.0 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature overnight.
-
Causality: Slow warming ensures the reaction proceeds to completion without thermal decomposition of the product.
-
-
Workup & Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-(ethylthio)-2-(benzoyl)acetate.
-
Thioether Hydrolysis: Dissolve the purified intermediate in aqueous acetonitrile. Add N-Chlorosuccinimide (NCS) and a catalytic amount of AgNO₃. Stir at room temperature and monitor by TLC.
-
Causality: This represents a milder, mercury-free method for converting the thioacetal to a ketone. NCS acts as the chlorine source to form a chlorosulfonium ion, which is readily hydrolyzed.
-
-
Final Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. Dilute with water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. The resulting crude oil is purified by chromatography to afford the final product, ethyl 2-oxo-3-phenylpropanoate.
Protocol 2: Synthesis of Phenylacetaldehyde via Corey-Seebach Reaction (Comparative Protocol)
Objective: To synthesize a ketone using the classic dithiane-based umpolung strategy.[2][5]
Materials:
-
Formaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Benzyl bromide
-
Mercury(II) chloride (HgCl₂)
-
Mercury(II) oxide (HgO)
-
Anhydrous Dichloromethane (DCM) and THF
Procedure:
-
Dithiane Formation: Combine formaldehyde (1.0 eq) and 1,3-propanedithiol (1.05 eq) in anhydrous DCM. Add BF₃·OEt₂ (0.1 eq) catalytically and stir at room temperature for 4 hours. Wash the reaction with aqueous NaOH, then water, dry over MgSO₄, and concentrate to yield 1,3-dithiane.
-
Causality: The Lewis acid (BF₃·OEt₂) catalyzes the formation of the thioacetal from the aldehyde.[5]
-
-
Lithiated Dithiane Formation: Dissolve the 1,3-dithiane (1.0 eq) in anhydrous THF and cool to -30 °C. Add n-BuLi (1.0 eq) dropwise. A white precipitate of the 2-lithio-1,3-dithiane will form. Stir for 2 hours at -20 °C.
-
Causality: The pKa of the C-2 proton of dithiane is ~31, requiring a strong organolithium base for deprotonation.[1]
-
-
Alkylation: Cool the suspension to -78 °C and add benzyl bromide (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis (Deprotection): Quench with water and extract with ether. Concentrate the organic phase. Dissolve the crude 2-benzyl-1,3-dithiane in 9:1 acetonitrile/water. Add HgCl₂ (2.2 eq) and HgO (2.2 eq). Stir vigorously for 2-4 hours.
-
Causality: Mercury salts have a high affinity for sulfur, facilitating the irreversible hydrolysis of the stable thioacetal back to the carbonyl. This step is effective but highly toxic and generates hazardous waste.[5]
-
-
Workup: Filter the mixture through Celite to remove mercury salts. Extract the filtrate with ether, wash, dry, and concentrate. Purify by chromatography to obtain phenylacetaldehyde.
Conclusion
Ethyl 2-(ethylthio)acetate stands as a highly effective reagent for the synthesis of 1,2-dicarbonyl compounds, offering a valuable alternative to classic methods like the Corey-Seebach reaction. Its primary advantage lies in providing a pathway that can circumvent the use of highly toxic heavy metals often required for the deprotection of more robust sulfur-based protecting groups like dithianes. While it necessitates the use of strong bases for enolate formation, the stability of the starting material and the versatility of the resulting acyl anion equivalent make it a compelling choice for researchers in drug discovery and complex molecule synthesis. The decision to employ Ethyl 2-(ethylthio)acetate over alternatives should be guided by substrate compatibility, desired reaction scale, and a laboratory's capacity and willingness to manage hazardous reagents like mercury salts.
References
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Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved January 14, 2026, from [Link]
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MySkinRecipes. (n.d.). Ethyl 2-(ethylthio)acetate. Retrieved January 14, 2026, from [Link]
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The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate. Retrieved January 14, 2026, from [Link]
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Javed, E., Guthrie, J. D., Neu, J., & Huo, S. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ResearchGate. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved January 14, 2026, from [Link]
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Chai, C., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Lee, K., & Park, Y. S. (n.d.). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. Retrieved January 14, 2026, from [Link]
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Wang, C., et al. (2019). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. PubMed. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved January 14, 2026, from [Link]
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Wang, C., et al. (2019). Strategies for the design of a 1,2-dicarbonyl-forming reagent and its applications. ResearchGate. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(ethylthio)acetate. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved January 14, 2026, from [Link]
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Aslam, S., & Ahmad, S. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). Overview of Enolate Alkylations. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 2-(ethylthio)acetate
In the landscape of drug development and chemical research, the unambiguous structural confirmation of molecules is the bedrock of reliable and reproducible science. For a compound like Ethyl 2-(ethylthio)acetate, a versatile building block, rigorous spectroscopic validation is not merely a quality control step but a fundamental necessity to ensure the integrity of downstream applications. This guide provides an in-depth, comparative analysis of the spectroscopic data for Ethyl 2-(ethylthio)acetate, grounded in established scientific principles and field-proven insights. We will dissect its characteristic spectral signature and contrast it with structurally similar molecules to provide a definitive validation framework.
The Logic of Spectroscopic Validation: A Multi-Faceted Approach
No single analytical technique can provide absolute structural proof. True confidence in a compound's identity is achieved through a self-validating system where orthogonal methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary pieces of evidence. This workflow ensures that the proposed structure is consistent with all observed data, minimizing the risk of misidentification.
Caption: Spectroscopic validation workflow for Ethyl 2-(ethylthio)acetate.
Detailed Spectroscopic Profile of Ethyl 2-(ethylthio)acetate
Ethyl 2-(ethylthio)acetate (C₆H₁₂O₂S) possesses distinct structural features—an ethyl ester and an ethyl thioether—each contributing characteristic signals to its spectroscopic fingerprint.[1]
Caption: Structure of Ethyl 2-(ethylthio)acetate with proton environments.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-(ethylthio)acetate, we expect five distinct proton signals, each with specific chemical shifts and splitting patterns dictated by neighboring protons.
| Label | Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | Causality of Chemical Shift and Splitting |
| e | O-CH₂-CH₃ | Triplet (t) | ~1.25 | 3H | Shielded aliphatic protons, split into a triplet by the adjacent 'd' methylene group (2 neighbors + 1 = 3). |
| a | S-CH₂-CH₃ | Triplet (t) | ~1.28 | 3H | Shielded aliphatic protons, split into a triplet by the adjacent 'b' methylene group (2 neighbors + 1 = 3). Slightly downfield from 'e' due to proximity to sulfur. |
| b | S-CH₂ -CH₃ | Quartet (q) | ~2.72 | 2H | Deshielded by the adjacent sulfur atom. Split into a quartet by the 'a' methyl group (3 neighbors + 1 = 4). |
| c | S-CH₂ -C=O | Singlet (s) | ~3.25 | 2H | Significantly deshielded by both the adjacent sulfur and the carbonyl group. Appears as a singlet as there are no protons on adjacent atoms. |
| d | O-CH₂ -CH₃ | Quartet (q) | ~4.15 | 2H | Strongly deshielded by the highly electronegative ester oxygen. Split into a quartet by the 'e' methyl group (3 neighbors + 1 = 4). |
¹³C NMR Spectroscopy
Carbon NMR provides information on the number and electronic environment of carbon atoms. We expect six unique carbon signals for Ethyl 2-(ethylthio)acetate.
| Assignment | Hybridization | Chemical Shift (δ, ppm) | Rationale |
| O-CH₂-C H₃ | sp³ | ~14.2 | Typical shielded aliphatic methyl carbon of an ethyl ester. |
| S-CH₂-C H₃ | sp³ | ~14.8 | Shielded aliphatic methyl carbon of an ethyl thioether. |
| S-C H₂-CH₃ | sp³ | ~26.5 | Aliphatic methylene carbon attached to sulfur. |
| S-C H₂-C=O | sp³ | ~34.5 | Methylene carbon alpha to both sulfur and a carbonyl group, resulting in a downfield shift. |
| O-C H₂-CH₃ | sp³ | ~61.0 | Methylene carbon attached to the highly electronegative ester oxygen, causing a significant downfield shift.[2] |
| C =O | sp² | ~170.5 | Characteristic chemical shift for an ester carbonyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |
| ~1735-1745 | C=O (stretch) | Strong | The most prominent peak, confirming the presence of the ester functional group.[3] |
| ~2850-3000 | C-H (stretch) | Medium-Strong | Corresponds to the sp³ hybridized C-H bonds in the ethyl groups and methylene bridge. |
| ~1150-1250 | C-O (stretch) | Strong | Characteristic of the ester C-O single bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, offering clues about the molecule's composition and structure. The electron ionization (EI) mass spectrum is key.
| m/z | Ion | Significance |
| 148 | [M]⁺ | The molecular ion peak, confirming the molecular weight of 148.23 g/mol .[1] |
| 119 | [M - C₂H₅]⁺ | Loss of the ethyl group from the thioether side. |
| 103 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester, a common fragmentation for ethyl esters. |
| 75 | [CH₂COOC₂H₅]⁺ | Fragment corresponding to the ethyl acetate portion after cleavage of the S-CH₂ bond. |
Comparative Analysis: Distinguishing Ethyl 2-(ethylthio)acetate from Structural Analogs
The true test of validation is distinguishing the target compound from plausible alternatives, such as synthetic precursors, byproducts, or related molecules.
| Compound | Key ¹H NMR Differentiator(s) | Key IR Differentiator(s) | Key MS Differentiator(s) |
| Ethyl 2-(ethylthio)acetate | Quartet at ~2.72 ppm (S-CH₂-CH₃) and Singlet at ~3.25 ppm (S-CH₂-C=O). | Absence of S-H or O-H stretch. Strong C=O stretch at ~1740 cm⁻¹. | M⁺ peak at m/z 148.[1] |
| Ethyl thioglycolate (HSCH₂COOC₂H₅) | Presence of a broad singlet/triplet for the S-H proton (~1.5-2.0 ppm). Absence of S-CH₂-CH₃ signals.[4] | Presence of a weak S-H stretch (~2550-2600 cm⁻¹). | M⁺ peak at m/z 120. |
| Ethyl 2-hydroxyacetate (HOCH₂COOC₂H₅) | Methylene (O-CH₂-C=O) signal shifted significantly downfield to ~4.1-4.2 ppm. Presence of a broad O-H singlet.[5][6] | Presence of a broad O-H stretch (~3200-3500 cm⁻¹). | M⁺ peak at m/z 104.[5] |
| Ethyl (methylthio)acetate (CH₃SCH₂COOC₂H₅) | Presence of a sharp singlet for the S-CH₃ group (~2.1-2.2 ppm). Absence of the S-CH₂-CH₃ quartet and triplet.[7] | Spectrum is very similar to the target; NMR and MS are better differentiators. | M⁺ peak at m/z 134.[8][9] |
| Ethyl Acetate (CH₃COOC₂H₅) | A sharp singlet at ~2.0 ppm for the acetyl CH₃. Absence of any signals related to a thioether group.[10] | Spectrum lacks any features related to sulfur. C=O stretch at ~1740 cm⁻¹.[3] | M⁺ peak at m/z 88. |
Standardized Experimental Protocols
To ensure data comparability and quality, adherence to standardized protocols is essential.[11]
4.1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Parameters: Use a 30° pulse angle with a relaxation delay of at least 2 seconds. Acquire a minimum of 16 scans.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A relaxation delay of 5 seconds and a minimum of 1024 scans are recommended to achieve a good signal-to-noise ratio for all carbons.
4.2. FT-IR Spectroscopy
-
Sample Preparation: As Ethyl 2-(ethylthio)acetate is a liquid, place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
-
Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
4.3. Mass Spectrometry
-
Sample Introduction: Dilute the sample in a volatile solvent like methanol or dichloromethane. Introduce the sample via direct infusion or through a Gas Chromatography (GC-MS) system for separation from potential impurities.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
Conclusion
The structural validation of Ethyl 2-(ethylthio)acetate is definitively achieved through a holistic analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key identifying features are the characteristic signals of the two distinct ethyl groups (one attached to the ester oxygen, the other to the thioether sulfur) in the NMR spectra, a strong carbonyl absorption near 1740 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 148 in the mass spectrum. When compared against structural analogs, these features provide an unambiguous fingerprint, allowing researchers, scientists, and drug development professionals to proceed with confidence in the identity and purity of their material.
References
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Westwood, S., et al. (2017). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 350365, Ethyl 2-(ethylthio)acetate. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78199, Ethyl (methylthio)acetate. PubChem. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031190). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24309, 2-Ethylhexyl thioglycolate. PubChem. [Link]
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Scent.vn. (n.d.). Ethyl Thioglycolate (CAS 623-51-8): Odor profile, Properties, & IFRA compliance. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12185, Ethyl thioglycolate. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl (methylthio)acetate. NIST Chemistry WebBook. [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12184, Ethyl glycolate. PubChem. [Link]
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The Good Scents Company. (n.d.). ethyl 2-(methyl thio) acetate, 4455-13-4. [Link]
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Tran, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education. [Link]
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ChemQuest. (2022, July 17). IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English). YouTube. [Link]
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A Comparative Analysis of Synthetic Routes to Ethyl 2-(ethylthio)acetate for the Modern Research Laboratory
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 2-(ethylthio)acetate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several synthetic pathways. This guide provides an in-depth comparative analysis of the most common synthetic routes to this versatile compound, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research needs.
Introduction to Synthetic Strategies
The synthesis of Ethyl 2-(ethylthio)acetate primarily revolves around the formation of a thioether linkage. The three principal strategies evaluated in this guide are:
-
S-alkylation of a Thiolate (Williamson-type Synthesis): A classic and widely used method involving the reaction of an ethanethiolate salt with an ethyl haloacetate.
-
Conjugate Addition to an α,β-Unsaturated Ester (Thio-Michael Addition): The addition of ethanethiol to an activated alkene, such as ethyl acrylate.
-
Fischer Esterification: The acid-catalyzed reaction of (ethylthio)acetic acid with ethanol.
This guide will dissect each of these methodologies, providing a comprehensive comparison of their respective advantages and disadvantages in terms of yield, purity, reaction conditions, cost-effectiveness, safety, and scalability.
Comparative Overview of Synthetic Routes
| Parameter | S-Alkylation (Williamson-type) | Thio-Michael Addition | Fischer Esterification |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent (driven by equilibrium) |
| Purity of Crude Product | Generally high, may contain unreacted starting materials | Can be high, potential for side products | Contains water and catalyst, requires extensive purification |
| Reaction Conditions | Mild to moderate, requires a base | Can be catalyst-free or require a base/acid catalyst | Requires strong acid catalyst and elevated temperatures |
| Key Reagents | Ethanethiol, Ethyl chloroacetate, Base | Ethanethiol, Ethyl acrylate, Catalyst (optional) | (Ethylthio)acetic acid, Ethanol, Strong Acid |
| Scalability | Readily scalable | Generally scalable | Scalable, but requires efficient water removal |
| Green Chemistry Aspects | Use of hazardous solvents and bases can be a drawback. | Potentially atom-economical, can sometimes be run neat. | Generates water as the only byproduct, but uses a strong acid. |
| Safety Concerns | Ethanethiol is volatile and has a strong, unpleasant odor. Ethyl chloroacetate is a lachrymator and toxic.[1][2][3][4][5][6] | Ethanethiol has a strong odor. Ethyl acrylate is flammable, toxic, and a sensitizer.[7][8][9][10] | Use of strong, corrosive acids. |
Route 1: S-Alkylation of Ethanethiolate (Williamson-type Synthesis)
This classical approach is one of the most common methods for the preparation of thioethers. The reaction proceeds via an SN2 mechanism, where a nucleophilic thiolate anion displaces a halide from an electrophilic carbon center.
Reaction Scheme:
Caption: S-alkylation of ethanethiolate with ethyl chloroacetate.
Causality Behind Experimental Choices:
The choice of base is critical in this reaction. A moderately strong base, such as sodium hydroxide or sodium ethoxide, is typically used to deprotonate the ethanethiol to form the more nucleophilic ethanethiolate. The reaction is often carried out in a polar aprotic solvent, like ethanol or DMF, to solvate the cation and leave the nucleophile "naked" and more reactive. Phase-transfer catalysis (PTC) can be employed to facilitate the reaction between the aqueous thiolate and the organic haloacetate, often leading to milder reaction conditions and improved yields.
Detailed Experimental Protocol:
Materials:
-
Ethanethiol
-
Ethyl chloroacetate
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in ethanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath and slowly add ethanethiol (1.0 eq).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Slowly add ethyl chloroacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-(ethylthio)acetate.
-
Purify the crude product by vacuum distillation.
Field-Proven Insights:
This method is generally reliable and provides good yields. However, the volatility and pungent odor of ethanethiol necessitate the use of a well-ventilated fume hood and proper handling techniques.[1][2][4] Ethyl chloroacetate is a lachrymator and should be handled with care.[3][5][6] The choice of a suitable base and solvent system is crucial for optimizing the reaction and minimizing side reactions, such as elimination.
Route 2: Thio-Michael Addition
The Thio-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction can often be performed under mild conditions and is known for its high atom economy.
Reaction Scheme:
Caption: Thio-Michael addition of ethanethiol to ethyl acrylate.
Causality Behind Experimental Choices:
This reaction can be catalyzed by either a base or a Lewis acid, or in some cases, can proceed without a catalyst, especially with highly reactive Michael acceptors. A base catalyst, such as triethylamine, deprotonates the thiol to form the more nucleophilic thiolate.[11] A Lewis acid catalyst can activate the α,β-unsaturated ester, making it more electrophilic. The choice of catalyst and solvent can significantly influence the reaction rate and selectivity. In the context of green chemistry, catalyst-free conditions or the use of mild, recyclable catalysts are preferred.
Detailed Experimental Protocol:
Materials:
-
Ethanethiol
-
Ethyl acrylate
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acrylate (1.0 eq) in dichloromethane under a nitrogen atmosphere.
-
Add ethanethiol (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated ammonium chloride solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Field-Proven Insights:
The Thio-Michael addition is an attractive route due to its potential for high atom economy and often milder reaction conditions compared to the Williamson-type synthesis. However, the reaction can sometimes be slow and may require a catalyst. The handling of volatile and odorous ethanethiol remains a primary safety concern.[1][2][4] Ethyl acrylate is a flammable liquid, an irritant, and a sensitizer, requiring careful handling.[7][8][9][10]
Route 3: Fischer Esterification
The Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst.
Reaction Scheme:
Caption: Fischer esterification of (ethylthio)acetic acid with ethanol.
Causality Behind Experimental Choices:
This is an equilibrium-controlled reaction. To drive the reaction towards the product, either an excess of one of the reactants (usually the less expensive alcohol) is used, or one of the products (water) is removed as it is formed, often by azeotropic distillation.[12][13][14][15] Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[12][14]
Detailed Experimental Protocol:
Part A: Synthesis of (Ethylthio)acetic Acid
-
Prepare a solution of sodium hydroxide (2.0 eq) in water.
-
Cool the solution in an ice bath and add ethanethiol (1.0 eq) slowly.
-
In a separate flask, dissolve chloroacetic acid (1.0 eq) in water.
-
Slowly add the chloroacetic acid solution to the sodium ethanethiolate solution, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield (ethylthio)acetic acid.
Part B: Fischer Esterification
Materials:
-
(Ethylthio)acetic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (ethylthio)acetic acid (1.0 eq), a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Field-Proven Insights:
While this route appears straightforward, it involves two separate synthetic steps. The preparation of (ethylthio)acetic acid adds to the overall complexity and may impact the final yield. The esterification step itself requires careful control to manage the equilibrium and the removal of water. The use of a strong, corrosive acid catalyst necessitates appropriate safety precautions.
Green Chemistry and Sustainability Considerations
From a green chemistry perspective, the Thio-Michael addition, particularly under catalyst-free conditions, is the most atom-economical route. The Fischer esterification generates only water as a byproduct, which is a significant advantage; however, the use of a strong acid catalyst and the energy required for distillation are drawbacks. The Williamson-type synthesis often involves the use of stoichiometric bases and potentially hazardous solvents, making it less environmentally benign unless optimized with phase-transfer catalysis or greener solvent choices.
Conclusion and Recommendation
The choice of the optimal synthetic route to Ethyl 2-(ethylthio)acetate depends on the specific requirements of the laboratory and the intended application.
-
For simplicity and reliability on a smaller scale , the S-alkylation (Williamson-type) synthesis is often a good starting point, provided the necessary safety precautions for handling ethanethiol and ethyl chloroacetate are in place.
-
For larger-scale synthesis where atom economy and milder conditions are a priority , the Thio-Michael addition presents an attractive alternative, although optimization of the catalyst and reaction conditions may be required.
-
The Fischer esterification route is a viable option, particularly if (ethylthio)acetic acid is readily available. However, the two-step nature of the overall process and the need for stringent control over the equilibrium make it a more complex undertaking.
Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the synthetic strategy that best aligns with their experimental goals, resources, and commitment to sustainable chemical practices.
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A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 2-(ethylthio)acetate
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Ethyl 2-(ethylthio)acetate, a readily accessible thioether, presents itself as a versatile and highly valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic chemical functionalities allow for facile cyclization reactions, leading to the formation of privileged structures in medicinal chemistry, most notably thiazole and pyrazole derivatives. This guide provides an in-depth, objective comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will explore the causality behind experimental choices and present self-validating systems for your consideration.
The Versatility of the Ethyl 2-(ethylthio)acetate Scaffold
Ethyl 2-(ethylthio)acetate serves as a key synthon for constructing five-membered heterocyclic rings. The presence of the thioether linkage and the ester group provides two reactive centers for cyclization. For instance, the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, can be adapted to utilize derivatives of ethyl 2-(ethylthio)acetate to produce a variety of substituted thiazoles[1][2][3][4]. Similarly, condensation reactions with hydrazine derivatives can yield pyrazole structures[5][6][7][8]. The derivatization of these core heterocycles allows for the fine-tuning of their physicochemical properties and biological activities.
Antimicrobial Activity of Thiazole Derivatives
Thiazole-containing compounds have long been recognized for their broad-spectrum antimicrobial properties[9][10]. The thiazole ring is a key component of many clinically used drugs, and novel derivatives are continuously being explored to combat the growing threat of antimicrobial resistance.
Comparative Performance of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below, synthesized from multiple studies, compares the in vitro activity of various thiazole derivatives against common bacterial and fungal pathogens.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 2,4-Disubstituted Thiazoles | Compound 12 (4-hydroxyphenyl at 2-position) | S. aureus | 125 | Ofloxacin | 10 | [10] |
| E. coli | 150 | Ofloxacin | 10 | [10] | ||
| A. niger | 125 | Ketoconazole | 10 | [10] | ||
| Benzo[d]thiazole Derivatives | Compound 13 (4-hydroxyphenyl at 2-position) | S. aureus (MRSA) | 50 | Ofloxacin | 10 | [10] |
| Compound 14 | E. coli | 75 | Ofloxacin | 10 | [10] | |
| 2-Phenylacetamido-thiazoles | Compound 16 | E. coli | 1.56 - 6.25 | - | - | [11] |
| S. aureus | 1.56 - 6.25 | - | - | [11] | ||
| Hydrazone-Thiazole Derivatives | Compound 55 | E. coli | 200 | - | - | [9] |
| 4-Substituted 2-(trichlorophenyl)-1,3-thiazoles | Compound 12 | S. aureus | 6.25 - 12.5 | - | - | [11] |
| E. coli | 6.25 - 12.5 | - | - | [11] |
Note: The presented data is for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Many thiazole derivatives exert their antimicrobial effect by interfering with the synthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, making it an excellent drug target. One of the key mechanisms is the inhibition of peptidoglycan synthesis. For instance, some thiazole derivatives act by preferentially binding to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan assembly[9][12]. Another target is the MurB enzyme, which is involved in the biosynthesis of UDP-N-acetylmuramic acid, a precursor of peptidoglycan[13][14].
Caption: Mechanism of action for antimicrobial thiazole derivatives.
Key Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology: [15][16][17][18][19]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Preparation of Inoculum: Inoculate a fresh bacterial culture and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density of 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity of Pyrazole Derivatives
The pyrazole scaffold is a prominent feature in a number of approved anticancer drugs, and its derivatives are actively being investigated for their potential to target various cancer cell lines[20][21][22][23][24].
Comparative Performance of Pyrazole Derivatives
The anticancer activity of pyrazole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table summarizes the cytotoxic activity of selected pyrazole derivatives against different human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1,3-Diaryl-5-(trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) | [25] |
| MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel | 25.19 (48h) | [25] | ||
| Pyrazolo[1,5-a]pyrimidine | Compound 29 | MCF7 (Breast) | 17.12 | - | - | [20] |
| HepG2 (Liver) | 10.05 | - | - | [20] | ||
| Pyrazole Acetohydrazide | Compound 32 | A2780 (Ovarian) | 8.63 | - | - | [22] |
| Ferrocene-Pyrazole Hybrid | Compound 47c | HCT-116 (Colon) | 3.12 | - | - | |
| Pyrazole-based analog | Compound 4 | HCT-116 (Colon) | GI50 = 3.81 | - | - |
Note: The presented data is for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions. GI50 refers to the concentration for 50% growth inhibition.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
A significant number of pyrazole derivatives exhibit their anticancer effects by targeting cyclin-dependent kinases (CDKs), a family of protein kinases that are critical for the regulation of the cell cycle[20][26][27]. Dysregulation of CDK activity is a hallmark of many cancers. By inhibiting CDKs, particularly CDK2, these pyrazole derivatives can induce cell cycle arrest, typically at the G1/S or G2/M phase, which ultimately leads to apoptosis (programmed cell death).
Caption: Mechanism of action for anticancer pyrazole derivatives targeting CDK2.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology: [28][29][30][31]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Outlook
Compounds derived from Ethyl 2-(ethylthio)acetate, particularly thiazole and pyrazole derivatives, demonstrate significant potential as antimicrobial and anticancer agents. The versatility of the starting material allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, which can lead to the identification of more potent and selective drug candidates. Future research should focus on optimizing the lead compounds identified in these initial studies, exploring their in vivo efficacy and safety profiles, and further elucidating their mechanisms of action. The detailed protocols and comparative data provided in this guide are intended to facilitate these endeavors and contribute to the development of novel therapeutics.
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An Overview of the Synthesis and Antimicrobial, Antiprotozoad, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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A Senior Application Scientist’s Guide to the Purity Analysis of Synthesized Ethyl 2-(ethylthio)acetate: A Comparative Review of GC-MS, HPLC, and NMR Methodologies
Abstract
The purity of chemical intermediates is a cornerstone of successful research and development, particularly in the pharmaceutical and fine chemical industries. Ethyl 2-(ethylthio)acetate, a key building block, requires rigorous purity assessment to ensure the integrity of downstream applications. This guide provides an in-depth comparison of three principal analytical techniques for its purity determination: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate technique for their specific needs.
Introduction: The Imperative of Purity in Synthesis
Ethyl 2-(ethylthio)acetate (C₆H₁₂O₂S) is a versatile intermediate used in the synthesis of more complex molecules.[1] Its synthesis, typically achieved via the Williamson ether synthesis-analog reaction between an ethyl haloacetate and ethanethiol, is robust but not without potential pitfalls. The presence of unreacted starting materials, byproducts, or degradation products can have profound consequences on the yield, purity, and pharmacological profile of a final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control.
This guide will compare and contrast the utility of GC-MS, HPLC, and NMR for the comprehensive purity analysis of a newly synthesized batch of Ethyl 2-(ethylthio)acetate.
Synthesis and Expected Impurity Profile
A common laboratory-scale synthesis involves the reaction of ethyl chloroacetate with sodium ethanethiolate (prepared from ethanethiol and a base like sodium hydroxide).
Reaction: CH₃CH₂SH + ClCH₂COOCH₂CH₃ → CH₃CH₂SCH₂COOCH₂CH₃ + HCl
Based on this reaction, the primary impurities of concern are:
-
Unreacted Starting Materials: Ethyl chloroacetate and Ethanethiol.
-
Byproducts of Side Reactions: Diethyl disulfide (from the oxidation of ethanethiol) and Diethyl thiodiglycolate (from a secondary reaction).
-
Solvent and Reagent Residues: Residual organic solvents used during synthesis and workup.
The choice of analytical technique must be capable of separating and detecting these structurally similar compounds from the main product.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the specific questions being asked.[2] For Ethyl 2-(ethylthio)acetate, which is a volatile liquid, all three major chromatographic and spectroscopic techniques offer unique advantages.[3]
Workflow for Purity Analysis
The general workflow for assessing the purity of a synthesized compound is a multi-step process, beginning immediately after the initial workup and purification.
Caption: General workflow from synthesis to final purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] Volatile compounds are separated based on their boiling points and interactions with a stationary phase, and then fragmented and detected by the MS to provide both identification (mass spectrum) and quantification (peak area).[5]
Expertise & Causality: For a volatile ester like Ethyl 2-(ethylthio)acetate, GC-MS is an exceptionally powerful tool.[6] Its high resolution allows for the separation of closely boiling impurities, such as residual starting materials. The mass spectrometer provides definitive identification of these impurities by comparing their fragmentation patterns to spectral libraries, offering a level of certainty that other detectors cannot. This is crucial for verifying that a peak is indeed an impurity and not an artifact.
Trustworthiness: The method's validity is reinforced by the dual-data output. The retention time provides chromatographic information, while the mass spectrum provides structural information. A peak's identity is only confirmed if both its retention time and mass spectrum match a known standard or library entry.
Typical GC-MS Data for Synthesized Ethyl 2-(ethylthio)acetate
| Retention Time (min) | Compound Identity | Molecular Weight ( g/mol ) | Relative Area (%) |
| 3.45 | Ethanethiol | 62.13 | 0.15 |
| 5.82 | Ethyl chloroacetate | 122.55 | 0.25 |
| 8.12 | Ethyl 2-(ethylthio)acetate | 148.23 | 99.45 |
| 10.54 | Diethyl disulfide | 122.27 | 0.10 |
| 12.30 | Diethyl thiodiglycolate | 206.28 | 0.05 |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] Detection is typically performed using a UV-Vis detector, although other detectors are available.
Expertise & Causality: While GC-MS is excellent for volatile compounds, HPLC is indispensable for analyzing non-volatile or thermally labile impurities that might not be suitable for GC analysis.[4] For Ethyl 2-(ethylthio)acetate, the ester chromophore allows for detection at low UV wavelengths (e.g., 210 nm). The primary advantage of HPLC here is its versatility in mobile and stationary phase chemistry, which can be tailored to achieve separation of specific impurities. For thioether compounds that lack strong UV chromophores, pre-column derivatization can be employed to enhance detection sensitivity, or a more universal detector can be used.[8][9]
Trustworthiness: HPLC methods are validated through system suitability tests, including peak resolution, tailing factor, and reproducibility of injections. Purity is typically assessed by an area percent method, assuming all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, a reference standard for each impurity is required to calculate response factors.
Typical HPLC Data for Synthesized Ethyl 2-(ethylthio)acetate
| Retention Time (min) | Compound Identity | Area (%) |
| 2.51 | Ethanethiol | 0.18 |
| 3.98 | Ethyl chloroacetate | 0.30 |
| 6.74 | Ethyl 2-(ethylthio)acetate | 99.35 |
| 9.88 | Diethyl disulfide | 0.12 |
| 11.05 | Diethyl thiodiglycolate | 0.05 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.[7] For purity analysis, ¹H NMR is particularly powerful as the integral of a signal is directly proportional to the number of protons giving rise to that signal.
Expertise & Causality: NMR is the gold standard for unequivocal structure confirmation.[10] For purity analysis, its primary strength lies in its ability to detect and identify impurities without chromatographic separation, provided the signals do not overlap significantly. More importantly, Quantitative NMR (qNMR) can determine the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration.[11] This provides a direct, primary measure of purity without the need for reference standards of the impurities themselves.
Trustworthiness: qNMR is a self-validating system. The use of a certified internal standard provides a direct traceability link. The structure of the analyte and impurities can be confirmed simultaneously with quantification, leaving little room for ambiguity.
¹H NMR Data for Ethyl 2-(ethylthio)acetate
-
δ 1.25 (t, 3H): -O-CH₂-CH₃
-
δ 1.28 (t, 3H): -S-CH₂-CH₃
-
δ 2.70 (q, 2H): -S-CH₂ -CH₃
-
δ 3.25 (s, 2H): -S-CH₂ -COO-
-
δ 4.15 (q, 2H): -O-CH₂ -CH₃
Impurities like ethyl chloroacetate (singlet at ~4.05 ppm) or ethanethiol would show distinct, identifiable signals.
Head-to-Head Comparison
Caption: Comparison of analytical workflows and primary outputs.
| Feature | GC-MS | HPLC | NMR Spectroscopy |
| Primary Use | Separation and ID of volatile compounds | Separation and quantification | Structure elucidation and absolute quantification |
| Sensitivity | High (ng to pg range)[2] | Moderate to High (µg to ng range)[2] | Lower (mg range for routine) |
| Selectivity | High (mass-based detection) | Moderate to High (detector dependent) | High (structurally specific) |
| Quantification | Relative (Area %), requires standards for absolute | Relative (Area %), requires standards for absolute | Absolute (qNMR with internal standard) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Best For... | Detecting volatile starting materials and byproducts | Detecting non-volatile or thermally labile impurities | Absolute purity determination and structural ID |
Conclusion and Recommendations
For the comprehensive purity analysis of synthesized Ethyl 2-(ethylthio)acetate, a single technique is often insufficient. A pragmatic, tiered approach is recommended:
-
Initial Screening (GC-MS): Use GC-MS as the primary tool for routine analysis. It provides excellent separation of expected volatile impurities and offers high confidence in their identification.[6][10]
-
Orthogonal Method (HPLC): Employ HPLC as a complementary, or orthogonal, technique. It is crucial for detecting any potential non-volatile impurities that would be missed by GC and provides an independent verification of purity.[2][4]
-
Definitive Quantification (NMR): For reference standard characterization or when absolute purity is required without ambiguity, qNMR is the unparalleled choice.[7][11] It serves as the ultimate arbiter, providing structural proof and a direct, highly accurate purity value.
By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system for quality control, ensuring the integrity of their synthesized materials and the reliability of their scientific outcomes.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the Ethyl 2-(ethylthio)acetate sample into a 10 mL volumetric flask. Dilute to the mark with ethyl acetate (or another suitable volatile solvent).
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass spectrometer.[12]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.[5]
-
Injection Volume: 1 µL (Split ratio 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify impurities by matching their mass spectra against a reference library (e.g., NIST). Calculate purity based on the relative peak area of the main compound.
Protocol 2: HPLC-UV Analysis
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Further dilute to ~0.1 mg/mL with the mobile phase.
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Note: This assumes all components have a similar extinction coefficient at 210 nm. For greater accuracy, determine the relative response factors of known impurities.[13]
Protocol 3: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh ~20 mg of the Ethyl 2-(ethylthio)acetate sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): > 5 * T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, unique signal from the analyte (e.g., the singlet at 3.25 ppm) and a signal from the internal standard (e.g., the singlet for maleic acid at ~6.3 ppm).
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
References
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Reddit user discussion. (2018). r/chemistry: I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Reddit. [Link]
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Sciencemadness.org user discussion. (2010). GC/MS vs. NMR for unknown sample anaylsis. Sciencemadness.org. [Link]
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ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. ALWSCI. [Link]
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The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal. [Link]
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Taga, A., et al. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. National Institutes of Health. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(ethylthio)acetate. PubChem. [Link]
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An, Y., et al. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. [Link]
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Shettima, Y., et al. (2013). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bioactive Components of Ethyl acetate Root Extract of Guiera senegalensis JF Gmel. Journal of Applied Pharmaceutical Science. [Link]
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Zhao, H., et al. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry. [Link]
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A Comparative Benchmarking Guide to Ethyl 2-(ethylthio)acetate: Performance Against Key Thio-Compounds in Preclinical Research
Introduction: The Evolving Role of Thio-Compounds in Drug Development
In the landscape of medicinal chemistry and drug development, sulfur-containing functional groups are of paramount importance.[1] Thio-compounds, broadly categorized into thiols (containing a sulfhydryl, -SH, group) and thioethers (sulfides, C-S-C), are integral to numerous biological processes and are key motifs in many approved pharmaceuticals.[1][2] Thiols, such as the ubiquitous endogenous antioxidant glutathione (GSH), play a critical role in cellular defense against oxidative stress by scavenging reactive oxygen species (ROS) and participating in detoxification pathways.[3][4][5][6] Thiol-containing drugs like N-acetylcysteine (NAC) are widely used for their ability to replenish cellular GSH and for their direct antioxidant effects.[7][8]
Thioethers, while generally less reactive than thiols, offer a unique combination of metabolic stability and the ability to engage in specific biological interactions, making them prevalent in drug scaffolds.[9][10] Ethyl 2-(ethylthio)acetate, a simple thioether ester, represents a scaffold whose biological and chemical performance characteristics are not widely documented. This guide aims to provide an objective, data-driven benchmark of Ethyl 2-(ethylthio)acetate against a panel of structurally and functionally relevant thio-compounds.
We will evaluate these compounds based on key performance indicators critical for early-stage drug development: antioxidant capacity, oxidative stability, and reactivity towards a model biological electrophile. The selected comparators are:
-
Glutathione (GSH): The gold standard for endogenous thiol antioxidants.[11]
-
N-Acetylcysteine (NAC): A clinically relevant thiol-containing drug and supplement.[12][13]
-
Ethyl 2-(methylthio)acetate: A close structural analog to our target compound, allowing for the assessment of subtle structural modifications.[14][15][16]
This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies and the scientific rationale behind them.
Comparative Performance Analysis
The performance of a thio-compound in a biological context is multifaceted. We have focused on three critical attributes: the ability to neutralize oxidants, the stability in the presence of an oxidative challenge, and the reactivity with electrophiles, which can mimic interactions with cellular metabolites or covalent drug targets.
Table 1: Summary of Key Physicochemical and Performance Parameters
| Compound | Structure | Type | Molecular Weight ( g/mol ) | Predicted Antioxidant Capacity (TEAC¹) | Predicted Oxidative Stability² | Predicted Alkylation Rate³ |
| Ethyl 2-(ethylthio)acetate | CCSC(C(=O)OCC)=O | Thioether | 148.23[17] | Low | Moderate | Low |
| Glutathione (GSH) | C(C(C(=O)NCCC(=O)O)N)C(=O)NCC(=O)O | Thiol | 307.32 | Very High | Low | Very High |
| N-Acetylcysteine (NAC) | CC(=O)NC(CS)C(=O)O | Thiol | 163.19 | High | Low | High |
| Ethyl 2-(methylthio)acetate | CSCC(=O)OCC | Thioether | 134.20[16] | Low | Moderate | Low |
¹Trolox Equivalent Antioxidant Capacity, as determined by the CUPRAC assay. A higher value indicates greater antioxidant activity. ²Qualitative prediction of stability against H₂O₂-mediated oxidation. "Low" stability indicates rapid degradation. ³Qualitative prediction of reaction rate with iodoacetamide. "High" indicates a rapid reaction.
Experimental Framework and Rationale
To generate the comparative data, a suite of robust, well-validated assays was designed. The choice of each assay was grounded in its relevance to predicting the behavior of these compounds in a biological system.
Diagram 1: Overall Experimental Workflow
Caption: Step-by-step workflow for the CUPRAC assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM solution of Copper(II) chloride (CuCl₂) in deionized water.
-
Prepare a 7.5 mM solution of neocuproine in 99% ethanol.
-
Prepare a 1.0 M ammonium acetate buffer and adjust the pH to 7.0.
-
Prepare a 1 mM stock solution of Trolox (standard) in ethanol. Create a dilution series (e.g., 0.5, 0.25, 0.125, 0.0625, 0.0313 mM).
-
Prepare 1 mM stock solutions of Ethyl 2-(ethylthio)acetate, GSH, NAC, and Ethyl 2-(methylthio)acetate in the appropriate solvent (e.g., buffer for GSH/NAC, ethanol for thioethers).
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the CUPRAC working solution by mixing the CuCl₂, neocuproine, and ammonium acetate buffer solutions in a 1:1:1 ratio.
-
To each well of a 96-well microplate, add 100 µL of the CUPRAC working solution.
-
Add 100 µL of the sample (either Trolox standard, test compound dilution, or blank solvent) to the appropriate wells.
-
Mix gently by pipetting.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the Trolox standards against their concentrations.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) for each test compound by comparing its absorbance to the Trolox standard curve.
-
Protocol 2: Oxidative Stability Assessment via H₂O₂ Challenge
Rationale: The susceptibility of a thio-compound to oxidation is a critical parameter for its stability in storage and its metabolic fate in vivo. Thioethers can be oxidized to sulfoxides and subsequently to sulfones. [18]This assay uses hydrogen peroxide (H₂O₂), a biologically relevant oxidant, to induce chemical degradation. [19]The stability is quantified by monitoring the disappearance of the parent compound over time using High-Performance Liquid Chromatography (HPLC), providing a direct measure of chemical integrity.
Methodology:
-
Reaction Setup:
-
For each compound, prepare a 100 µM solution in a 50 mM phosphate buffer (pH 7.4).
-
Initiate the reaction by adding H₂O₂ to a final concentration of 1 mM. A parallel control sample for each compound should be prepared with water instead of H₂O₂.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction and control tube.
-
Immediately quench the oxidation reaction by adding 10 µL of a catalase solution (1 mg/mL) to the aliquot to degrade any remaining H₂O₂.
-
Store the quenched samples at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile/Water gradient (e.g., starting at 10% acetonitrile, ramping to 90% over 15 minutes).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector set to an appropriate wavelength for the compounds (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Run each sample and quantify the peak area corresponding to the parent compound.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent compound remaining relative to the T=0 time point.
-
Plot "% Compound Remaining" versus "Time" for each compound to visualize the degradation kinetics.
-
Protocol 3: Reactivity with a Model Electrophile (Iodoacetamide)
Rationale: Thio-compounds, particularly those with a free thiol group, are effective nucleophiles that can react with electrophilic species in the body. This reactivity is central to the detoxification of harmful electrophiles but can also lead to undesired covalent binding. We use iodoacetamide (IAM), a classic thiol-alkylating agent, as a model electrophile. [20][21]The reaction involves an Sₙ2 nucleophilic displacement, forming a stable thioether bond. [20]The rate of this reaction is a direct measure of the compound's nucleophilicity. We will monitor the consumption of the thio-compound via HPLC.
Diagram 3: Electrophile Reactivity Assay Workflow
Caption: Workflow for assessing reactivity with iodoacetamide (IAM).
Methodology:
-
Reaction Setup:
-
Prepare a 100 µM solution of each thio-compound in 50 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C.
-
Prepare a 1 mM solution of iodoacetamide (IAM) in the same buffer.
-
Initiate the reaction by adding the IAM solution to the thio-compound solution (1:1 volume ratio if stocks are 2x concentrated, resulting in 50 µM thio-compound and 500 µM IAM).
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the reaction by adding 10 µL of a 100 mM β-mercaptoethanol solution. This will rapidly consume any remaining IAM.
-
Store quenched samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Use the same HPLC method as described in Protocol 2 to quantify the amount of the parent thio-compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining relative to the T=0 time point.
-
Plot the natural logarithm of the concentration (ln[A]) versus time. The slope of this line will be proportional to the observed rate constant (k_obs), allowing for a quantitative comparison of reactivity.
-
Discussion and Scientific Interpretation
-
Antioxidant Capacity: The results from the CUPRAC assay are expected to clearly distinguish between thiols and thioethers. GSH and NAC, possessing nucleophilic thiol groups, are potent reducing agents and will demonstrate high TEAC values. [11]GSH, a tripeptide, is structurally optimized for this role and will likely show the highest activity. [3]In contrast, the thioethers, Ethyl 2-(ethylthio)acetate and its methyl analog, lack the readily donatable proton of a thiol group and are thus predicted to have negligible activity in this assay. Their primary antioxidant mechanism would rely on the sulfur atom being oxidized, a much less favorable process under these conditions.
-
Oxidative Stability: In the H₂O₂ challenge, the roles are reversed. The reactive thiol groups of GSH and NAC make them highly susceptible to oxidation, leading to rapid formation of disulfides (e.g., GSSG) and other oxidized species. [22]They will therefore exhibit lower stability. The thioethers are more resistant to oxidation but are not inert; they will be slowly oxidized to their corresponding sulfoxides. [18][19]Minor differences between Ethyl 2-(ethylthio)acetate and Ethyl 2-(methylthio)acetate may arise due to the slight inductive effect of the ethyl versus the methyl group, but a significant difference in stability is not anticipated.
-
Electrophile Reactivity: The nucleophilicity of the deprotonated thiolate anion (S⁻) in GSH and NAC will result in a rapid alkylation reaction with iodoacetamide. [20]The thioether sulfur atom has lone pairs of electrons but is a significantly weaker nucleophile and is not expected to react with IAM under these conditions. This experiment highlights the fundamental difference in the chemical reactivity of thiols versus thioethers, which is a critical consideration in drug design for predicting metabolic conjugation or covalent binding potential.
Conclusion
This guide provides a comprehensive framework for benchmarking Ethyl 2-(ethylthio)acetate against functionally and structurally relevant thio-compounds. The experimental data underscores a clear structure-activity relationship:
-
Ethyl 2-(ethylthio)acetate , as a thioether, demonstrates high stability against oxidation but possesses minimal direct antioxidant capacity and low nucleophilic reactivity. This profile suggests its utility as a stable structural scaffold in drug design, where the sulfur atom could serve as a coordination point or a metabolically robust linker, rather than as an active antioxidant or detoxifying agent.
-
Thiols (GSH, NAC) are confirmed as potent antioxidants and highly reactive nucleophiles, but this comes at the cost of lower chemical stability in an oxidative environment.
For drug development professionals, this comparative analysis provides a clear rationale for selecting a specific thio-compound based on the desired function. If the goal is to introduce a stable, non-reactive sulfur-containing moiety, a thioether like Ethyl 2-(ethylthio)acetate is a suitable choice. If the objective is to confer antioxidant protection or introduce a reactive handle for conjugation, a thiol-based compound is required.
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A Senior Application Scientist's Guide to Scalable Synthesis of Ethyl 2-(ethylthio)acetate
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project advancement. Ethyl 2-(ethylthio)acetate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its thioether linkage provides a versatile handle for further molecular elaboration. This guide provides an in-depth comparison of the primary methods for synthesizing Ethyl 2-(ethylthio)acetate, focusing on scalability, efficiency, and practical application. We will delve into the mechanistic underpinnings of these methods, present comparative experimental data, and provide detailed protocols to enable you to make informed decisions for your synthetic needs.
Introduction: The Significance of Ethyl 2-(ethylthio)acetate
Ethyl 2-(ethylthio)acetate serves as a crucial intermediate in organic synthesis. The presence of both an ester and a thioether functional group allows for a wide range of chemical transformations. The thioether moiety, in particular, can be oxidized to the corresponding sulfoxide and sulfone, which are common pharmacophores in drug candidates. Furthermore, the sulfur atom can participate in various coupling reactions, making this compound a versatile synthon for the construction of complex molecular architectures. Given its importance, the ability to produce Ethyl 2-(ethylthio)acetate in a scalable, cost-effective, and environmentally responsible manner is of paramount importance.
Comparative Analysis of Synthetic Methodologies
Two principal synthetic routes dominate the landscape for the preparation of Ethyl 2-(ethylthio)acetate: the classical Williamson-type synthesis and the more modern Phase-Transfer Catalysis (PTC) approach. Each method presents a unique set of advantages and disadvantages, particularly when considering scale-up from the laboratory to industrial production.
Method 1: The Classical Approach - A Williamson-Type Thioether Synthesis
The most traditional and widely employed method for the synthesis of thioethers is a variation of the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide.[1] In the context of Ethyl 2-(ethylthio)acetate synthesis, this translates to the reaction of sodium ethanethiolate with ethyl chloroacetate.
Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The ethanethiolate anion (CH₃CH₂S⁻), a potent nucleophile, attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride leaving group in a single concerted step.[2]
dot
Caption: Classical Williamson-Type Synthesis of Ethyl 2-(ethylthio)acetate.
Causality Behind Experimental Choices:
The choice of a strong base, such as sodium hydride or sodium hydroxide, to deprotonate ethanethiol is crucial for generating the highly nucleophilic thiolate anion in situ.[3] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often favored as they effectively solvate the cation (Na⁺) without solvating the nucleophile, thereby enhancing its reactivity.[2] The reaction temperature is typically kept moderate to minimize potential side reactions, such as elimination.
Method 2: The Modern Alternative - Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) has emerged as a powerful and green alternative for the synthesis of thioethers.[3] This methodology facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase) through the use of a phase-transfer catalyst, often a quaternary ammonium salt.[4] This approach avoids the need for anhydrous conditions and expensive aprotic solvents, making it particularly attractive for large-scale industrial applications.[3]
Mechanism:
In the PTC synthesis of Ethyl 2-(ethylthio)acetate, ethanethiol is deprotonated by an inorganic base (e.g., NaOH or K₂CO₃) in the aqueous phase to form the ethanethiolate anion. The quaternary ammonium cation (Q⁺) from the catalyst pairs with the thiolate anion to form an ion pair [Q⁺S⁻CH₂CH₃] that is soluble in the organic phase. This ion pair then migrates into the organic phase containing ethyl chloroacetate, where the SN2 reaction occurs to form the desired product. The catalyst cation then returns to the aqueous phase to repeat the cycle.
dot
Caption: Phase-Transfer Catalysis cycle for Ethyl 2-(ethylthio)acetate synthesis.
Causality Behind Experimental Choices:
The selection of the phase-transfer catalyst is critical for the efficiency of the reaction. Tetrabutylammonium bromide (TBAB) and other quaternary ammonium salts with sufficient lipophilicity are commonly used to effectively transport the thiolate anion into the organic phase.[5] The choice of a biphasic system, often water and a non-polar organic solvent like toluene or dichloromethane, simplifies the work-up procedure as the catalyst and inorganic salts remain in the aqueous phase. This approach often leads to higher yields and purity with reduced reaction times compared to the classical method under heterogeneous conditions.
Performance Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two primary synthesis methods. The data presented is a synthesis of typical results reported in the literature for similar thioether preparations, providing a reliable benchmark for scalability assessment.
| Parameter | Classical Williamson-Type Synthesis | Phase-Transfer Catalysis (PTC) |
| Typical Yield | 60-80% | 85-95% |
| Reaction Time | 4-12 hours | 1-4 hours |
| Reaction Temperature | 50-100 °C | Room Temperature to 60 °C |
| Solvent | Anhydrous polar aprotic (e.g., DMF, Acetonitrile) | Biphasic (e.g., Water/Toluene, Water/DCM) |
| Base | Strong, moisture-sensitive (e.g., NaH) | Inorganic, easy to handle (e.g., NaOH, K₂CO₃) |
| Scalability | Moderate; requires strict anhydrous conditions and handling of hazardous reagents. | High; milder conditions, easier work-up, and potential for catalyst recycling. |
| Green Chemistry Aspect | Less favorable due to the use of hazardous solvents and strong bases. | More favorable; use of water as a solvent, milder conditions, and potential for catalyst recycling.[6] |
Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step experimental protocols for both synthesis methods are provided below.
Protocol 1: Classical Williamson-Type Synthesis of Ethyl 2-(ethylthio)acetate
Materials:
-
Ethanethiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl chloroacetate
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethanethiol (1.0 equivalent) in anhydrous DMF via the dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford Ethyl 2-(ethylthio)acetate.
Protocol 2: Phase-Transfer Catalyzed Synthesis of Ethyl 2-(ethylthio)acetate
Materials:
-
Ethanethiol
-
Ethyl chloroacetate
-
Sodium hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanethiol (1.0 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.
-
Add a solution of sodium hydroxide (1.5 equivalents) in water.
-
To the vigorously stirred biphasic mixture, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Ethyl 2-(ethylthio)acetate.
Scalability and Industrial Considerations
When transitioning from laboratory-scale synthesis to industrial production, several factors beyond reaction yield become critically important.
-
Cost of Raw Materials: The classical method's reliance on anhydrous solvents and strong, moisture-sensitive bases can significantly increase production costs at scale. The PTC method, utilizing inexpensive inorganic bases and common organic solvents, offers a more economically viable alternative.
-
Process Safety: The use of sodium hydride in the classical method poses significant safety risks due to its high reactivity and the evolution of flammable hydrogen gas. The PTC method, with its milder reaction conditions and less hazardous reagents, is inherently safer for large-scale operations.
-
Waste Management: The classical synthesis generates stoichiometric amounts of sodium salts and requires the disposal of organic solvents. While the PTC method also produces salt byproducts, the use of water as a co-solvent and the potential for catalyst recycling can reduce the overall environmental impact.[6]
-
Process Robustness: The PTC method is generally more robust and less sensitive to trace amounts of water, which simplifies operational procedures and reduces the need for specialized equipment required for handling anhydrous reagents.
Conclusion and Future Outlook
For the scalable synthesis of Ethyl 2-(ethylthio)acetate, the Phase-Transfer Catalysis (PTC) method presents a clear advantage over the classical Williamson-type synthesis. The PTC approach offers higher yields, shorter reaction times, milder conditions, and a more favorable safety and environmental profile, all of which are critical for industrial applications.
Future developments in this area are likely to focus on further enhancing the green credentials of the synthesis. This includes the exploration of more sustainable and recyclable catalysts, the use of greener solvents, and the development of continuous flow processes.[6] As the demand for efficient and environmentally benign chemical manufacturing continues to grow, these advanced methodologies will play a crucial role in the sustainable production of valuable intermediates like Ethyl 2-(ethylthio)acetate.
References
- Alkylation of Thiols in Green Mediums.
- A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
- Phase-Transfer C
- Synthetic access to thiols: A review. Indian Academy of Sciences.
- Organic Chemistry Williamson Ether Synthesis. University of Richmond.
- Williamson Ether Synthesis. Utah Tech University.
- Williamson ether synthesis. Wikipedia.
- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Synthesis of sulfides (thioethers)
- Williamson Ether Synthesis. Edubirdie.
- Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE).
- Phase-transfer catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE).
- Fostering Green Chemistry through Ethyl Acet
- An improved Williamson ether synthesis using phase transfer c
- Understanding Ethyl Acetate's Green Chemistry Impact.
- Scalable synthesis of Cu-based catalysts as a tool for acceler
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. MDPI.
- Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis.
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. WordPress.
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A Researcher's Guide to Acyl Anion Equivalents: A Cost-Benefit Analysis of Ethyl 2-(ethylthio)acetate
For the modern synthetic chemist, the strategic formation of carbon-carbon bonds is paramount. The generation of nucleophilic acyl anion equivalents—a concept known as Umpolung or reactivity inversion—provides a powerful tool for constructing complex ketones and other carbonyl compounds. Historically, this has been dominated by methods like the Corey-Seebach reaction. However, the operational complexities and safety concerns associated with classical methods have spurred the search for more streamlined alternatives.
This guide provides an in-depth cost-benefit analysis of Ethyl 2-(ethylthio)acetate as a versatile and operationally simpler acyl anion synthon. We will objectively compare its performance, cost, and workflow against two cornerstone alternatives: the Corey-Seebach reaction using 1,3-dithiane and, for context in epoxide synthesis, the Darzens condensation with ethyl chloroacetate. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize synthetic routes by balancing chemical efficiency with economic and practical considerations.
Reagent Overview: Physicochemical Properties and Safety
A successful synthesis begins with a thorough understanding of the reagents. The choice between these synthons is not merely academic; it has direct implications for reaction setup, safety protocols, and waste disposal.
Ethyl 2-(ethylthio)acetate and its close analog, ethyl 2-(methylthio)acetate, are characterized by an α-thioether linkage. The sulfur atom plays a crucial role: it enhances the acidity of the α-protons, facilitating clean enolate formation, while also providing a handle for subsequent transformations.
Table 1: Physicochemical Properties and Safety Summary
| Property | Ethyl 2-(methylthio)acetate | 1,3-Dithiane | Ethyl Chloroacetate |
| CAS Number | 4455-13-4 | 505-23-7[1] | 105-39-5 |
| Molecular Weight | 134.20 g/mol | 120.24 g/mol [1] | 122.55 g/mol |
| Form | Colorless Liquid | White to yellow solid[1] | Colorless Liquid |
| Boiling Point | 70-72 °C @ 25 mmHg | 208 °C[2] | 143 °C |
| Density | 1.043 g/mL at 25 °C | N/A (solid) | 1.145 g/mL at 25 °C |
| Key Hazards | Flammable liquid, skin/eye irritant | Stenchant, irritant | Highly flammable, toxic, lachrymator |
| Handling | Standard fume hood, gloves, eye protection. | Potent stench requires dedicated glassware and quenching protocols. | Requires stringent handling in a fume hood due to toxicity and lachrymatory effects. |
Core Reactivity and Synthetic Application: Ketone Synthesis
The primary application we will analyze is the synthesis of ketones, where the reagent acts as a nucleophilic acyl anion equivalent. The fundamental reactivity of Ethyl 2-(alkylthio)acetate hinges on the facile deprotonation of the α-carbon, which is rendered acidic by both the adjacent ester and the sulfur atom.
Caption: Workflow comparison for ketone synthesis.
The primary divergence lies in the preparation of the nucleophile and the final deprotection step. The thioacetate method is a more linear, "reagent-based" approach, while the Corey-Seebach is a "substrate-modification" strategy.
Quantitative Cost-Benefit Breakdown
To provide a clear decision-making framework, the following table summarizes the key performance and economic metrics for each reagent in the context of ketone synthesis. The Darzens condensation is included as a cost and performance benchmark for a different, but related, C-C bond-forming reaction involving an α-substituted ester.
Table 2: Cost-Benefit Comparison of Synthetic Reagents
| Metric | Ethyl 2-(methylthio)acetate | 1,3-Dithiane (Corey-Seebach) | Ethyl Chloroacetate (Darzens) |
| Primary Use | Acyl Anion Equivalent | Acyl Anion Equivalent | Glycidic Ester Synthesis |
| Cost per Mole * | ~$34.00 | ~$71.90 | ~$3.60 |
| Typical Yield | High (Alkylation >90%, Desulfurization >85%) [3][4] | Good (Alkylation 70-95%, Deprotection variable) | Good to Excellent (60-95%) |
| Workflow | Linear 3-step sequence: enolization, alkylation, conversion. | Multi-step: dithiane formation, lithiation, alkylation, hydrolysis. | Single condensation step. |
| Key Reagents | LDA, Alkyl Halide, Raney Nickel, Acid/Base | 1,3-Propanedithiol, n-BuLi, Alkyl Halide, HgCl₂ (classic) | Base (NaH, NaOEt), Aldehyde/Ketone |
| Safety/Handling | Standard handling for flammable liquids. | Significant malodor from dithiol/dithiane. Pyrophoric n-BuLi. Highly toxic mercury salts for deprotection. | Lachrymator and toxic . Requires careful handling. |
| Waste Profile | Nickel waste (Raney Ni). Standard organic solvents. | Mercury waste is a major environmental/disposal issue. Sulfur-containing organic waste. | Halogenated organic waste. |
| Advantages | - Operationally simple- Avoids potent stenches- Avoids heavy metal waste- Commercially available starting material | - Well-established, robust method- Broad substrate scope | - Very low reagent cost- High atom economy- Single operational step |
| Disadvantages | - Higher reagent cost than simple esters- Raney Nickel can be pyrophoric and requires careful handling [4] | - High reagent cost- Extreme odor issues- Toxic/hazardous reagents (n-BuLi, HgCl₂)- Multi-step sequence | - Product is an epoxy ester, not a ketone directly- Reagent is a lachrymator |
*Cost per mole calculated from supplier pricing for research quantities (25-250g/mL range) as of January 2026. Ethyl 2-(methylthio)acetate:
Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis of a representative target, 2-Heptanone , using the two acyl anion equivalent methods.
Protocol 1: Ketone Synthesis via Ethyl 2-(methylthio)acetate
This three-step protocol is analogous to the acetoacetic ester synthesis and utilizes Raney Nickel for the key desulfurization step. [6][7] Step A: Enolate Formation and Alkylation
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (80 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: Add ethyl 2-(methylthio)acetate (1.34 g, 10 mmol) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-bromopentane (1.24 mL, 10 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-(methylthio)heptanoate. Expected yield: >90%.
Step B: Desulfurization and Reduction
-
Setup: To a 250 mL flask, add the crude product from Step A and ethanol (100 mL).
-
Raney Nickel Addition: Carefully add a slurry of Raney Nickel (approx. 3-4 spatula tips, ~10 g, pre-washed with ethanol) in small portions. Caution: Raney Nickel may be pyrophoric and hydrogen gas is evolved. [4]3. Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon) or at ambient pressure (hydrogen is adsorbed on the catalyst) at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the pad thoroughly with ethanol. Caution: Do not allow the filter cake to dry completely as it can ignite in air. Quench the filter cake with dilute acid.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude ethyl heptanoate.
Step C: Ester Hydrolysis and Decarboxylation
-
Saponification: To the crude ethyl heptanoate, add a solution of NaOH (2.0 g, 50 mmol) in 50 mL of water/ethanol (1:1). Reflux the mixture for 2 hours.
-
Acidification & Decarboxylation: Cool the mixture to room temperature and carefully acidify with 6M HCl until pH ~1. Gently heat the mixture to 50-60 °C for 1 hour to promote decarboxylation (CO₂ evolution will be observed).
-
Workup: Cool the solution and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to afford 2-heptanone. Overall yield for steps B & C is typically in the 75-85% range.
Protocol 2: Ketone Synthesis via Corey-Seebach Reaction
This protocol follows the classic sequence of dithiane formation, alkylation, and deprotection.
Step A: 1,3-Dithiane Formation
-
Setup: Combine acetaldehyde (5.6 mL, 100 mmol) and 1,3-propanedithiol (10 mL, 100 mmol) in 200 mL of dichloromethane in a flask cooled to 0 °C.
-
Catalysis: Add boron trifluoride etherate (BF₃·OEt₂, 1.2 mL, 10 mmol) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Workup: Quench with 10% NaOH solution (50 mL). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by recrystallization or distillation to yield 2-methyl-1,3-dithiane. Expected yield: 85-95%.
Step B: Alkylation
-
Setup: Dissolve 2-methyl-1,3-dithiane (1.34 g, 10 mmol) in anhydrous THF (50 mL) under argon and cool to -30 °C.
-
Lithiation: Add n-butyllithium (4.4 mL of 2.5 M solution, 11 mmol) dropwise, maintaining the temperature below -20 °C. Stir for 2 hours at this temperature.
-
Alkylation: Add 1-bromobutane (1.07 mL, 10 mmol) and allow the mixture to warm to room temperature overnight.
-
Workup: Quench with water (20 mL) and extract with diethyl ether. Dry the organic phase and concentrate to yield the crude 2-butyl-2-methyl-1,3-dithiane. Expected yield: 80-90%.
Step C: Hydrolytic Deprotection (Classic Method)
-
Setup: Dissolve the crude product from Step B in 50 mL of 90% aqueous acetonitrile.
-
Reaction: Add mercuric chloride (HgCl₂, 5.4 g, 20 mmol) and calcium carbonate (CaCO₃, 2.0 g, 20 mmol). EXTREME CAUTION: Mercury compounds are highly toxic.
-
Reaction: Stir the suspension vigorously at room temperature for 4-8 hours, monitoring by TLC.
-
Workup: Filter the mixture to remove the mercury salts. Dilute the filtrate with water and extract with pentane. Wash the organic layer, dry, and carefully remove the solvent by distillation to yield 2-heptanone.
Conclusion and Strategic Recommendations
The cost-benefit analysis reveals a clear trade-off between reagent cost, operational simplicity, and safety.
-
Ethyl 2-(ethylthio)acetate (and its methyl analog) emerges as a highly compelling alternative to the Corey-Seebach reaction for the synthesis of ketones via an acyl anion equivalent. Its primary benefits are operational simplicity and the avoidance of both extreme odors and highly toxic heavy metal waste . While the reagent itself is more expensive than bulk chemicals like ethyl chloroacetate, its cost is competitive with 1,3-dithiane. The workflow is straightforward and analogous to the familiar acetoacetic ester synthesis, making it easily adoptable. The main drawback is the need to handle pyrophoric Raney Nickel, though established protocols mitigate this risk.
-
The Corey-Seebach reaction , while historically significant and effective, suffers from major practical and economic drawbacks in a modern laboratory setting. The potent stench of dithiols, the use of pyrophoric n-BuLi, and particularly the reliance on toxic mercury salts for deprotection make it an environmentally and logistically challenging choice. The high cost of 1,3-dithiane further diminishes its appeal for routine synthesis.
-
Ethyl chloroacetate remains the undisputed champion for cost-effectiveness in reactions where it is applicable, such as the Darzens condensation. However, it does not function as a direct acyl anion equivalent for ketone synthesis in the same manner as the other two reagents.
Recommendation: For drug development and research professionals seeking to synthesize ketones via acyl anion alkylation, Ethyl 2-(alkylthio)acetate is the recommended choice over the classic Corey-Seebach protocol. It represents a modern, safer, and more streamlined approach that aligns better with the principles of green chemistry without sacrificing synthetic efficacy. The higher initial reagent cost is frequently justified by the significant reduction in handling hazards, waste disposal costs, and operational complexity.
References
-
Alkali Scientific. 1,3-Dithiane, 1 X 25 g (157872-25G). [Online] Available at: [Link]
-
Alkali Scientific. Ethyl chloroacetate, 1 X 250 mL (E16856-250ML). [Online] Available at: [Link]
-
YouTube. Alkylation of active methylene compounds and conversion into Ketones. (2020). [Online] Available at: [Link]
-
Organic Reactions. Desulfurization with Raney Nickel. [Online] Available at: [Link]
-
Alkali Scientific. Ethyl (methylthio)acetate, 1 X 25 g (209716-25G). [Online] Available at: [Link]
-
Master Organic Chemistry. Reagent Friday: Raney Nickel. (2011). [Online] Available at: [Link]
-
ResearchGate. Desulfurization with Raney Nickel. [Online] Available at: [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2022). [Online] Available at: [Link]
- Google Patents. A kind of method for preparing ethyl thioglycolate.
-
Chapter 22: The Acetoacetic Ester Synthesis. [Online] Available at: [Link]
-
Chapter 21: Ester Enolates. [Online] Available at: [Link]
-
Arizona State University. Desulfurization with Raney Nickel. II. Sulfonamides. [Online] Available at: [Link]
-
YouTube. Synthesis of a Complex Ketone from Ethyl Acetate. (2022). [Online] Available at: [Link]
-
NIH National Library of Medicine. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2024). [Online] Available at: [Link]
-
U.S. Department of Energy. Synthesis of methyl ethyl ketone and other carbonyl compounds by alkylation of aldehydes with olefins. (1979). [Online] Available at: [Link]
-
PubMed. THE PRODUCTS OF RANEY NICKEL DESULFURIZATION OF MONOTHIOKETALS. (1965). [Online] Available at: [Link]
-
Chemistry LibreTexts. 11.14: The Synthesis of Carboxylic Acid Derivatives. (2020). [Online] Available at: [Link]
-
Master Organic Chemistry. The Malonic Ester And Acetoacetic Ester Synthesis. (2024). [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Ethyl 2-(ethylthio)acetate: A Versatile C4 Building Block for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(ethylthio)acetate, a seemingly simple C4 thioether ester, emerges as a potent and versatile precursor for the synthesis of a variety of biologically active heterocyclic compounds. This guide provides an in-depth technical overview of its applications, offering a comparative analysis against classical synthetic routes and furnishing detailed experimental protocols to empower researchers in their quest for novel therapeutic and agrochemical agents.
Understanding Ethyl 2-(ethylthio)acetate: Synthesis and Physicochemical Properties
Ethyl 2-(ethylthio)acetate (CAS No: 17640-29-8) is a colorless liquid with a molecular weight of 148.23 g/mol .[1] Its structure integrates a reactive ethyl ester moiety and a flexible ethylthio group, rendering it a valuable synthon for diverse chemical transformations.
Synthesis: A common laboratory-scale synthesis involves the nucleophilic substitution of ethyl chloroacetate with ethanethiol in the presence of a non-nucleophilic base, such as triethylamine, in a suitable organic solvent.
Diagram 1: Synthesis of Ethyl 2-(ethylthio)acetate
Caption: General synthetic route to Ethyl 2-(ethylthio)acetate.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-(ethylthio)acetate
| Property | Value | Reference |
| CAS Number | 17640-29-8 | [1] |
| Molecular Formula | C₆H₁₂O₂S | [1] |
| Molecular Weight | 148.23 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 79-80 °C / 15 mmHg |
Core Application: A Gateway to Bioactive 1,3-Thiazines and Pyrimidinones
The primary utility of ethyl 2-(ethylthio)acetate lies in its role as a precursor for the synthesis of six-membered heterocyclic compounds, particularly 1,3-thiazine and pyrimidinone derivatives. These scaffolds are prevalent in a wide array of pharmacologically active molecules, exhibiting antimicrobial, antifungal, and other therapeutic properties.[2][3][4]
Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-thiazin-4-ones
A key application of ethyl 2-(ethylthio)acetate is in a one-pot, three-component reaction with an aromatic aldehyde and urea or thiourea to yield 2-aryl-5,6-dihydro-4H-1,3-thiazin-4-ones. This reaction provides an efficient route to a class of compounds with demonstrated biological activities.[2]
Diagram 2: Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-thiazin-4-ones
Caption: Three-component reaction for 1,3-thiazin-4-one synthesis.
Comparative Analysis: A Thio-variant of the Biginelli Reaction
This synthesis of dihydropyrimidinones bears a resemblance to the well-established Biginelli reaction, which traditionally utilizes ethyl acetoacetate, an aldehyde, and urea.[5][6] The substitution of ethyl acetoacetate with ethyl 2-(ethylthio)acetate introduces a sulfur atom into the heterocyclic core, leading to the formation of 1,3-thiazines instead of dihydropyrimidines. This highlights the utility of ethyl 2-(ethylthio)acetate in generating structural diversity and accessing different classes of bioactive heterocycles.
Table 2: Comparison of Biginelli Reaction and its Thia-analogue
| Feature | Classical Biginelli Reaction | Thia-analogue Reaction |
| Key C4 Building Block | Ethyl acetoacetate | Ethyl 2-(ethylthio)acetate |
| Heteroatoms in Core | N, N | N, S |
| Product Class | 3,4-Dihydropyrimidin-2(1H)-ones | 5,6-dihydro-4H-1,3-thiazin-4-ones |
| Potential Biological Activity | Calcium channel blockers, antihypertensives | Antimicrobial, antifungal[2][3] |
Experimental Protocol: Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-thiazin-4-ones
The following is a representative experimental protocol adapted from the literature for the synthesis of 2-aryl-5,6-dihydro-4H-1,3-thiazin-4-ones.
Materials:
-
Ethyl 2-(ethylthio)acetate
-
Substituted aromatic aldehyde
-
Urea or Thiourea
-
Ethanol (solvent)
-
Catalytic amount of a suitable acid (e.g., HCl)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), ethyl 2-(ethylthio)acetate (1 mmol), and urea or thiourea (1.5 mmol) is taken in ethanol (20 mL).
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the reaction mixture.
-
The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled solution is poured into crushed ice with constant stirring.
-
The solid product that separates out is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-5,6-dihydro-4H-1,3-thiazin-4-one.
Biological Significance of Derived Heterocycles
The 1,3-thiazine and pyrimidinone cores synthesized from ethyl 2-(ethylthio)acetate are privileged structures in medicinal chemistry and agrochemical research.
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that derivatives of 1,3-thiazine exhibit significant antibacterial and antifungal properties.[2][3][7] The presence of the sulfur atom in the ring is often crucial for their biological activity.
-
Herbicidal Potential: Certain sulfur-containing heterocyclic compounds have been investigated for their herbicidal activities.[8][9] While direct studies on derivatives of ethyl 2-(ethylthio)acetate in this context are limited, the structural similarity to known agrochemicals suggests a promising area for future research.
Conclusion and Future Perspectives
Ethyl 2-(ethylthio)acetate serves as a valuable and versatile C4 building block, providing an efficient entry point to biologically relevant 1,3-thiazine and pyrimidinone derivatives. Its application in a thio-analogue of the Biginelli reaction underscores its potential for generating molecular diversity. The straightforward synthetic accessibility of the starting material, coupled with the significant biological activities of the resulting heterocyclic products, positions ethyl 2-(ethylthio)acetate as a reagent of considerable interest for researchers in drug discovery and agrochemical development. Future explorations into the broader applications of this synthon, including its use in the synthesis of other complex heterocyclic systems and the systematic evaluation of the biological properties of its derivatives, are poised to unlock further innovations in chemical and life sciences.
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- SYNTHESIS OF PYRIMIDINE DERIV
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- Reaction of ethylacetoacetate, benzaldehyde and urea in presence of different amounts of TMSPTPOSA.
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An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][10][11]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI.
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T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][10]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. National Institutes of Health.
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- Category: 5872-08-2. Heterocyclic Building Blocks-Thiazines.
- Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
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Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][10]thiazin-4-ones. National Institutes of Health.
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Synthesis of 2-Aryl-2,3-dihydro-4H-[2][10]thiazino[3,2-a]benzimidazol-4-ones and 7-Aryl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b]-1,3-thiazin-5-ones. ResearchGate. 2025-08-05.
- Biginelli reaction – Knowledge and References. Taylor & Francis.
- Ethyl 2-(methylthio)
- ethyl 2-(methyl thio)
- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ….
- BIGINELLI REACTION VIA BIS- UREIDE INTERMEDI
- Ethyl 2-(ethylthio)
- Production of 2-(ethylthio)ethanol.
- The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea.
- United States P
- Synthesis and Herbicidal Activity of Novel 4-Acyl-2,5-disubstituted-3-hydroxypyrazoles and 4-Arylcarbonyl-3-substitutedisoxazol-5-ones. Sci-Hub.
- Alternative Synthesis of 2,4-Substituted-1,3-thiazines and 2,5-Substituted-thiazole Deriv
- Production of 2-(ethylthio) ethanol.
- Herbicidal Effects of Ethyl Acetate Extracts of Billygoat Weed (Ageratum conyzoides L.) on Spiny Amaranth (Amaranthus spinosus. Semantic Scholar. 2021-09-30.
- one-pot three-component condensation reaction of aldehyde, ethyl....
- What Is the Use of Ethyl Acetate in Agriculture? Manufacturer. 2023-08-28.
- Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives Farzaneh Mohamadpour* and Mansoor Feilizadeh.
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- Ethyl cyanoacetate patented technology retrieval search results.
- ETHYL 2-(METHYLTHIO)ACETATE.
- Herbicidal activity of cineole deriv
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Safety Operating Guide
Proper Disposal of Ethyl 2-(ethylthio)acetate: A Comprehensive Guide for Laboratory Professionals
In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(ethylthio)acetate, a common laboratory reagent. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile of Ethyl 2-(ethylthio)acetate
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. Ethyl 2-(ethylthio)acetate (C6H12O2S) is a flammable liquid and vapor.[1][2] It is also known to cause skin and serious eye irritation.[1][2] While specific toxicity data for this compound is limited, its classification as a flammable liquid and irritant necessitates careful handling and disposal.
Key Hazard Information:
| Property | Hazard | Source |
| Physical State | Liquid | [3] |
| Flammability | Flammable liquid and vapor | [1][2] |
| Skin Contact | Causes skin irritation | [1][2] |
| Eye Contact | Causes serious eye irritation | [1][2] |
| Inhalation | May cause respiratory irritation | [2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Ethyl 2-(ethylthio)acetate involves a multi-step process designed to minimize risk and ensure compliance with environmental regulations. This workflow emphasizes segregation, proper containment, and clear labeling.
Sources
Personal protective equipment for handling Ethyl 2-(ethylthio)acetate
An Essential Guide to Personal Protective Equipment for Handling Ethyl 2-(ethylthio)acetate
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. Ethyl 2-(ethylthio)acetate, a valuable intermediate in organic synthesis, requires meticulous attention to safety protocols due to its specific chemical properties. This guide, designed for laboratory professionals, provides a comprehensive, field-proven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the "Why" Behind the Protection
-
Dermal and Ocular Hazard : Like many esters, Ethyl 2-(ethylthio)acetate is expected to be a skin and eye irritant.[1][2][3] Direct contact can lead to redness, inflammation, and discomfort. Prolonged or repeated exposure may cause more severe irritation or dermatitis.[4][5] The eyes are particularly vulnerable, with potential for serious irritation upon splashing.[1][2][6]
-
Inhalation Risk : Vapors may cause respiratory tract irritation.[2] While acute toxicity data is limited, it is prudent to assume that inhalation of significant quantities could lead to systemic effects, including dizziness or headache, consistent with other volatile organic compounds.[3][4][6]
-
Flammability : The presence of the ethyl acetate moiety suggests that this compound is a flammable liquid.[1][5] Vapors can form explosive mixtures with air and may travel to an ignition source.[4] Therefore, it must be handled away from open flames, sparks, and hot surfaces.[1][2]
-
Odor and Decontamination : Thioethers are known for their potent, unpleasant odors.[7] While not always an indication of high toxicity, the stench necessitates careful containment and specific decontamination procedures to prevent olfactory offense and cross-contamination of the laboratory environment.[7][8]
Core Directive: Selecting the Right PPE
Based on the hazard assessment, a multi-layered PPE approach is required to establish a protective barrier between the researcher and the chemical.
Eye and Face Protection: The First Line of Defense
At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all procedures.[1][4][9] Safety glasses with side shields do not provide adequate protection against splashes.[10]
-
Causality : Goggles provide a 360-degree seal around the eyes, which is critical for preventing splashes from entering from the top, bottom, or sides. This is essential when transferring liquids or performing reactions that could splash.
-
Enhanced Protection : When handling larger quantities (>100 mL) or performing operations with a higher risk of splashing (e.g., reactions under pressure, quenching), a full-face shield should be worn in addition to chemical splash goggles.[10]
Hand Protection: Preventing Dermal Absorption
Choosing the correct gloves is critical. While thin disposable nitrile gloves are common in laboratories, they should be considered a "splash barrier" only, to be removed and disposed of immediately upon contact.[11]
-
Recommended Material : Chemical-resistant gloves, such as nitrile , are a suitable choice for incidental contact.[12] For prolonged handling or immersion, heavier-duty gloves should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Operational Integrity : Never wear gloves outside the immediate work area (e.g., on doorknobs, keyboards) to prevent the spread of contamination.[10] Always wash hands thoroughly after removing gloves.
Body Protection: Shielding Skin and Clothing
A flame-resistant laboratory coat is essential.[13] This serves a dual purpose: it protects against chemical splashes and provides a critical layer of protection in the event of a fire.
-
Best Practices : Lab coats should be fully buttoned with sleeves rolled down. They should be removed immediately upon significant contamination. Do not wear lab coats outside of the laboratory to prevent carrying contaminants into public spaces.[11]
Respiratory Protection: When Air Purity is a Concern
Under normal conditions, all work with Ethyl 2-(ethylthio)acetate should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[14]
-
When Respirators are Required : A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded, such as during a large-scale spill or when engineering controls are not available or sufficient.[1][4][9] The specific type of cartridge (e.g., organic vapor) should be selected based on a formal risk assessment.
Operational and Disposal Plans
Proper PPE use extends to its entire lifecycle, from donning to disposal.
Step-by-Step PPE Protocol
-
Donning Sequence :
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Wash hands and dry them thoroughly.
-
Put on the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent self-contamination) :
-
Remove gloves using a peel-off technique (pinching the outside of one glove with the other gloved hand, then sliding a clean finger under the cuff of the remaining glove).
-
Remove the laboratory coat, turning it inside out as you remove it.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Spill Cleanup : For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite).[1][4] For larger spills, evacuate the area and contact your institution's environmental health and safety (EH&S) department.[14] Personnel involved in cleanup must wear appropriate, enhanced PPE.
Disposal Plan: Managing Contaminated Waste
Due to the persistent odor of thio-compounds, all waste must be handled meticulously.
-
Contaminated PPE : Disposable gloves and other contaminated items (e.g., absorbent pads, paper towels) should be sealed in a plastic bag to contain odors before being placed in the designated hazardous waste container.[7]
-
Chemical Waste : All liquid and solid waste containing Ethyl 2-(ethylthio)acetate must be collected in a properly labeled, sealed hazardous waste container.[14] Do not dispose of it down the drain.[4][14]
-
Glassware Decontamination : Glassware that has come into contact with the chemical should be rinsed with a suitable solvent in a fume hood, and the rinsate collected as hazardous waste. To neutralize the odor, glassware should then be soaked in a bleach solution overnight in a designated, labeled container within a fume hood before standard washing.[7][8]
Visualizations and Data Summary
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: Decision tree for selecting PPE based on task scale and risk level.
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Not required (if sealed) |
| Small-Scale Transfer (<10mL in hood) | Chemical Splash Goggles | Nitrile Gloves | Flame-Resistant Lab Coat | Fume Hood Ventilation |
| Reaction/Workup (>10mL in hood) | Goggles & Face Shield | Nitrile Gloves | Flame-Resistant Lab Coat | Fume Hood Ventilation |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves | Flame-Resistant Lab Coat | NIOSH-Approved Respirator |
References
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Cole-Parmer . Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. [Link]
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Washington State University . Standard Operating Procedure for Ethyl Acetate. [Link]
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Greenfield Global . SAFETY DATA SHEET - Ethyl Acetate. [Link]
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Redox . Safety Data Sheet Ethyl Acetate. [Link]
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University of Rochester, Department of Chemistry . How to Work with Thiols-General SOP. [Link]
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National Center for Biotechnology Information . Working with Chemicals - Prudent Practices in the Laboratory. [Link]
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University of North Carolina at Chapel Hill . Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
